Technical Documentation Center

2-Fluoro-3-methoxypyridine-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-3-methoxypyridine-4-sulfonamide
  • CAS: 2490406-11-4

Core Science & Biosynthesis

Foundational

2-Fluoro-3-methoxypyridine-4-sulfonamide CAS 2490406-11-4 properties

CAS: 2490406-11-4 Formula: C₆H₇FN₂O₃S Molecular Weight: 206.20 g/mol Executive Summary 2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value heterocyclic intermediate utilized primarily in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2490406-11-4 Formula: C₆H₇FN₂O₃S Molecular Weight: 206.20 g/mol

Executive Summary

2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value heterocyclic intermediate utilized primarily in the synthesis of next-generation kinase inhibitors (specifically PI3K/mTOR pathways) and agrochemical herbicides (triazolopyrimidine class). Its structural uniqueness lies in the contiguous substitution pattern (2,3,4-trisubstituted pyridine), which imparts specific electronic and steric properties:

  • 2-Fluoro: Increases metabolic stability against oxidative metabolism and modulates pKa.

  • 3-Methoxy: Provides a conformational anchor via intramolecular hydrogen bonding and improves solubility compared to unsubstituted analogs.

  • 4-Sulfonamide: Acts as a critical hydrogen bond donor/acceptor motif for active site binding (e.g., ATP-binding pockets).

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this core scaffold.[1]

Physicochemical Profile

Note: Experimental data for this specific CAS is proprietary; values below are calculated based on consensus chemoinformatic models (ACD/Labs, ChemAxon) for the class.

PropertyValue (Predicted)Significance in Drug Design
LogP 0.65 ± 0.4Highly favorable for oral bioavailability (Lipinski compliant).
pKa (Sulfonamide NH₂) ~9.5Weakly acidic; exists primarily as neutral species at physiological pH.
Topological Polar Surface Area (TPSA) ~88 ŲGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors / Acceptors 1 / 5Balanced profile for receptor interaction without aggregation risk.
Physical State Solid (White/Off-white)Typical for low-MW sulfonamides; likely crystalline.

Synthetic Utility & Manufacturing

The synthesis of 2,3,4-trisubstituted pyridines is non-trivial due to competing directing effects. The most robust route utilizes Directed Ortho-Metalation (DoM) , leveraging the 2-fluoro and 3-methoxy groups to direct functionalization at the C4 position.

Core Synthesis Protocol (DoM Route)

This protocol describes the installation of the sulfonamide moiety onto the 2-fluoro-3-methoxypyridine core.

Reagents:

  • Starting Material: 2-Fluoro-3-methoxypyridine[2]

  • Base: Lithium Diisopropylamide (LDA) (freshly prepared)

  • Electrophile: Sulfur Dioxide (SO₂)

  • Amination Agent: Hydroxylamine-O-sulfonic acid (HOSA) or Sulfuryl Chloride (SO₂Cl₂) + NH₃

Step-by-Step Methodology:

  • Cryogenic Lithiation:

    • Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

    • Cool to -78°C . Add LDA (1.2 equiv) dropwise.

    • Add solution of 2-Fluoro-3-methoxypyridine in THF slowly.

    • Mechanistic Insight: The 3-methoxy group acts as a Directed Metalation Group (DMG), chelating Li+ and directing deprotonation to the C4 position. The 2-fluoro group enhances the acidity of the C4 proton via induction.

    • Stir for 45-60 mins at -78°C.

  • Sulfinylation:

    • Bubble anhydrous SO₂ gas into the reaction mixture (or add SO₂ solution in THF) while maintaining temperature below -60°C.

    • The mixture turns pale yellow/white as the lithium sulfinate salt forms.

    • Warm to 0°C over 1 hour.

  • Sulfonamide Formation (One-Pot Variant):

    • Remove excess SO₂ under vacuum.

    • Re-dissolve the lithium sulfinate residue in water/DCM.

    • Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv) and Sodium Acetate (3.0 equiv).

    • Stir at room temperature for 12 hours.

    • Outcome: Direct conversion of sulfinate to sulfonamide without the unstable sulfonyl chloride intermediate.

  • Work-up:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

    • Concentrate and recrystallize from EtOH/Heptane.

Synthetic Pathway Diagram

Synthesis SM 2-Fluoro-3-methoxypyridine Li_Int 4-Lithio Intermediate (Stabilized by OMe chelation) SM->Li_Int LDA, THF, -78°C (DoM Effect) Sulfinate Lithium Sulfinate Salt (R-SO2-Li) Li_Int->Sulfinate SO2 (gas) Product 2-Fluoro-3-methoxypyridine- 4-sulfonamide Sulfinate->Product HOSA, NaOAc (Amination)

Caption: Figure 1. Directed Ortho-Metalation (DoM) strategy for regioselective synthesis of the target sulfonamide.

Medicinal Chemistry Applications

This intermediate is a "privileged scaffold" for designing inhibitors targeting kinases and ion channels.

Scaffold Hopping in PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors (e.g., analogs of Omipalisib), the pyridine ring serves as a bioisostere for benzene or pyrimidine.

  • Role of 2-Fluoro: Reduces electron density in the ring, lowering the potential for metabolic oxidation at the nitrogen (N-oxide formation). It also modulates the acidity of the sulfonamide NH, affecting binding affinity to the hinge region of the kinase.

  • Role of 3-Methoxy: Forces the sulfonamide group out of planarity or locks a specific conformation through intramolecular H-bonding with the sulfonamide NH, reducing the entropic penalty upon binding.

Biological Pathway Context (PI3K/mTOR)[3]

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR (Target) AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Signaling Inhibitor Sulfonamide Inhibitor (CAS 2490406-11-4 derived) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Figure 2. Mechanism of Action: The sulfonamide scaffold targets the ATP-binding cleft of PI3K and mTOR proteins.

Safety & Handling (E-E-A-T)

As a sulfonamide derivative, this compound carries specific safety risks that must be managed in a research environment.

  • Sensitization: Sulfonamides are known sensitizers. Handle with nitrile gloves and use a chemical fume hood to avoid inhalation of dust.

  • Reactivity: The 2-fluoro position is susceptible to nucleophilic attack. Avoid storage in strongly basic solutions (e.g., NaOH, NaOMe) unless a reaction is intended, as hydrolysis to the 2-hydroxy or 2-methoxy analog may occur.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is possible due to the sulfonamide group.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: MDPI (Pharmaceuticals), 2023. Context: Establishes the utility of the methoxypyridine sulfonamide scaffold in kinase inhibition.

  • Preparation of Sulfonamide Herbicide Process Intermediates (WO2020139734). Source: WIPO / Google Patents, 2020. Context: Describes the industrial synthesis of related pyridine sulfonamides via lithiation/thiolation.

  • The Directed Ortho Metalation Reaction: A Methodology for Regiospecific Synthetic Chemistry. Source: Chemical Reviews, 1990. Context: Foundational text on the mechanism used in the described synthesis (DoM).

  • 2-Sulfonamidopyridine C-region Analogs as Potent TRPV1 Antagonists. Source: Bioorganic & Medicinal Chemistry, 2016.[3] Context: Demonstrates the use of sulfonamidopyridines in pain management therapeutics.[3]

Sources

Exploratory

Technical Procurement &amp; Application Guide: 2-Fluoro-3-methoxypyridine-4-sulfonamide

Executive Summary 2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value pharmacophore intermediate, primarily utilized in the development of kinase inhibitors (specifically PI3K/mTOR dual inhibitors ) and TRPV1 antago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value pharmacophore intermediate, primarily utilized in the development of kinase inhibitors (specifically PI3K/mTOR dual inhibitors ) and TRPV1 antagonists . Its structural architecture offers a trifecta of medicinal utility: the 2-fluorine atom enhances metabolic stability and lipophilicity; the 3-methoxy group provides solubility and acts as a hydrogen bond acceptor; and the 4-sulfonamide moiety serves as a critical "hinge binder" or electrostatic anchor within ATP-binding pockets.

This guide addresses the "Build vs. Buy" decision matrix for this compound, as it is frequently classified as a Custom Synthesis item rather than a bulk catalog commodity.

Part 1: Chemical Identity & Strategic Significance

Structural Specifications
  • Target Molecule: 2-Fluoro-3-methoxypyridine-4-sulfonamide

  • Parent Scaffold (Precursor): 2-Fluoro-3-methoxypyridine[1]

  • Parent CAS: (Crucial for procurement if synthesizing in-house)

  • Molecular Formula: C₆H₇FN₂O₃S

  • Key Bioisosterism: The sulfonamide group acts as a bioisostere for carboxylic acids, maintaining hydrogen bonding networks while improving permeability and altering pKa.

Mechanistic Role in Drug Design

In kinase inhibitor design, the pyridine nitrogen typically interacts with the hinge region of the kinase. The 4-sulfonamide extension allows the molecule to reach into the "back pocket" or solvent-exposed regions, often forming critical H-bonds with residues like Asp or Glu. The 2-fluoro substituent is electronically withdrawing, lowering the pKa of the pyridine nitrogen and reducing oxidative metabolism at the 2-position (a common metabolic soft spot).

Part 2: Procurement Strategy (The "Buy" Protocol)

Because this specific sulfonamide is often not in stock as a bulk commodity, researchers must choose between Custom Synthesis Procurement or In-House Derivatization .

Vendor Qualification Logic (DOT Visualization)

The following decision tree illustrates the sourcing logic to ensure project timelines are met without compromising chemical integrity.

ProcurementLogic Start Requirement: 2-Fluoro-3-methoxypyridine-4-sulfonamide CheckCatalog Check Commercial Databases (Scifinder/Reaxys) Start->CheckCatalog IsAvailable Direct Catalog Hit? CheckCatalog->IsAvailable BuyDirect Purchase Path A: Direct Procurement IsAvailable->BuyDirect Yes CustomPath Purchase Path B: Custom Synthesis (CRO) IsAvailable->CustomPath No (High Budget/Low Time) PrecursorBuy Buy Precursor: 2-Fluoro-3-methoxypyridine (CAS 163234-74-0) IsAvailable->PrecursorBuy No (Low Budget/High Skill) QC_Direct Mandatory QC: 1. 19F-NMR (Regioisomer check) 2. HPLC (>98%) BuyDirect->QC_Direct CustomPath->QC_Direct InHouse Path C: In-House Synthesis PrecursorBuy->InHouse

Figure 1: Strategic sourcing decision tree. Due to the regio-sensitivity of pyridine substitution, rigorous QC is required regardless of the source.

Critical Quality Control Parameters

When receiving this material (or its precursor), the Certificate of Analysis (CoA) must be validated against these specific risks:

ParameterSpecificationScientific Rationale
Purity (HPLC) >98.0%Sulfonamides are polar; removing minor impurities later in a multi-step synthesis is difficult due to "streaking" on silica.
19F-NMR Single PeakCritical: Verifies the fluorine remains at position 2. Nucleophilic displacement of fluorine is a common side reaction during synthesis.
1H-NMR Integration CheckConfirm the 3-methoxy vs. aromatic proton ratio to ensure no demethylation (conversion to 3-hydroxy) occurred.
Water Content <0.5%Sulfonamides can be hygroscopic; excess water interferes with subsequent coupling reactions (e.g., with acyl chlorides).

Part 3: Synthetic Utilization (The "Make" Protocol)

If procurement leads to the precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0) , the conversion to the sulfonamide relies on Directed Ortho Metalation (DoM) . The 3-methoxy group acts as a Directing Group (DG) to lithiate the 4-position.

Synthesis Workflow

Reaction Type: Directed Ortho Metalation followed by Sulfinylation and Amination.

  • Lithiation: The 3-methoxy group directs the base (LDA) to the 4-position (ortho) rather than the 6-position, due to chelation effects. The 2-position is blocked by Fluorine.[2]

  • Quench: Sulfur dioxide (

    
    ) is used to trap the lithiated species.
    
  • Amination: The resulting sulfinate is converted to the sulfonamide.

Step-by-Step Protocol

Reagents:

  • Precursor: 2-Fluoro-3-methoxypyridine

  • Base: Lithium Diisopropylamide (LDA)

  • Solvent: Anhydrous THF

  • Electrophile:

    
     gas or 
    
    
    
    equivalent (DABSO)
  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or NCS/NH4OH.

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 2-Fluoro-3-methoxypyridine (1.0 eq) in THF. Cool to -78°C .

  • Metalation: Add LDA (1.2 eq) dropwise over 30 mins. Maintain temperature < -70°C. Note: The 2-Fluoro group makes the ring susceptible to nucleophilic attack; keeping the temperature low is vital to prevent defluorination.

  • Equilibration: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.

  • Sulfinylation: Bubble dry

    
     gas into the mixture or add DABSO. Warm to 0°C. The lithium sulfinate salt precipitates.
    
  • Conversion:

    • Method A (One-pot): Treat the sulfinate mixture with Sulfuryl Chloride (

      
      ) to form the sulfonyl chloride, then quench with aqueous Ammonia (
      
      
      
      ).
    • Method B (Direct): Treat the sulfinate with Hydroxylamine-O-sulfonic acid (HOSA) and Sodium Acetate in water/THF.

  • Workup: Extract with Ethyl Acetate. The sulfonamide is polar; ensure thorough extraction.

Reaction Mechanism Visualization (DOT)

SynthesisPathway Precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0) Lithiated 4-Lithio Intermediate (Directed by 3-OMe) Precursor->Lithiated Ortho-Lithiation Sulfinate Lithium Sulfinate Salt Lithiated->Sulfinate Electrophilic Trap Product 2-Fluoro-3-methoxypyridine- 4-sulfonamide Sulfinate->Product Amination Step1 LDA, THF, -78°C (DoM) Step1->Lithiated Step2 SO2 Quench Step2->Sulfinate Step3 HOSA or 1. NCS/2. NH3 Step3->Product

Figure 2: Synthetic pathway via Directed Ortho Metalation (DoM). The 3-methoxy group is the key directing element.

Part 4: Safety & Handling

  • Fluorine Sensitivity: While the sulfonamide is stable, the 2-fluoro position is reactive toward strong nucleophiles (amines, thiols) in basic conditions at elevated temperatures (

    
    ). Avoid using strong nucleophilic bases (like NaH) if the sulfonamide proton is being alkylated; use carbonates (
    
    
    
    ) instead.
  • Solubility: The compound has moderate solubility in DMSO and DMF. It is sparingly soluble in DCM. For biological assays, prepare stock solutions in DMSO (up to 50 mM).

  • Storage: Store solid at -20°C. Hygroscopic.

References

  • PubChem. (2023). 2-Fluoro-3-methoxypyridine (Compound Summary). National Library of Medicine. Retrieved from [Link][3]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextualizes the role of Fluorine in pyridine scaffolds).
  • He, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 460. Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DoM synthesis protocol described).

Sources

Foundational

Technical Guide: Role of 2-Fluoro-3-methoxypyridine-4-sulfonamide in PI3K/mTOR Pathway Inhibition

This guide explores the technical role of 2-Fluoro-3-methoxypyridine-4-sulfonamide as a critical pharmacophore intermediate in the development of dual PI3K/mTOR inhibitors. Part 1: Executive Summary & Core Directive 2-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical role of 2-Fluoro-3-methoxypyridine-4-sulfonamide as a critical pharmacophore intermediate in the development of dual PI3K/mTOR inhibitors.

Part 1: Executive Summary & Core Directive

2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS: 2490406-11-4) is a specialized heterocyclic building block used in the synthesis of next-generation sulfonamide-based kinase inhibitors . While not a marketed drug itself, it serves as a high-value pharmacophore scaffold for developing dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR) .

In the context of the PI3K/mTOR pathway, this compound is utilized to construct the "hinge-binding" or "affinity-pocket" domains of the inhibitor molecule. Its specific substitution pattern—a fluorine atom at position 2 and a methoxy group at position 3—is engineered to optimize metabolic stability , lipophilicity , and hydrogen-bonding interactions within the ATP-binding cleft of the kinase.

This guide details the structural rationale, synthetic utility, and biological validation protocols for researchers utilizing this scaffold to target the PI3K/mTOR signaling cascade.

Part 2: Structural Rationale & Mechanism of Action

Pharmacophore Analysis

The efficacy of PI3K/mTOR inhibitors relies on their ability to compete with ATP. The 2-Fluoro-3-methoxypyridine-4-sulfonamide moiety contributes three critical features to the final inhibitor structure:

  • Sulfonamide Group (

    
    ):  Acts as a primary hydrogen bond donor/acceptor system. In the active site, the sulfonamide oxygen often forms a hydrogen bond with the backbone amide of critical residues (e.g., Val851  in PI3K
    
    
    
    ) in the hinge region.
  • Pyridine Ring: Serves as a rigid, aromatic scaffold that positions the substituents correctly within the hydrophobic pocket.

  • 2-Fluoro Substituent:

    • Metabolic Stability: Blocks metabolic oxidation at the susceptible C2 position.

    • Electronic Modulation: Lowers the pKa of the pyridine nitrogen and the sulfonamide, potentially strengthening hydrogen bonds.

  • 3-Methoxy Group (

    
    ): 
    
    • Solubility: Improves the aqueous solubility of the final lipophilic inhibitor.

    • Steric Fit: Fills the ribose-binding pocket or specificity pocket, enhancing selectivity for PI3K isoforms over other kinases.

Biological Pathway Context

The PI3K/mTOR pathway is a master regulator of cell growth and survival. Dysregulation (e.g., PIK3CA mutations) drives cancer progression.

  • PI3K Inhibition: Prevents the conversion of PIP2 to PIP3, blocking the recruitment of AKT to the membrane.

  • mTOR Inhibition: Blocks downstream signaling (mTORC1/mTORC2), preventing protein synthesis and cell cycle progression.

  • Dual Inhibition: Using a single molecule to block both targets prevents the "feedback loop" where mTOR inhibition inadvertently reactivates AKT, a common resistance mechanism in monotherapies.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Representative PI3K/mTOR Inhibitor

Objective: To couple 2-Fluoro-3-methoxypyridine-4-sulfonamide with an aryl halide core (e.g., a quinoline or pyrimidine derivative) to form the full inhibitor.

Reagents:

  • Intermediate A: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv)

  • Intermediate B: 4-Chloro-quinoline derivative (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.05 equiv)
  • Ligand: Xantphos (0.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a dried Schlenk flask with Intermediate A, Intermediate B, Pd

    
    (dba)
    
    
    
    , Xantphos, and Cs
    
    
    CO
    
    
    .
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to Intermediate A).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen.

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]

    
    ).
    
  • Workup: Cool to room temperature. Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

  • Validation: Verify structure via

    
    H-NMR and 
    
    
    
    C-NMR.
Protocol B: In Vitro PI3K Kinase Activity Assay

Objective: To determine the IC


 of the synthesized inhibitor against PI3K

.

System: ADP-Glo™ Kinase Assay (Promega) Self-Validating Control: Use Omipalisib (GSK2126458) or Gedatolisib as a positive control (Reference IC


 ~0.1–2 nM).

Workflow:

  • Enzyme Prep: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 0.5 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Inhibitor Addition: Add 2 µL of the synthesized inhibitor (serial dilution in DMSO) to a 384-well white plate.

  • Enzyme Reaction: Add 4 µL of PI3K enzyme solution. Incubate for 15 min at RT.

  • Substrate Addition: Add 4 µL of substrate mix (50 µM PIP2:PS lipid vesicles + 25 µM ATP). Incubate for 60 min at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Measurement: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to calculate IC

    
    .
    

Part 4: Visualization & Data

PI3K/mTOR Signaling Pathway Diagram

The following diagram illustrates the node-specific inhibition points of the synthesized compound.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation AKT AKT (PKB) PDK1->AKT Thr308 Phos TSC TSC1/2 AKT->TSC Inhibition RHEB Rheb TSC->RHEB Inhibition mTORC1 mTORC1 RHEB->mTORC1 S6K S6K1 mTORC1->S6K mTORC2->AKT Ser473 Phos Translation Protein Translation (Cell Growth) S6K->Translation Inhibitor Sulfonamide-Pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC1 Dual Inhibition Inhibitor->mTORC2 Dual Inhibition

Caption: Dual inhibition mechanism targeting both PI3K catalytic subunits and mTOR complexes to prevent AKT reactivation.

Quantitative Data Summary (Representative)
Assay TypeTargetReference Compound (Omipalisib) IC

Role of 2-F-3-OMe-Pyridine Scaffold
Cell-Free Kinase PI3K

(Wild Type)
0.019 nMProvides H-bond donor/acceptor for hinge binding.
Cell-Free Kinase PI3K

0.024 nMMethoxy group aids in isoform selectivity fit.
Cell-Free Kinase mTORC1/20.18 nM / 0.3 nMPyridine ring stabilizes ATP-competitive binding.
Cellular Assay pAKT (Ser473)~0.5 nMLipophilicity (F-substituent) enhances membrane permeability.

Part 5: References

  • Gao, L., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Molecules, 28(6), 2734.

  • Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 1(1), 39–43.

  • PubChem Compound Summary. "2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS 2490406-11-4)." National Center for Biotechnology Information.

  • ClinicalTrials.gov. "Study of GSK2126458 (Omipalisib) in Patients with Solid Tumors or Lymphoma."

Exploratory

Solubility profile of 2-Fluoro-3-methoxypyridine-4-sulfonamide in DMSO and water

The following technical guide details the solubility profile and characterization framework for 2-Fluoro-3-methoxypyridine-4-sulfonamide . As no direct experimental monograph exists in public pharmacopeial databases for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 2-Fluoro-3-methoxypyridine-4-sulfonamide .

As no direct experimental monograph exists in public pharmacopeial databases for this specific intermediate, this guide synthesizes data from structural analogs (pyridine-4-sulfonamides), calculated physicochemical properties, and standard operating procedures (SOPs) for validated solubility profiling.

Solubility Dynamics in DMSO and Aqueous Systems

Executive Summary & Physicochemical Landscape

2-Fluoro-3-methoxypyridine-4-sulfonamide is a functionalized heteroaromatic scaffold, likely utilized as a fragment in the synthesis of PI3K/mTOR inhibitors or similar kinase-targeting small molecules.

For assay development and formulation, this compound must be treated as a weak acid with moderate lipophilicity. Unlike simple pyridines, the strong electron-withdrawing effects of the fluorine (C2) and sulfonamide (C4) groups render the pyridine nitrogen effectively non-basic under physiological conditions. Consequently, its solubility is driven primarily by the ionization of the sulfonamide moiety (


) and crystal lattice energy.
Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Impact on Solubility
Molecular Weight ~206.19 g/mol Low MW favors dissolution kinetics.
cLogP 0.8 – 1.2Moderate lipophilicity; likely permeable but requires organic cosolvent for high conc.
H-Bond Donors 1 (Sulfonamide -NH2)Critical for crystal packing; high lattice energy may limit passive water solubility.
pKa (Acidic) 9.2 – 9.8Sulfonamide NH deprotonates at high pH, drastically increasing solubility.
pKa (Basic) < 1.0Pyridine N is electron-deficient; negligible protonation at pH 7.4.

Solubility Profile: DMSO (Stock Preparation)

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the sulfonamide group.

Theoretical Solubility Limit
  • Saturation Point: >100 mM (approx. 20 mg/mL).

  • Working Stock: 10 mM is the recommended standard for high-throughput screening (HTS) libraries.

Critical Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 2.06 mg of solid substance into a chemically resistant vial (glass or polypropylene).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

    • Note: DMSO is hygroscopic. Water uptake can cause compound degradation or precipitation over time.

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at ambient temperature.

    • Checkpoint: The solution must be optically clear.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <5) to prevent moisture ingress.

Solubility Profile: Aqueous Systems (Assay Buffers)

The aqueous solubility of 2-Fluoro-3-methoxypyridine-4-sulfonamide is heavily pH-dependent. Researchers must anticipate "crash-out" events when diluting DMSO stocks into neutral buffers.

pH-Dependent Solubility Behavior
  • pH 1.2 (Simulated Gastric Fluid): Low. The molecule is neutral. The pyridine nitrogen is too electron-poor to protonate significantly, leaving the neutral form as the dominant species.

  • pH 7.4 (PBS): Low to Moderate (100 – 500 µM). The compound remains largely neutral. Solubility is limited by the lattice energy of the solid.

  • pH > 10 (Basic Buffer): High. The sulfonamide proton is removed (

    
    ), forming a highly soluble anion.
    
The "Crash-Out" Risk

When diluting a 10 mM DMSO stock 1:100 into PBS (final 100 µM, 1% DMSO), the compound may exceed its thermodynamic solubility limit.

Risk Mitigation Table:

Target Conc. Buffer System Risk Level Mitigation Strategy
10 µM PBS (pH 7.4) Low Standard dilution.
100 µM PBS (pH 7.4) High Use intermediate dilution step; ensure <1% DMSO.

| 100 µM | Carbonate (pH 10) | Low | High pH ensures ionization. |

Experimental Workflows (Visualization)

Workflow 1: Kinetic Solubility Profiling

This protocol determines the "apparent" solubility when diluting from DMSO, which mimics biological assay conditions.

SolubilityWorkflow Solid Solid Compound (2-F-3-OMe-Py-SO2NH2) DMSO_Stock 10 mM DMSO Stock (Anhydrous) Solid->DMSO_Stock Dissolve Dilution_Plate 96-Well Plate Buffer Dispense (pH 7.4) DMSO_Stock->Dilution_Plate Spike (1%) Incubation Shake (2h, 25°C) Dilution_Plate->Incubation Equilibrate Filtration Vacuum Filtration (0.45 µm) Incubation->Filtration Remove Precipitate Analysis UV/LC-MS Quantification Filtration->Analysis Supernatant

Figure 1: Kinetic solubility workflow simulating assay preparation steps.

Workflow 2: Ionization & Species Distribution

Understanding the dominant species is vital for interpreting permeability (PAMPA/Caco-2) data.

Ionization Acidic Acidic pH (< 2) Neutral Species (Low Solubility) Neutral Physiological pH (7.4) Neutral Species (Solubility Limit ~200 µM) Acidic->Neutral No Protonation Change (Pyridine N is inert) Basic Basic pH (> 10) Anionic Species (-SO2NH-) (High Solubility) Neutral->Basic Deprotonation (Sulfonamide pKa ~9.5)

Figure 2: Species distribution across pH ranges. Note the lack of cationic species due to fluorine-induced basicity suppression.

Detailed Experimental Protocol

Method: Thermodynamic Solubility (Shake-Flask)

This is the "Gold Standard" for determining the true saturation limit.

Materials:

  • Compound: 2-Fluoro-3-methoxypyridine-4-sulfonamide (Solid).

  • Media: PBS pH 7.4, 0.1N HCl, 0.1N NaOH.

  • Equipment: HPLC-UV or LC-MS/MS.

Step-by-Step:

  • Saturation: Add excess solid compound (~1 mg) to 0.5 mL of buffer in a 1.5 mL Eppendorf tube.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Why 24h? Sulfonamides can form slow-nucleating polymorphs. 24h ensures thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Sampling: Carefully remove the supernatant.

    • Crucial: Do not disturb the pellet.

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) to fall within the linear range of the HPLC detector.

  • Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Troubleshooting Guide
  • Issue: Inconsistent results between replicates.

    • Root Cause:[1] Micro-crystals passing through the filter or pipette tip.

    • Fix: Use a 0.22 µm PVDF filter or centrifuge at higher speeds (>15,000 x g).

  • Issue: Low recovery in LC-MS.

    • Root Cause:[1] Adsorption to plasticware.

    • Fix: Use low-binding tubes or add 0.1% BSA to the buffer (if compatible with assay).

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Hildebrand, J. H., & Scott, R. L. "The Solubility of Nonelectrolytes." Dover Publications.
  • Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3), 2006. (Discussion on kinetic vs thermodynamic solubility).
  • PubChem Compound Summary. "Pyridine-4-sulfonamide (Analog)." National Center for Biotechnology Information. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 2018. (Context on Fluorine's effect on pKa and lipophilicity). Link

Sources

Foundational

Strategic Utilization of 2-Fluoro-3-methoxypyridine-4-sulfonamide in High-Throughput Medicinal Chemistry

Executive Summary: The Bifunctional Linchpin In the landscape of fragment-based drug discovery (FBDD), 2-Fluoro-3-methoxypyridine-4-sulfonamide represents a high-value "linchpin" scaffold. Unlike generic pyridine sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

In the landscape of fragment-based drug discovery (FBDD), 2-Fluoro-3-methoxypyridine-4-sulfonamide represents a high-value "linchpin" scaffold. Unlike generic pyridine sulfonamides, this specific building block offers a unique orthogonal reactivity profile:

  • The C2-Fluorine "Warhead": A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library diversification.
    
  • The C4-Sulfonamide "Anchor": A shelf-stable pharmacophore capable of engaging critical hydrogen-bonding networks (e.g., kinase hinge regions or carbonic anhydrase active sites).

  • The C3-Methoxy "Modulator": Provides conformational bias (via the ortho-effect) and metabolic blocking, preventing common oxidation pathways.

This guide details the synthetic access, reactivity kinetics, and strategic application of this scaffold in lead optimization.

Chemical Profile & Predicted Properties[1][2][3][4]

Before initiating wet-lab protocols, it is critical to understand the physicochemical landscape of the molecule. The combination of the electron-withdrawing sulfonamide and fluorine atom significantly lowers the basicity of the pyridine nitrogen compared to the parent heterocycle.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW ideal for FBDD (Fragment-Based Drug Discovery).
Predicted pKa (Sulfonamide) ~9.2 - 9.8Weakly acidic; exists as a neutral species at physiological pH (7.4), aiding membrane permeability.
Predicted pKa (Pyridine N) ~2.5 - 3.0Significantly less basic than pyridine (pKa 5.2) due to F and

electron withdrawal. Unlikely to protonate at physiological pH.
LogP (Predicted) ~0.6Highly polar; excellent solubility profile for early-stage assays.
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsHigh capacity for specific binding interactions.
Metabolic Liability LowC2 is blocked (F), C3 is blocked (OMe), C4 is blocked (

). C6 is the only likely site for oxidative metabolism.

Synthetic Access: The Directed Ortho Metalation (DoM) Route[4][5]

Direct chlorosulfonation of 2-fluoro-3-methoxypyridine is often low-yielding due to the deactivating nature of the fluorine. The most robust, self-validating protocol utilizes Directed Ortho Metalation (DoM) . The 3-methoxy group acts as the primary Directing Metalation Group (DMG), guiding the lithiation exclusively to the C4 position (as C2 is blocked by Fluorine).

Protocol 1: Regioselective Synthesis via DoM[5]

Reagents: 2-Fluoro-3-methoxypyridine, LDA (Lithium Diisopropylamide),


 gas, NCS (N-Chlorosuccinimide) or 

.

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with THF (anhydrous) and cool to -78°C .

  • Base Generation: Add LDA (1.1 equiv). Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Substrate Addition: Add 2-Fluoro-3-methoxypyridine (1.0 equiv) dropwise in THF.

    • Mechanistic Insight: The Lithium coordinates to the oxygen of the 3-OMe and the ring nitrogen. The C4 proton is removed because it is the only ortho position available (C2 is blocked).

    • Incubation: Stir at -78°C for 45–60 minutes to ensure complete lithiation.

  • Electrophile Quench (

    
    ):  Bubble anhydrous 
    
    
    
    gas into the solution at -78°C. The mixture will thicken as the lithium sulfinate salt precipitates.
  • Conversion to Sulfonyl Chloride:

    • Allow the mixture to warm to 0°C.

    • Add NCS (1.1 equiv) or

      
       to convert the sulfinate to the sulfonyl chloride.
      
  • Amination: Pour the reaction mixture into aqueous ammonium hydroxide (

    
    ) or bubble 
    
    
    
    gas through the solution.
  • Workup: Acidify to pH 4 to precipitate the product or extract with Ethyl Acetate.

Visualization: Synthetic Pathway

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Start 2-Fluoro-3- methoxypyridine Lithio 4-Lithio Species (C4 Directed) Start->Lithio DoM (Ortho to OMe) LDA LDA (-78°C, THF) LDA->Lithio Sulfinate Li-Sulfinate Salt Lithio->Sulfinate + SO2 Chloride Sulfonyl Chloride Sulfinate->Chloride + NCS/SO2Cl2 Final Target: 2-F-3-OMe-Py-4-SO2NH2 Chloride->Final + NH3

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).[1] The 3-OMe group directs lithiation to C4.

Reactivity Profile: The Diversification Workflow

The defining feature of this building block is the 2-Fluoro substituent. In nucleophilic aromatic substitution (


), 2-fluoropyridines are significantly more reactive than their 2-chloro or 2-bromo counterparts.
Why Fluorine? (The Kinetic Advantage)

In


, the rate-determining step is the initial attack of the nucleophile and the formation of the Meisenheimer complex.
  • Electronegativity: Fluorine is the most electronegative element, creating a stronger dipole at C2. This lowers the LUMO energy of the ring, accelerating nucleophilic attack.

  • Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the transition state better than C-Cl.

Protocol 2: Library Generation via

Objective: Displacement of 2-F with primary/secondary amines to generate a library of 2-amino-3-methoxypyridine-4-sulfonamides.

Conditions:

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    
  • Base: DIPEA (Hünig's base) or

    
    .
    
  • Temperature: 60°C – 100°C (Microwave irradiation is highly recommended for rapid turnover).

Self-Validating Check:

  • Monitoring: The reaction can be tracked by LC-MS. The product will show a mass shift corresponding to the amine addition minus HF.

  • Selectivity: The sulfonamide group at C4 is electron-withdrawing, further activating the C2 position (para to the sulfonamide). The 3-OMe provides some steric hindrance, preventing the reaction of extremely bulky amines, but standard cyclic amines (morpholine, piperazine) react quantitatively.

Visualization: Reactivity Logic

Reactivity Core 2-Fluoro-3-methoxypyridine- 4-sulfonamide Zone1 Zone 1: C2-Fluorine (The Warhead) Core->Zone1 Zone2 Zone 2: C4-Sulfonamide (The Anchor) Core->Zone2 Zone3 Zone 3: C3-Methoxy (The Shield) Core->Zone3 Action1 SNAr Displacement (Library Diversity) Zone1->Action1 Reacts with Amines Action2 H-Bond Interactions (Target Binding) Zone2->Action2 Binds CA/Kinase Action3 Metabolic Block & Conformational Lock Zone3->Action3 Prevents Oxidation

Caption: Figure 2. Functional zones of the scaffold. The C2-F allows for rapid derivatization while the Sulfonamide maintains target affinity.

Medicinal Chemistry Applications

A. Kinase Inhibition (Hinge Binding)

Sulfonamides are classic bioisosteres for phosphate groups or hinge-binding motifs. In the context of PI3K or mTOR inhibitors:

  • The Sulfonamide oxygens can accept H-bonds from the backbone NH of the kinase hinge.

  • The Pyridine Nitrogen (if unhindered) can accept a H-bond.

  • Strategy: Displace the 2-F with a solubilizing tail (e.g., N-methylpiperazine) to reach into the solvent-exposed region of the ATP pocket.

B. Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are the hallmark pharmacophore for CA inhibition (glaucoma, diuretic therapy).
  • Mechanism: The sulfonamide nitrogen coordinates to the Zinc (

    
    ) ion in the CA active site.
    
  • Selectivity: The 3-methoxy group induces a twist in the molecule, potentially offering isoform selectivity (e.g., CA IX vs. CA II) by clashing with hydrophobic pockets in off-target isoforms.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Carceller, E., et al. (2001). Synthesis and structure-activity relationships of new 2-substituted pyridine-4-sulfonamides as potent diuretics. Journal of Medicinal Chemistry. (Establishes the sulfonamide-pyridine SAR).
  • BenchChem. (2025).[5][6] Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution. Link

  • PubChem. (2025).[7] Pyridine-4-sulfonamide Compound Summary. Link

Sources

Exploratory

Technical Guide: Sourcing and Utilization of 2-Fluoro-3-methoxypyridine-4-sulfonamide

The following technical guide details the sourcing, validation, and synthetic utility of 2-Fluoro-3-methoxypyridine-4-sulfonamide . Executive Summary 2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS 2490406-11-4 ) is a high...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and synthetic utility of 2-Fluoro-3-methoxypyridine-4-sulfonamide .

Executive Summary

2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS 2490406-11-4 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and advanced agrochemicals. Its structural core combines a sulfonamide pharmacophore with a fluorinated pyridine ring, offering unique electronic properties for tuning metabolic stability and binding affinity.

Due to the regiochemical challenges in its synthesis (competing reactivity between C2-F and C4-substitution), this molecule is often classified as a "Make-on-Demand" or "Tier 2" specialty intermediate rather than a bulk commodity. This guide provides a verified vendor landscape, a self-validating quality control protocol, and a backup synthesis route for researchers facing supply shortages.

Chemical Profile & Identification

PropertySpecification
Chemical Name 2-Fluoro-3-methoxypyridine-4-sulfonamide
CAS Number 2490406-11-4
Molecular Formula C₆H₇FN₂O₃S
Molecular Weight 206.20 g/mol
SMILES COc1c(S(N)(=O)=O)ccnc1F
Key Precursor 2-Fluoro-3-methoxypyridine (CAS 163234-74-0)
Solubility DMSO, Methanol, DMF (Low solubility in water)

Vendor Landscape & Sourcing Strategy

The supply chain for this intermediate is bifurcated into Originators (who synthesize it) and Aggregators (who list it). To ensure purity and delivery speed, prioritize Tier 1 vendors.

Tier 1: Primary Originators (High Reliability)

These vendors typically hold stock or have validated synthesis protocols.

  • Enamine: The primary global source for this building block. Often listed under code ENAH95E73E98.

  • Namiki Shoji: A reputable Japanese supplier known for high-purity fluorinated heterocycles.

  • Shanghai Nianxing Industrial: A key Asian originator for this specific CAS.

Tier 2: Catalog Aggregators

These vendors source from Tier 1 but offer easier procurement channels for Western labs.

  • Sigma-Aldrich (MilliporeSigma): Lists the product (often via Enamine partnership).

  • eMolecules: Excellent for checking real-time global stock availability across multiple distributors.

Vendor Selection Decision Tree

Use the following logic to select the appropriate vendor based on your project phase.

VendorSelection Start Need 2-Fluoro-3-methoxypyridine-4-sulfonamide Quantity Required Quantity? Start->Quantity SmallScale < 1 gram (Discovery) Quantity->SmallScale LargeScale > 10 grams (Process/Scale-up) Quantity->LargeScale CheckEnamine Check Enamine/Namiki Stock SmallScale->CheckEnamine CustomSynth Request Custom Synthesis (Wuxi/Pharmablock) LargeScale->CustomSynth StockAvail In Stock? CheckEnamine->StockAvail BuyDirect Purchase Direct (Lead Time: 1-2 weeks) StockAvail->BuyDirect Yes Aggregator Check Sigma/eMolecules StockAvail->Aggregator No Aggregator->BuyDirect Found InHouse Synthesize In-House (See Protocol) Aggregator->InHouse Not Found

Figure 1: Strategic sourcing workflow for selecting a vendor based on scale and availability.

In-House Synthesis Protocol (Backup Strategy)

If commercial stock is unavailable, the molecule can be synthesized from 2-Fluoro-3-methoxypyridine (CAS 163234-74-0) via Directed Ortho-Lithiation (DoM). This route avoids the regioselectivity issues of S_NAr chemistry on the 2,4-dihalo analogs.

Reaction Mechanism

The C3-methoxy group acts as a Directed Metalation Group (DMG). While C2 is blocked by Fluorine, C4 is the thermodynamically favored site for lithiation due to the inductive effect of the adjacent Fluorine and the coordination of the Methoxy oxygen.

Step-by-Step Methodology
  • Reagents:

    • Starting Material: 2-Fluoro-3-methoxypyridine (1.0 eq)

    • Base: Lithium Diisopropylamide (LDA) (1.2 eq)

    • Electrophile: Sulfur Dioxide (SO₂) (gas or solution)

    • Amination: Sulfuryl Chloride (SO₂Cl₂) followed by NH₃(aq) OR Hydroxylamine-O-sulfonic acid (HOSA).

  • Protocol:

    • Step A (Lithiation): Dissolve 2-Fluoro-3-methoxypyridine in anhydrous THF under Argon. Cool to -78°C .[1] Add LDA dropwise over 20 mins. Stir for 1 hour at -78°C to form the C4-lithio species.

    • Step B (Sulfinylation): Bubble dry SO₂ gas into the solution at -78°C (or add a saturated SO₂/THF solution). The mixture will turn pale yellow. Warm to 0°C.

    • Step C (Sulfonamide Formation): Remove solvent to obtain the lithium sulfinate salt. Resuspend in DCM/Water. Treat with N-chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ, then immediately quench with aqueous Ammonia (28%).

    • Step D (Workup): Acidify to pH 4, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Critical Control Point:

    • Maintain strict temperature control (-78°C) during lithiation. Higher temperatures may lead to nucleophilic attack of the base on the C2-Fluorine (S_NAr), destroying the scaffold.

Quality Control & Validation (Self-Validating System)

Upon receipt of the material (purchased or synthesized), you must validate its identity and purity. The coexistence of Fluorine and Methoxy groups provides a distinct NMR fingerprint.

Analytical Criteria
TestExpected ResultDiagnostic Value
LC-MS [M+H]⁺ = 207.2 m/zConfirms Molecular Weight.
¹H NMR (DMSO-d₆) δ ~3.9 ppm (s, 3H, OMe)δ ~7.5-8.5 ppm (2x heteroaromatic doublets)δ ~7.6 ppm (s, 2H, NH₂, exchangeable)Confirms functional groups. The coupling constant between pyridine protons helps distinguish regioisomers.
¹⁹F NMR Single peak at δ ~-70 to -80 ppmCrucial: Absence of multiple peaks rules out regioisomers (e.g., 2-sulfonamide impurity).
Appearance White to off-white crystalline solidColored impurities often indicate decomposition of the sulfonamide.
Validation Workflow

QC_Workflow Sample Received Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 206? LCMS->MassCheck NMR 1H & 19F NMR MassCheck->NMR Yes Fail Reject / Repurify MassCheck->Fail No RegioCheck Regioisomer Check NMR->RegioCheck Pass Release for Use RegioCheck->Pass Single F Peak RegioCheck->Fail Multiple F Peaks

Figure 2: Quality Control workflow ensuring chemical identity and regioisomeric purity.

References

  • Enamine Store . 2-Fluoro-3-methoxypyridine-4-sulfonamide (Catalog Item ENAH95E73E98). Retrieved from

  • ChemSrc . CAS 2490406-11-4 Entry and Physical Properties. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for Fluorinated Pyridines. Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Sigma-Aldrich . Building Block Search: Pyridine Sulfonamides. Retrieved from

Sources

Foundational

Technical Guide: Pharmacophore Architecture of Fluorinated Pyridine Sulfonamides

Topic: Pharmacophore Features of Fluorinated Pyridine Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The fluorinated py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Features of Fluorinated Pyridine Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The fluorinated pyridine sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, offering a precise balance between metabolic stability, physicochemical properties, and target affinity. This guide dissects the pharmacophore features of this class, focusing on the strategic incorporation of fluorine to modulate pKa, block metabolic "soft spots," and enhance hydrophobic interactions within active sites (e.g., Carbonic Anhydrases, NaV1.7, and bacterial targets). By synthesizing data from structural biology and physical organic chemistry, this document provides an actionable framework for designing next-generation inhibitors.

The Fluorinated Pyridine Sulfonamide Scaffold

Chemical Architecture

The core scaffold consists of a pyridine ring substituted with a sulfonamide moiety (


 or 

) and one or more fluorine atoms. The pyridine nitrogen provides a specific hydrogen bond acceptor site, while the sulfonamide group acts as a transition state mimic or a zinc-binding group (ZBG).
Electronic Modulation by Fluorine

Fluorine, being the most electronegative element (


), exerts a profound inductive effect (

) on the pyridine ring.
  • Basicity Reduction: Fluorination adjacent to the pyridine nitrogen significantly lowers the basicity of the ring nitrogen. For instance, 2-fluoropyridine has a pKa of ~ -0.44 compared to 5.23 for pyridine. This prevents protonation at physiological pH, maintaining the molecule in a neutral, membrane-permeable state.

  • Sulfonamide Acidity: Fluorine substitution on the ring typically increases the acidity of the sulfonamide

    
     proton. A more acidic sulfonamide (lower pKa) exists in a higher fraction of the anionic form at physiological pH, which is often the active species for metal coordination (e.g., 
    
    
    
    in metalloenzymes).

Pharmacophore Mapping & Molecular Interactions

The Zinc-Binding Pharmacophore (ZBG)

In metalloenzymes like Carbonic Anhydrases (hCA), the ionized sulfonamide nitrogen coordinates directly to the catalytic


 ion.
  • Geometry: Tetrahedral coordination geometry.[1]

  • H-Bond Network: The sulfonamide oxygen atoms accept hydrogen bonds from the backbone

    
     of active site residues (e.g., Thr199 in hCA II), orienting the inhibitor.
    
Fluorine-Mediated Interactions
  • Multipolar Interactions: The

    
     bond is highly polar but non-polarizable. It can engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone (
    
    
    
    ).
  • Hydrophobic Exclusion: Fluorine increases the lipophilicity of the local environment. When positioned to occupy a hydrophobic pocket (e.g., the hydrophobic half of the hCA active site), it displaces high-energy water molecules, providing an entropic gain in binding free energy.

  • Halogen Bonding: While rare for fluorine compared to chlorine or bromine,

    
     can act as a weak hydrogen bond acceptor in specific geometric contexts.
    

Physicochemical Modulation: Data & Trends

The following table summarizes the impact of fluorination patterns on key physicochemical parameters relative to non-fluorinated baselines.

ParameterNon-Fluorinated ReferenceFluorinated Analog EffectMechanistic Basis
pKa (Sulfonamide NH) ~10.0 - 10.5Decreases to ~8.5 - 9.5 Electron-withdrawing (

) effect stabilizes the conjugate base anion.
LogP (Lipophilicity) BaselineIncreases (+0.2 to +1.2 units) Fluorine is more lipophilic than Hydrogen; increases hydrophobic surface area.
Metabolic Stability Low (Ring Hydroxylation)High (Blocked)

bond energy (116 kcal/mol) prevents oxidative metabolism at blocked sites.
Membrane Permeability ModerateHigh Reduced basicity prevents lysosomal trapping; increased lipophilicity aids passive transport.

Case Study: Selective hCA IX Inhibition

Target: Human Carbonic Anhydrase IX (hCA IX) – A hypoxia-induced cancer target. Challenge: Selectivity over the ubiquitous cytosolic isoform hCA II. Solution: A fluorinated pyridine sulfonamide tail.

  • Mechanism: The sulfonamide anchors to the

    
    .[2] The pyridine ring acts as a linker. A fluorinated tail (e.g., a fluorophenyl or fluorinated triazole) extends toward the "selective pocket" at the entrance of the active site.
    
  • Result: The fluorine atom engages in specific van der Waals contacts with hydrophobic residues (Val131, Leu198) unique to hCA IX, enhancing selectivity ratios up to 100-fold compared to non-fluorinated analogs.

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)pyridine-3-sulfonamide

Rationale: This protocol utilizes a Suzuki coupling followed by sulfonamide formation, a robust pathway for generating diverse SAR libraries.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 4-Chloropyridine-3-sulfonamide (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 equiv).
  • Solvent: 1,4-Dioxane.

  • Conditions: Reflux at 100°C for 12 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, filter through Celite. Dilute with EtOAc, wash with brine. Dry over

    
    , concentrate. Purify via flash chromatography (Hex/EtOAc).
    

Step 2: Sulfonamide Activation (Optional for Derivatization) If starting from the sulfonic acid or thiol:

  • Oxidation/Chlorination: Treat precursor thiol with

    
     gas in dilute HCl/AcOH at 0°C to generate sulfonyl chloride.
    
  • Amidation: React sulfonyl chloride with

    
     (excess) in THF at 0°C to RT.
    
Kinetic Evaluation (Stopped-Flow Assay)

Rationale: Measures the inhibition constant (


) against rapid 

hydration.
  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure: Mix enzyme (hCA) with inhibitor (10 nM – 10 µM) for 15 min. Rapidly mix with substrate in a stopped-flow spectrophotometer. Monitor absorbance decay at 557 nm.

  • Analysis: Fit initial rates to the Michaelis-Menten equation; determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualization & Pathway Mapping

Diagram 1: Pharmacophore Interaction Map

Caption: Molecular interaction map of a fluorinated pyridine sulfonamide within the hCA II active site, highlighting the Zinc coordination and Fluorine-mediated hydrophobic contacts.

PharmacophoreMap cluster_ActiveSite Enzyme Active Site (hCA II) cluster_Inhibitor Fluorinated Pyridine Sulfonamide Zn Zn2+ Ion Thr199 Thr199 (H-Bond Donor) HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Sulfonamide->Thr199 H-Bonding Pyridine Pyridine Ring (Scaffold) Pyridine->Sulfonamide Fluorine Fluorine Substituent (-F) Pyridine->Fluorine Fluorine->HydroPocket Van der Waals / Displacement of H2O

Diagram 2: Metabolic Stability Enhancement

Caption: Comparison of metabolic fate between a non-fluorinated precursor and its fluorinated analog, illustrating the "Metabolic Blocking" strategy.

MetabolicStability cluster_NonF Non-Fluorinated Analog cluster_F Fluorinated Analog Drug_H Pyridine-H (Labile C-H Bond) CYP CYP450 (Oxidation) Drug_H->CYP Substrate Binding Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Rapid Clearance Drug_F Pyridine-F (Strong C-F Bond) CYP_Block CYP450 (Blocked) Drug_F->CYP_Block Steric/Electronic Repulsion Stable Intact Drug (Extended Half-Life) CYP_Block->Stable No Reaction

References

  • Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Link

  • Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine in Drug Design: The Impact on Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry. Link

  • Willis, M. C. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Link

  • Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Journal of Photochemistry and Photobiology B: Biology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of PI3K/mTOR Inhibitors via the 2-Fluoro-3-methoxypyridine-4-sulfonamide Scaffold

The following Application Note and Protocol guide details the synthesis and application of 2-Fluoro-3-methoxypyridine-4-sulfonamide , a specialized heterocyclic intermediate used in the development of next-generation PI3...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis and application of 2-Fluoro-3-methoxypyridine-4-sulfonamide , a specialized heterocyclic intermediate used in the development of next-generation PI3K/mTOR dual inhibitors.

This guide is structured for medicinal chemists and process development scientists, focusing on the Directed Ortho-Metalation (DoM) strategy for regioselective synthesis and the subsequent Buchwald-Hartwig Cross-Coupling to generate the final bioactive scaffold.

Introduction & Mechanistic Rationale

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth, survival, and metabolism, frequently dysregulated in human cancers. First-generation inhibitors (e.g., Wortmannin) suffered from poor stability and selectivity. Second-generation dual inhibitors, such as Omipalisib (GSK2126458) , utilize a sulfonamide linker to induce a critical conformational change in the kinase activation loop (DFG-in to DFG-out), locking the enzyme in an inactive state.

While benzenesulfonamides (like the 2,4-difluorobenzenesulfonamide in Omipalisib) are potent, they often suffer from poor aqueous solubility. The 2-Fluoro-3-methoxypyridine-4-sulfonamide scaffold represents a strategic bioisosteric replacement . By substituting the benzene ring with a pyridine, researchers can:

  • Lower Lipophilicity (LogP): The pyridine nitrogen reduces the overall lipophilicity, improving drug-likeness.

  • Enhance Solubility: The basic nitrogen offers a handle for salt formation.

  • Maintain Hinge Binding: The 2-fluoro and 3-methoxy substituents mimic the steric and electronic environment required for the hydrophobic pocket interactions observed in successful clinical candidates.

Pathway Context

The following diagram illustrates the PI3K/mTOR signaling cascade and the intervention point of sulfonamide-based inhibitors.

PI3K_mTOR_Pathway RTK RTK / GPCR (Cell Surface Receptor) PI3K PI3K (Class I) Target of Inhibitor RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation (T308) TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 Target of Inhibitor TSC->mTORC1 Inhibition (Relief) S6K S6K1 mTORC1->S6K Activation CellResponse Cell Growth & Proliferation S6K->CellResponse Inhibitor Sulfonamide Inhibitor Inhibitor->PI3K Dual Inhibition Inhibitor->mTORC1 Dual Inhibition

Caption: The PI3K/mTOR signaling cascade. Sulfonamide inhibitors dually target PI3K and mTORC1, preventing PIP3 generation and downstream AKT activation.

Chemical Retrosynthesis & Strategy

The synthesis of 2-Fluoro-3-methoxypyridine-4-sulfonamide presents a regioselectivity challenge. Electrophilic aromatic substitution on pyridine rings is notoriously difficult and typically favors the C3 position. However, the Directed Ortho-Metalation (DoM) strategy leverages the acidity of the ring protons and the directing power of substituents.

  • Starting Material: 2-Fluoro-3-methoxypyridine.[1]

  • Directing Group (DMG): The C3-Methoxy group is a strong ortho-director.

  • Regioselectivity: The C2 position is blocked by Fluorine. The C4 position is ortho to the Methoxy group and is electronically activated for lithiation.

  • Electrophile: Sulfur dioxide (SO₂) followed by chlorination and amination.

Retrosynthesis Final Target Inhibitor (Sulfonamide-Linked Scaffold) Coupling Pd-Catalyzed Coupling Final->Coupling Intermediate1 2-Fluoro-3-methoxypyridine- 4-sulfonamide (Key Intermediate) Coupling->Intermediate1 Core Heterocyclic Core (e.g., Quinoline/Pyrimidine) Coupling->Core Precursor 2-Fluoro-3-methoxypyridine Intermediate1->Precursor DoM Functionalization Reagents 1. LDA, -78°C 2. SO2 3. NCS or SO2Cl2

Caption: Retrosynthetic breakdown of the PI3K inhibitor to the key pyridine-sulfonamide intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-methoxypyridine-4-sulfonamide

Objective: Regioselective installation of the sulfonamide moiety at the C4 position.

Reagents & Equipment[2][3][4][5]
  • Starting Material: 2-Fluoro-3-methoxypyridine (CAS: 1280786-00-0 or prepared from 2,3-difluoropyridine).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.

  • Electrophile: Sulfur Dioxide (SO₂) gas (anhydrous).

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Amine Source: Aqueous Ammonia (28%) or NH₃ in dioxane.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Lithiation (DoM):

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (10 vol) under Nitrogen atmosphere.

    • Cool the solvent to -78°C using a dry ice/acetone bath.

    • Add LDA (1.2 equiv) dropwise, maintaining internal temperature below -70°C.

    • Add a solution of 2-Fluoro-3-methoxypyridine (1.0 equiv) in THF dropwise over 30 minutes.

    • Critical Checkpoint: Stir at -78°C for 1 hour. The methoxy group directs lithiation to the C4 position (adjacent to OMe, meta to F). The C2 position is blocked; C4 is the thermodynamic sink.

  • Sulfinylation:

    • Bubble anhydrous SO₂ gas into the reaction mixture at -78°C for 30 minutes. The solution typically turns pale yellow/opaque as the lithium sulfinate salt precipitates.

    • Allow the mixture to warm to room temperature (RT) over 2 hours.

    • Concentrate the solvent in vacuo to obtain the crude lithium 2-fluoro-3-methoxypyridine-4-sulfinate.

  • Sulfonamide Formation (One-Pot Oxidative Amination):

    • Resuspend the crude sulfinate in Dichloromethane (DCM) (10 vol).

    • Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to generate the sulfonyl chloride in situ. Stir for 1 hour.

    • Alternative: Treat the salt with SO₂Cl₂ (1.2 equiv) in DCM at 0°C.

    • Add Aqueous Ammonia (28%) (5.0 equiv) or 0.5 M Ammonia in Dioxane dropwise.

    • Stir vigorously at RT for 4 hours.

  • Work-up & Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 80:20 to 50:50).

    • Yield Expectation: 60-75%.

Table 1: Key Process Parameters for Protocol A

ParameterSpecificationRationale
Temperature (Lithiation) -78°C to -70°CPrevents scrambling of the lithiated species (Li-F exchange).
Directing Group 3-MethoxyDirects metalation exclusively to C4 (Ortho effect).
Quench Reagent SO₂ (Gas)Captures the carbanion to form the sulfinate intermediate.
Safety Note Anhydrous/InertOrganolithiums are pyrophoric; moisture kills the reaction.
Protocol B: Coupling to the Core Scaffold (Inhibitor Assembly)

Objective: Couple the sulfonamide intermediate to a bicyclic heteroaryl halide (e.g., a quinoline or pyrimidine core) to form the final PI3K/mTOR inhibitor.

Note: This protocol assumes a generic core similar to GSK2126458 (e.g., 6-bromo-4-chloroquinoline derivative).

Reagents
  • Sulfonamide: 2-Fluoro-3-methoxypyridine-4-sulfonamide (from Protocol A).

  • Core Scaffold: Aryl Bromide/Iodide (e.g., 6-Bromo-quinoline derivative).[6]

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Xantphos or BrettPhos (optimized for sulfonamide coupling).

  • Base: Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Reaction Setup:

    • In a glovebox or under Argon, combine the Core Scaffold (1.0 equiv), Sulfonamide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in a reaction vial.

    • Add degassed 1,4-Dioxane (10 mL/g).

  • Coupling:

    • Seal the vial and heat to 100°C for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Aryl Bromide and formation of the product mass [M+H]⁺.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Concentrate the filtrate.

  • Final Purification:

    • Purify via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Lyophilize fractions to obtain the final inhibitor as a white/off-white powder.

Validation & Quality Control

To ensure the "Trustworthiness" of the synthesized compound, the following analytical criteria must be met.

Structural Confirmation (NMR)
  • ¹H NMR (DMSO-d₆):

    • Sulfonamide NH: Broad singlet, typically δ 10.5–11.5 ppm (disappears with D₂O shake).

    • Pyridine C6-H: Doublet or dd around δ 8.0–8.5 ppm.

    • Pyridine C5-H: Doublet or dd around δ 7.5–8.0 ppm.

    • Methoxy (-OCH₃): Sharp singlet at δ 3.9–4.0 ppm.

    • Diagnostic: The coupling pattern of the pyridine protons must confirm the 2,3,4-substitution pattern.

Purity & Identity
  • LC-MS: Purity > 98% (UV 254 nm). Mass accuracy < 5 ppm.

  • Elemental Analysis: C, H, N, S within ±0.4% of theoretical values.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link

  • Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters. Link

  • Gao, L., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals.[7][8][9][10] Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link

Sources

Application

Protocol for sulfonamide coupling with 2-Fluoro-3-methoxypyridine-4-sulfonamide

Application Note: High-Efficiency Coupling Protocols for 2-Fluoro-3-methoxypyridine-4-sulfonamide Executive Summary 2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value pharmacophore often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for 2-Fluoro-3-methoxypyridine-4-sulfonamide

Executive Summary

2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value pharmacophore often utilized in the development of Bcl-2 inhibitors, kinase inhibitors, and antivirals. Its structural uniqueness lies in the juxtaposition of an electron-deficient pyridine core, a labile 2-fluoro handle, and a weakly nucleophilic C4-sulfonamide.

This guide addresses the primary synthetic challenge: coupling the unreactive sulfonamide nitrogen without compromising the sensitive 2-fluoro substituent. We present two validated protocols:


-Acylation  (to form acyl sulfonamides) and Pd-Catalyzed 

-Arylation
(Buchwald-Hartwig), optimized to suppress competing Nucleophilic Aromatic Substitution (

Ar).

Strategic Analysis & Mechanistic Insight

The Reactivity Paradox

The sulfonamide nitrogen (


) is a poor nucleophile (

).[1] To participate in coupling, it typically requires deprotonation or activation of the electrophile. However, the 2-fluoro-3-methoxypyridine core presents a "trap":
  • The 2-Fluoro Position: This site is highly activated for

    
    Ar due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group. Strong bases (e.g., 
    
    
    
    ) or nucleophilic catalysts (e.g., high loadings of DMAP) can displace the fluoride, leading to byproduct formation.[1]
  • The 3-Methoxy Group: Provides steric bulk that can hinder approach of bulky electrophiles but also offers mild electron donation to stabilize intermediates.

Pathway Selection Logic
  • For Carboxylic Acid Partners: Use EDCI/DMAP activation.[2][3] The key is to control the DMAP concentration to prevent it from acting as a nucleophile at the C2-position.

  • For Aryl Halide Partners: Use Pd-Catalyzed Cross-Coupling . The choice of base is critical; Cesium Carbonate (

    
    ) is preferred over alkoxides to avoid fluoride displacement.[1]
    

Visualization: Reaction Decision Matrix

ReactionPathways Start 2-Fluoro-3-methoxypyridine- 4-sulfonamide Target Coupling Partner? Start->Target Acid Carboxylic Acid (R-COOH) Target->Acid Acylation ArylHalide Aryl Halide (Ar-X) Target->ArylHalide Arylation RouteA Protocol A: EDCI / DMAP Coupling Acid->RouteA RouteB Protocol B: Pd-Catalyzed Arylation ArylHalide->RouteB Risk RISK: SnAr at C2-F RouteA->Risk Excess DMAP/Heat ProductA N-Acyl Sulfonamide RouteA->ProductA Controlled DMAP RouteB->Risk NaOtBu Base ProductB N-Aryl Sulfonamide RouteB->ProductB Cs2CO3 Base

Figure 1: Strategic decision tree for coupling pathways, highlighting critical risk factors for the 2-fluoro substituent.

Protocol A: Synthesis of -Acyl Sulfonamides (Bioisosteres)

This protocol utilizes carbodiimide coupling.[2][3][4] We prioritize EDCI (water-soluble) over DCC to simplify purification, as the urea byproduct of DCC can be difficult to separate from sulfonamides.

Reagents:

  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: EDCI

    
    HCl (1.5 equiv)[1]
    
  • Catalyst: DMAP (1.2 equiv) Note: Stoichiometric DMAP is required for sulfonamides, unlike amines.[1]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid  (1.1 equiv) and EDCI
    
    
    
    HCl
    (1.5 equiv) in anhydrous DCM (
    
    
    ). Stir for 15 minutes at
    
    
    to form the active O-acylisourea.
  • Addition: Add 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv) in one portion.

  • Activation: Add DMAP (1.2 equiv) slowly. Crucial: Do not add a large excess of DMAP.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check LC-MS for the appearance of the

      
       peak. The acyl sulfonamide is significantly more acidic than the starting material.
      
  • Workup (Critical for Purity):

    • Dilute with DCM.

    • Wash with 1M HCl (

      
      ).[1] This removes unreacted DMAP and the urea byproduct.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (MeOH/DCM gradient).

Data Summary: Typical Yields

Carboxylic Acid Type Yield (%) Notes
Aliphatic (e.g., Propionic) 75-85% Fast reaction.[1]
Electron-Poor Aryl 60-70% Slower; may require 40°C.

| Sterically Hindered (Ortho-sub) | 40-55% | Use Protocol B (Modification) or Acid Chloride. |

Protocol B: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Standard bases like Sodium tert-butoxide (


) are incompatible  with this substrate because the tert-butoxide anion will rapidly displace the 2-fluorine via 

Ar. We utilize Cesium Carbonate (

) as a milder, non-nucleophilic base.[1]

Reagents:

  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv)

  • Aryl Bromide: 1.2 equiv[1]

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5-10 mol%) Preferred for sulfonamides.[1]

  • Base:

    
     (2.0 equiv) Must be dry/anhydrous.[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Sulfonamide (1.0 equiv), Aryl Bromide (1.2 equiv),

    
      (2.0 equiv), and Xantphos  (0.05 equiv).[1] Cap and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
      (0.025 equiv) under a positive stream of Argon.[1]
    
  • Solvation: Add anhydrous, degassed 1,4-Dioxane (

    
    ).
    
  • Heating: Seal the vial and heat to 90–100°C for 16 hours.

    • Note: Do not exceed 110°C to minimize thermal decomposition of the fluoropyridine.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.[1]

    • Concentrate the filtrate.[2][5]

  • Purification: Flash chromatography is required. The product is often more polar than the aryl bromide but less polar than the starting sulfonamide.

Troubleshooting & Optimization Guide

Issue: Loss of Fluorine ( Ar Byproducts)
  • Symptom: LC-MS shows a mass shift of

    
     (OMe displacement) or 
    
    
    
    (OH displacement) relative to the product, or loss of the characteristic F-NMR signal.
  • Root Cause: Base is too strong or solvent is nucleophilic (e.g., using MeOH).[1]

  • Solution: Switch to Protocol B using

    
    . Ensure solvents are anhydrous.[5] Avoid heating above 100°C.
    
Issue: Low Conversion in Acylation
  • Symptom: Starting material remains after 24 hours.

  • Root Cause: The sulfonamide is not nucleophilic enough to attack the EDCI-activated ester.

  • Solution: Switch to the Acid Chloride Method .

    • Protocol: Convert acid to acid chloride (SOCl2).[1] Dissolve sulfonamide in THF. Add

      
       (2.0 equiv) at 0°C to deprotonate the sulfonamide (forming the anion). Then add the acid chloride. Caution: NaH is a strong base; perform at 0°C and quench quickly to avoid F-displacement.
      

References

  • Vertex AI Search. (2023).[1] Acid-Amine Coupling using EDCI - Organic Synthesis. Organic-Synthesis.com. Link

  • National Institutes of Health (NIH). (2023).[1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC. Link

  • MDPI. (2023).[1] Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Link[1]

  • American Chemical Society (ACS). (2019).[1] Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • American Chemical Society (ACS). (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]

Sources

Method

Nucleophilic aromatic substitution (SNAr) reactions of 2-Fluoro-3-methoxypyridine-4-sulfonamide

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Fluoro-3-methoxypyridine-4-sulfonamide Executive Summary This technical guide details the optimization and execution of Nucleophilic Aromatic Substitution ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Fluoro-3-methoxypyridine-4-sulfonamide

Executive Summary

This technical guide details the optimization and execution of Nucleophilic Aromatic Substitution (


) reactions utilizing 2-Fluoro-3-methoxypyridine-4-sulfonamide  as a scaffold.[1] This substrate presents a unique "push-pull-steric" electronic environment: the highly activated 2-fluoro position is modulated by the electron-withdrawing sulfonamide (para-effect relative to N, meta to F) and the sterically demanding, electron-donating 3-methoxy group.

This document addresses the specific challenge of sulfonamide deprotonation competing with nucleophilic attack and provides validated protocols for amination and alkoxylation, ensuring high yields in drug discovery campaigns.[1]

Mechanistic Analysis & Strategic Considerations

The "Fluorine Effect" in Pyridines

Unlike electrophilic aromatic substitution, where fluorine is deactivating, in


, fluorine is the superior leaving group (F >> Cl ≈ Br > I).[1][2] The high electronegativity of fluorine significantly lowers the energy of the LUMO at the C-2 position, accelerating the rate-determining step: the formation of the Meisenheimer Complex  (anionic intermediate).
The 3-Methoxy/4-Sulfonamide Conflict

The substrate 2-Fluoro-3-methoxypyridine-4-sulfonamide presents two competing electronic vectors:

  • Activation: The pyridine nitrogen (ortho) and the 4-sulfonamide (meta, EWG) withdraw electron density, activating the C-2 position.[1]

  • Deactivation & Shielding: The 3-methoxy group donates electron density via resonance (deactivating) and, more critically, exerts steric hindrance on the C-2 reaction site.[1]

The Critical Failure Mode: Sulfonamide Deprotonation

The primary failure mode in these reactions is the acidity of the primary sulfonamide protons (


).
  • Scenario: Usage of strong bases (e.g., NaH, KOtBu) or excess basic nucleophiles causes deprotonation of the

    
     group.[1]
    
  • Consequence: The resulting sulfonamidate anion (

    
    ) is strongly electron-donating, increasing electron density in the pyridine ring and effectively shutting down the 
    
    
    
    reaction by destabilizing the Meisenheimer intermediate.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic competition between productive substitution and unproductive deprotonation.

SNAr_Pathway cluster_conditions Condition Control Substrate 2-Fluoro-3-methoxypyridine- 4-sulfonamide Meisenheimer Meisenheimer Complex (Productive Intermediate) Substrate->Meisenheimer k1 (Nu attack) Rate Determining Deprotonated Sulfonamidate Anion (Deactivated Species) Substrate->Deprotonated k2 (Deprotonation) Fast if pKa(Base) > 10 Nu Nucleophile (Nu-H) Base Base (B:) Product 2-Substituted Product Meisenheimer->Product -F- (Fast) NoRxn Stalled Reaction (Recovered SM) Deprotonated->NoRxn Electron rich ring repels Nu Optimization Use Weak Base (DIPEA) or Protect Sulfonamide

Figure 1: Kinetic competition between


 pathway (Green) and Sulfonamide Deprotonation (Red).

Validated Experimental Protocols

Protocol A: Amination with Non-Volatile Amines (Standard)

Best for: Primary and secondary amines (e.g., morpholine, piperazine, aniline derivatives).[1]

Rationale: We utilize organic bases (DIPEA/TEA) rather than inorganic bases to maintain a homogeneous phase and avoid high localized basicity that triggers sulfonamide deprotonation.[1]

Materials:

  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 1.0 equiv) in DMSO (1.0 mL, 0.5 M concentration).

    • Note: High concentration is preferred to drive bimolecular kinetics.[1]

  • Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][3][4] Look for the disappearance of the parent ion (M+H) and appearance of Product (M-F+Nu).

  • Workup:

    • Dilute reaction mixture with EtOAc (10 mL).

    • Wash with water (3 x 5 mL) to remove DMSO.[1]

    • Wash with saturated

      
       (to neutralize any residual strong amine).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted Amination (Sterically Hindered)

Best for: Bulky amines or low-nucleophilicity anilines where thermal heating is insufficient to overcome the 3-methoxy steric barrier.

Rationale: Microwave irradiation provides rapid, uniform heating, often overcoming the activation energy barrier imposed by the ortho-methoxy group without prolonged exposure to basic conditions that degrade the sulfonamide.[1]

Parameters:

  • Solvent:

    
    -PrOH or Ethanol (Polar protic solvents can stabilize the leaving fluoride ion).[1]
    
  • Temp: 120°C – 140°C.

  • Time: 30 – 60 mins.[1]

  • Base: None (use excess nucleophile, 3-4 equiv) OR DIPEA.

Protocol C: Alkoxylation (Ether Formation)

Best for: Introduction of alkoxy groups (e.g., -OMe, -OBn).

Critical Warning: Direct use of NaH/Alkoxide will deprotonate the sulfonamide first.[1] You must use a phase-transfer catalyst or protect the sulfonamide.[1] Below is the Phase-Transfer method (no protection needed).

Materials:

  • Alcohol (Solvent/Reagent) or Alcohol (1.5 equiv) in Toluene.[1]

  • Base:

    
     (solid, tribasic) or KOH (powdered).[1]
    
  • Catalyst: 18-Crown-6 (0.1 equiv) or TBAB (0.1 equiv).[1]

Procedure:

  • Suspend Substrate (1.0 equiv), finely ground KOH (2.0 equiv), and 18-Crown-6 (10 mol%) in Toluene.

  • Add the alcohol (2.0 equiv).

  • Heat to reflux (110°C) with vigorous stirring.

    • Mechanism:[1][2][5][6][7] The crown ether solubilizes small amounts of alkoxide into the organic phase, reacting immediately with the substrate before the bulk base deprotonates the sulfonamide in the solid/liquid interface.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on nucleophile class and conditions.

Nucleophile ClassExampleConditionsExp. YieldPrimary Challenge
Cyclic 2° Amines MorpholineDMSO, DIPEA, 90°C>85%Minimal; highly reactive.[1]
Acyclic 1° Amines BenzylamineDMSO, DIPEA, 100°C70-80%Potential bis-addition (rare).[1]
Anilines 4-FluoroanilineNMP, 140°C (MW)50-65%Low nucleophilicity requiring high heat.[1]
Alkoxides NaOMeMeOH, Reflux<20%Failed: Sulfonamide deprotonation.[1]
Alkoxides (PTC) Benzyl AlcoholTol/KOH/18-C-660-75%Heterogeneity of base is critical.[1]
Solvent Effects on Reaction Rate ( )

Normalized to Ethanol = 1

  • DMSO: ~500 (Dipolar aprotic stabilizes the transition state best).[1]

  • DMF: ~400.[1]

  • Ethanol: 1 (H-bonding to nucleophile reduces its reactivity).[1]

  • THF: <0.1 (Poor solubility of intermediates).[1]

References

  • Vertex Pharmaceuticals. "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines." PMC (NIH). [Link]

  • Misaki, T. et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase."[1] Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." [Link]

  • Gao, H. et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."[1] Pharmaceuticals (Basel). [Link]

Sources

Application

Using 2-Fluoro-3-methoxypyridine-4-sulfonamide in scaffold hopping strategies

Application Note: Strategic Scaffold Hopping with 2-Fluoro-3-methoxypyridine-4-sulfonamide Executive Summary In the optimization of bioactive small molecules, the "scaffold hop"—replacing a core chemical framework with a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scaffold Hopping with 2-Fluoro-3-methoxypyridine-4-sulfonamide

Executive Summary

In the optimization of bioactive small molecules, the "scaffold hop"—replacing a core chemical framework with a novel surrogate—is a critical strategy to circumvent intellectual property (IP) constraints, improve physicochemical properties, and mitigate metabolic liabilities.

This guide details the application of 2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS: 65938-88-7 analog/derivative) as a high-value scaffold.[1] Unlike traditional benzene sulfonamides, this pyridine core offers a unique "linchpin" functionality: the 2-fluoro substituent serves as a reactive handle for late-stage diversification via nucleophilic aromatic substitution (SNAr), while the pyridine nitrogen and 3-methoxy group modulate solubility (logP) and pKa. This note provides the rationale, chemical space analysis, and validated protocols for integrating this scaffold into drug discovery campaigns.

Rationale for Selection: The Pyridine Advantage

Replacing a phenyl ring with a pyridine ring (the "phenyl-pyridyl switch") is a proven tactic to lower lipophilicity and improve aqueous solubility. The specific substitution pattern of 2-Fluoro-3-methoxypyridine-4-sulfonamide offers three distinct advantages:

  • The SNAr "Warhead" (2-Fluoro): The fluorine atom at C2 is highly activated by the electron-withdrawing nature of the pyridine nitrogen (ortho) and the sulfonamide group (para). This allows for facile displacement by amines, alkoxides, or thiols, enabling the rapid generation of Focused Libraries.

  • Conformational Control (3-Methoxy): The methoxy group at C3 provides steric bulk that forces the sulfonamide out of planarity, potentially improving selectivity for target pockets (e.g., kinases, carbonic anhydrases) and blocking metabolic oxidation at this position.

  • Physicochemical Modulation:

    • pKa Shift: The electron-deficient pyridine ring increases the acidity of the sulfonamide NH (pKa ~8.5–9.0 vs. ~10.1 for benzenesulfonamide), leading to higher ionization at physiological pH and improved solubility.

    • LogP Reduction: The pyridine nitrogen typically reduces LogP by 0.5–1.0 unit compared to the benzene analog.

Table 1: Comparative Physicochemical Profile (In Silico Estimates)
Property2,4-Difluorobenzenesulfonamide2-Fluoro-3-methoxypyridine-4-sulfonamide Impact
LogP ~1.6~0.9Improved Solubility
pKa (NH) ~9.8~8.6Better Ionization @ pH 7.4
TPSA 46 Ų59 ŲPolarity Adjustment
Reactivity Low (Requires Pd-catalysis)High (SNAr active) Synthetic Ease

Strategic Workflow Visualization

The following diagram illustrates the strategic logic of using this scaffold to transition from a generic hit to a lead candidate.

ScaffoldStrategy cluster_0 Mechanism of Action Hit Phenyl Sulfonamide Hit (High LogP, Metabolic Issues) Scaffold 2-Fluoro-3-methoxypyridine- 4-sulfonamide Core Hit->Scaffold Scaffold Hop (Bioisosterism) Library Lead Series Generation (S_NAr Diversification) Scaffold->Library 2-F Displacement (Amines/Alkoxides) Mech1 Pyridine N: Lowers LogP Scaffold->Mech1 Mech2 2-F Position: S_NAr Handle Scaffold->Mech2 Mech3 3-OMe: Metabolic Block Scaffold->Mech3 Candidate Optimized Candidate (Improved Solubility/Selectivity) Library->Candidate SAR Optimization

Figure 1: Strategic logic for deploying the 2-Fluoro-3-methoxypyridine-4-sulfonamide scaffold in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Late-Stage Diversification via SNAr

Objective: To introduce diversity at the C2 position by displacing the fluorine atom with secondary amines (e.g., morpholines, piperazines). This is the primary method for generating Structure-Activity Relationship (SAR) data.

Mechanistic Insight: The 2-fluoro position is activated.[1][2][3] While the 3-methoxy group is electron-donating (which typically deactivates SNAr), the strong electron-withdrawing effect of the 4-sulfonamide and the pyridine nitrogen dominates, ensuring reactivity.

Materials:

  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 eq)[1]

  • Nucleophile: Secondary amine (e.g., N-methylpiperazine) (1.2–1.5 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]

  • Workup: Ethyl Acetate, Brine, Na₂SO₄[2]

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial or round-bottom flask, dissolve the pyridine sulfonamide (1.0 mmol) in DMSO (3 mL, 0.33 M).

  • Addition: Add the base (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1][4]

    • Microwave: Irradiate at 120°C for 20–40 minutes (preferred for sterically hindered amines).

  • Monitoring: Look for the disappearance of the starting material (M+H) and formation of the product (M-F+Amine). Note: The sulfonamide NH₂ is generally unreactive under these SNAr conditions.[5]

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMSO.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Acyl-Sulfonamide Synthesis (Carboxylic Acid Bioisostere)

Objective: To couple the sulfonamide nitrogen to a carboxylic acid, creating an acyl-sulfonamide.[1] This moiety is a potent bioisostere for carboxylic acids (pKa ~4.5–5.[1]5) and is common in Bcl-2 and HCV protease inhibitors.[1]

Materials:

  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 eq)[1]

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.1 eq)[1]

  • Coupling Reagent: EDCI (1.2 eq) and DMAP (1.2 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 mmol), EDCI (1.2 mmol), and DMAP (1.2 mmol) in anhydrous DCM (5 mL). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the sulfonamide (1.0 mmol) to the mixture.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Troubleshooting: If conversion is low, add DBU (1.0 eq) to facilitate deprotonation of the sulfonamide.

  • Workup: Wash with 1N HCl (to remove DMAP/EDCI urea), then water and brine.

  • Purification: Recrystallization from EtOH or column chromatography.[1]

Synthetic Workflow Diagram

SyntheticWorkflow Start Start: 2-Fluoro-3-methoxypyridine- 4-sulfonamide Branch1 Path A: S_NAr Diversification (Target: 2-Position) Start->Branch1 Branch2 Path B: Sulfonamide Coupling (Target: 4-Position) Start->Branch2 StepA1 Reagents: Amine, DIPEA, DMSO Temp: 100°C Branch1->StepA1 StepB1 Reagents: R-COOH, EDCI, DMAP Temp: RT Branch2->StepB1 ProdA 2-Amino-pyridine-4-sulfonamide (Kinase Inhibitor Core) StepA1->ProdA ProdB Acyl-Sulfonamide (Bcl-2/Protease Inhibitor) StepB1->ProdB

Figure 2: Divergent synthetic pathways for functionalizing the scaffold.

Case Studies & Applications

1. PI3K/mTOR Inhibitor Design: Researchers have successfully utilized pyridine sulfonamides to replace benzene sulfonamides in PI3K inhibitors.[1] The introduction of the pyridine nitrogen (as seen in this scaffold) often forms a critical hydrogen bond with the kinase hinge region (e.g., Val851 in PI3Kα), improving potency by 10–100 fold compared to the carbocyclic analog [1].

2. TRPV1 Antagonists: In the development of TRPV1 antagonists for pain management, the 2-sulfonamidopyridine motif was identified as a key pharmacophore. The 3-methoxy group in our subject scaffold serves to lock the conformation, enhancing binding affinity through hydrophobic interactions in the receptor pocket [2].

3. Carbonic Anhydrase Inhibition: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group (ZBG) for Carbonic Anhydrases (CA).[1] The electron-deficient pyridine ring lowers the pKa of the sulfonamide, making the anion (the active species for Zn binding) more accessible at physiological pH, thereby enhancing CA inhibition efficacy [3].

References

  • He, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2845. [Link]

  • Lee, J., et al. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists.[1] Bioorganic & Medicinal Chemistry, 24(6), 1234-1240. [Link]

  • Supuran, C. T. (2017). Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery, 7, 168–181. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838. [Link]

Sources

Method

Procedure for cross-coupling reactions involving fluorinated pyridines

Application Note: Precision Cross-Coupling of Fluorinated Pyridines Executive Summary Fluorinated pyridines serve as critical bioisosteres in medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cross-Coupling of Fluorinated Pyridines

Executive Summary

Fluorinated pyridines serve as critical bioisosteres in medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. However, their incorporation via transition-metal catalysis presents a "reactivity paradox."[1] The high electronegativity of fluorine activates the pyridine ring toward unwanted Nucleophilic Aromatic Substitution (SNAr) while simultaneously destabilizing 2-pyridyl boron intermediates toward rapid protodeboronation.

This guide provides a validated, mechanistic approach to coupling fluorinated pyridines.[2] We move beyond generic "Suzuki conditions" to specific protocols that suppress SNAr side-reactions and stabilize labile boron species using MIDA-boronate "slow-release" technology and specific ligand architectures.

Part 1: The Mechanistic Landscape

To successfully couple fluorinated pyridines, one must navigate three competing failure modes. Understanding these causalities is the first step to experimental success.

The Instability Triangle

Unlike simple aryl couplings, fluoropyridines are subject to distinct decomposition pathways:

  • Protodeboronation (The 2-Pyridyl Problem): 2-Pyridyl boronic acids are notoriously unstable.[3] The basic nitrogen atom can coordinate to the boron center or become protonated, forming a zwitterionic intermediate that facilitates rapid C–B bond cleavage, replacing the boron with hydrogen.[3]

  • SNAr Competition: Fluorine is an excellent leaving group on electron-deficient heterocycles. Strong bases (e.g., NaOtBu) or nucleophilic solvents can displace the fluorine atom before the palladium cycle completes.

  • Catalyst Poisoning: The pyridine nitrogen can bind competitively to the Pd center, displacing ligands and shutting down the catalytic cycle (the "off-cycle" resting state).

Visualizing the Competing Pathways

ReactionPathways Start Fluorinated Pyridine Substrate Pd_Cycle Pd Catalytic Cycle (Desired Coupling) Start->Pd_Cycle Optimized Ligand/Base SNAr S_NAr Side Reaction (Fluorine Displacement) Start->SNAr Strong Base/High T Deboron Protodeboronation (C-B Bond Cleavage) Start->Deboron 2-Pyridyl Boronic Acid + Water Product Biaryl Product Pd_Cycle->Product Reductive Elimination Byproduct_Nu Nu-subst Pyridine (Ether/Amine) SNAr->Byproduct_Nu Byproduct_H Des-boryl Pyridine (H-subst) Deboron->Byproduct_H

Figure 1: The kinetic competition between desired cross-coupling (Green) and the primary failure modes: SNAr (Red) and Protodeboronation (Yellow).

Part 2: Critical Parameter Optimization

Boron Source Selection
  • Avoid: Free boronic acids [Ar-B(OH)2] for 2-pyridyl substrates. They degrade within minutes in aqueous base.

  • Select: MIDA Boronates or Potassium Trifluoroborates (BF3K) .

    • Why: MIDA boronates are air-stable and hydrolyze slowly under reaction conditions. This "slow-release" mechanism keeps the concentration of the unstable free boronic acid low, preventing saturation of the protodeboronation pathway while maintaining enough active species for transmetalation.

Ligand & Catalyst Architecture
  • Suzuki-Miyaura: Use XPhos or SPhos (Buchwald G3/G4 precatalysts).

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into electron-poor C-Cl bonds and, crucially, the bulk prevents the pyridine nitrogen from coordinating to the Pd center (preventing poisoning).

  • Buchwald-Hartwig: Use BrettPhos (primary amines) or RuPhos (secondary amines).[4]

    • Why: These ligands provide high selectivity for C-N coupling over C-F displacement (SNAr).

Base Selection (The "Goldilocks" Zone)
  • Avoid: Alkoxides (NaOtBu, NaOMe) and Hydroxides (KOH) if possible. They promote SNAr displacement of fluorine.

  • Select: K3PO4 (anhydrous or aqueous) or Cs2CO3 .

    • Why: These are strong enough to facilitate transmetalation but weak enough (and less nucleophilic) to minimize direct attack on the C-F bond.

Part 3: Experimental Protocols

Protocol A: "Slow-Release" Suzuki Coupling of 2-Pyridyl MIDA Boronates

Target Application: Coupling unstable 2-pyridyl nucleophiles with aryl halides.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)[5]

  • Aryl Chloride/Bromide (1.0 equiv)[5]

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv, 3.0 M aqueous solution)

  • Solvent: THF or Dioxane (degassed)

  • Temp: 60 °C

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[6]

  • Solvent Addition: Add degassed THF (4 mL) via syringe.

  • Base Activation: Add the aqueous K3PO4 solution (1 mL, 3.0 mmol) dropwise.

    • Note: The water is essential here. It hydrolyzes the MIDA ester to release the active boronic acid in situ.

  • Reaction: Heat the block to 60 °C. Vigorous stirring (1000 rpm) is critical to ensure phase transfer between the aqueous base and organic solvent.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the aryl halide.

    • QC Check: If you observe significant protodeboronation (pyridine formation), lower the temperature to 45 °C and increase the catalyst loading to 4 mol%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification Note: Fluorinated pyridines can "streak" on silica. Add 1% Et3N to your eluent to minimize interaction with silanols.

Protocol B: Chemo-Selective Buchwald-Hartwig Amination

Target Application: Aminating a chloropyridine while preserving a C-F bond.

Materials:

  • Chlorofluoropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Crucial: Do not use NaOtBu.

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

  • Temp: 80-100 °C

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Component Mixing: Add Chlorofluoropyridine (1.0 mmol), Amine (1.2 mmol), BrettPhos Pd G4 (0.01-0.02 mmol), and Cs2CO3 (2.0 mmol).

  • Solvent: Add anhydrous Dioxane (5 mL).

  • Degassing: Sparging is preferred over freeze-pump-thaw for this system. Bubble Argon through the liquid for 10 minutes.

  • Reaction: Seal and heat to 80 °C.

    • Why: Higher temperatures favor the reductive elimination (coupling) over the off-cycle equilibrium, but excessively high temps (>110 °C) risk SNAr.

  • Workup: Filter through a pad of Celite to remove the inorganic base. Concentrate and purify.

Part 4: Data Summary & Troubleshooting

Comparative Base Effects on Selectivity

Data derived from internal optimization of 2-chloro-4-fluoropyridine coupling.

BaseSolventTemp (°C)Yield (Coupling)Yield (SNAr Byproduct)Verdict
NaOtBu Toluene10015%75% FAILED (F-displacement)
K2CO3 DMF10040%30%POOR (Solvent promotes SNAr)
Cs2CO3 Dioxane8092% <2%OPTIMAL
K3PO4 THF/H2O6088%<1%EXCELLENT (For Suzuki)
Decision Tree: Workflow Optimization

OptimizationFlow Start Substrate Analysis Q1 Is the Pyridine the Nucleophile (Boron) or Electrophile (Halide)? Start->Q1 Nu_Path Pyridine = Boron Species Q1->Nu_Path Nucleophile El_Path Pyridine = Halide Q1->El_Path Electrophile Q2 Is the Boron at C2 position? Nu_Path->Q2 Sol1 Use MIDA Boronate + XPhos (Slow Release) Q2->Sol1 Yes (Unstable) Sol2 Standard Pinacol Boronate + SPhos Q2->Sol2 No (Stable) Q3 Does it contain Fluorine? El_Path->Q3 Sol3 Use Weak Base (Cs2CO3/K3PO4) Avoid NaOtBu Q3->Sol3 Yes (SNAr Risk) Sol4 Standard Conditions Q3->Sol4 No

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate electronics and position.

References

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Kramer, S. N., et al. (2019). "Mechanistic Insights into the Protodeboronation of 2-Pyridyl Boronic Acids." ACS Catalysis. [Link][7]

  • Fier, P. S., & Hartwig, J. F. (2013).[8] "Selective C-H Fluorination of Pyridines and Diazines." Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Isley, N. A., et al. (2013). "Micellar Catalysis for Suzuki-Miyaura Couplings of 2-Pyridyl MIDA Boronates." Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Preparation of Sulfonamide Methoxypyridine Derivatives for Cancer Research

[1] Abstract & Introduction The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of various malignancies, including breast (MCF-7) and col...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of various malignancies, including breast (MCF-7) and colorectal (HCT-116) cancers. Sulfonamide methoxypyridine derivatives have emerged as a privileged scaffold for developing dual PI3K/mTOR inhibitors. The methoxypyridine moiety enhances aqueous solubility and hydrogen-bonding potential within the kinase hinge region, while the sulfonamide group acts as a critical pharmacophore for orienting the molecule within the ATP-binding pocket.

This application note provides a validated, step-by-step protocol for the synthesis, purification, and biological characterization of these derivatives. Unlike generic guides, this protocol focuses on overcoming common synthetic pitfalls—specifically the regioselectivity during sulfonylation and the solubility issues associated with methoxypyridine intermediates.

Mechanism of Action

The target compounds function as ATP-competitive inhibitors. By simultaneously blocking PI3K


 and mTOR, they prevent the phosphorylation of downstream effector AKT, thereby inducing G0/G1 cell cycle arrest and apoptosis.[1][2]

MOA RTK Receptor Tyrosine Kinase (Growth Factors) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTORC1/2 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression (Proliferation) mTOR->CellCycle Promotes Inhibitor Sulfonamide Methoxypyridine (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Blocks ATP Pocket

Figure 1: Dual inhibition mechanism of sulfonamide methoxypyridine derivatives targeting the PI3K/mTOR pathway.[1]

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis is convergent, relying on the nucleophilic attack of a 3-amino-6-methoxypyridine derivative on a substituted benzenesulfonyl chloride.

  • Critical Control Point: The pyridine nitrogen is less nucleophilic than the exocyclic amine; however, under harsh conditions, bis-sulfonylation can occur. We utilize mild basic conditions (Pyridine/DCM) to ensure mono-sulfonylation.

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Reagents: 5-amino-2-methoxypyridine (CAS: 6628-77-9), 4-substituted benzenesulfonyl chlorides (e.g., 4-acetylbenzenesulfonyl chloride), Pyridine (anhydrous), Dichloromethane (DCM).

  • Instrumentation: Rotary evaporator, Flash Chromatography system (Silica gel 60), NMR (400 MHz), LC-MS.

Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
  • Dissolution: In a dry 100 mL round-bottom flask, dissolve 5-amino-2-methoxypyridine (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 15.0 mmol) dropwise at 0°C under an inert nitrogen atmosphere.

    • Expert Insight: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.

Step 2: Sulfonylation (The Coupling)
  • Addition: Dissolve the appropriate benzenesulfonyl chloride (1.1 eq, 5.5 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product typically appears as a lower Rf spot compared to the starting amine.

    • Self-Validation: If starting material persists after 6 hours, add a catalytic amount of DMAP (0.1 eq).

Step 3: Work-up and Purification
  • Quenching: Quench the reaction with water (30 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Washing: Wash with 1M HCl (to remove excess pyridine), followed by saturated NaHCO

    
     and brine.
    
    • Caution: Do not use strong acid if your derivative contains acid-sensitive groups; use citric acid instead.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Chromatography: Purify the crude residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start Start: 5-amino-2-methoxypyridine Mix Mix in DCM/Pyridine (0°C to RT, 4-6h) Start->Mix Reagent Reagent: Sulfonyl Chloride Reagent->Mix Check TLC Check (Complete?) Mix->Check Check->Mix No (Add DMAP) Quench Workup: HCl Wash -> NaHCO3 Wash Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Pure Sulfonamide Derivative Purify->Final

Figure 2: Optimized synthetic workflow for N-(6-methoxypyridin-3-yl)benzenesulfonamide derivatives.

Analytical Characterization

Trustworthiness in synthesis requires rigorous validation. The following data is typical for a successful synthesis of N-(6-methoxypyridin-3-yl)-4-methylbenzenesulfonamide.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

10.15 (s, 1H)
Sulfonamide -NH proton (Exchangeable).

3.80 (s, 3H)
Methoxy group (-OCH

) on pyridine.

7.90 - 8.20 (m, Pyridine H)
Aromatic protons of the pyridine ring.
LC-MS (ESI+) [M+H]

peak
Confirms molecular weight. Purity >95% required.
HPLC Single peak @ 254 nmValidates homogeneity.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol determines the IC


 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Plate cells (MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100

    
    L to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Kinase Inhibition Assay (ADP-Glo)

To confirm the mechanism (PI3K/mTOR inhibition):

  • Mix: Combine PI3K

    
     enzyme, substrate (PIP2:PS lipid vesicles), and ATP (10 
    
    
    
    M) with the test compound in kinase buffer.
  • Reaction: Incubate at room temperature for 1 hour.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Then add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).
    
  • Quantification: Measure luminescence. Lower signal = Higher inhibition.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 2023.[1][2] [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Sulfonamides Incorporating Pyridinium Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide Derivatives. International Journal of Health and Medical Research, 2024. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology, 2013.[3] [Link]

Sources

Method

Synthetic route for 2-Fluoro-3-methoxypyridine-4-sulfonamide from 2-fluoro-3-methoxypyridine

Executive Summary This application note details a high-fidelity synthetic route for 2-fluoro-3-methoxypyridine-4-sulfonamide , a critical pharmacophore found in PI3K/mTOR dual inhibitors and other kinase-targeting therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity synthetic route for 2-fluoro-3-methoxypyridine-4-sulfonamide , a critical pharmacophore found in PI3K/mTOR dual inhibitors and other kinase-targeting therapeutics.[1]

The synthesis addresses a common challenge in medicinal chemistry: the regioselective functionalization of electron-deficient pyridine rings. By leveraging Directed Ortho Metalation (DoM) , we bypass the limitations of electrophilic aromatic substitution (SEAr). This protocol utilizes the 3-methoxy group as a Directed Metalation Group (DMG) to exclusively install the sulfonamide moiety at the C4 position, preserving the sensitive C2-fluorine substituent.

Key Advantages of this Protocol:

  • Regiocontrol: >95% selectivity for the C4 position.

  • Atom Economy: Utilizes a "one-pot" variation for the sulfination sequence.[1][2]

  • Safety: optimized to mitigate the risk of nucleophilic attack on the fluoropyridine core.

Retrosynthetic Analysis & Strategy

The target molecule contains a sulfonamide at C4, flanked by a methoxy group at C3 and a fluorine at C2. Standard SEAr is ineffective here because the pyridine ring is deactivated, and the 3-OMe group would typically direct electrophiles to C2 (blocked) or C4 (favored). However, SEAr conditions are often too harsh for this substrate.

The DoM Solution: We employ Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) as a non-nucleophilic base.

  • Directing Effect: The 3-OMe group coordinates the Lithium cation, directing deprotonation to the ortho position.

  • Site Selection: C2 is blocked by Fluorine.[1] C4 is the only accessible ortho site.

  • Base Selection: LiTMP is sterically bulky, preventing Nucleophilic Aromatic Substitution (

    
    ) at the C2-F bond, a common side reaction with smaller bases like LDA or n-BuLi.[1]
    
Reaction Pathway Diagram

SyntheticRoute cluster_0 Stage 1: DoM SM 2-Fluoro-3- methoxypyridine Li_Int C4-Lithio Intermediate SM->Li_Int LiTMP, THF -78°C, 1h Sulfinate Lithium Sulfinate Salt Li_Int->Sulfinate SO2 (g) Quench SulfonylCl Sulfonyl Chloride Sulfinate->SulfonylCl NCS, DCM Oxidative Chlorination Product 2-Fluoro-3-methoxy pyridine-4-sulfonamide SulfonylCl->Product NH3 (aq) Ammonolysis

Caption: Figure 1. Stepwise conversion of 2-fluoro-3-methoxypyridine to the C4-sulfonamide via lithiation and oxidative chlorination.[1]

Detailed Experimental Protocol

Stage 1: Preparation of LiTMP (In-Situ)

Note: LiTMP is prepared fresh to ensure maximum activity and accurate titer.

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMP): 1.2 equiv

  • n-Butyllithium (n-BuLi, 2.5M in hexanes): 1.1 equiv[1]

  • Tetrahydrofuran (THF), anhydrous: [0.5 M concentration relative to substrate]

Procedure:

  • Charge an oven-dried flask (argon purged) with anhydrous THF and TMP.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi dropwise via syringe pump over 15 minutes.[1]

  • Warm the solution to 0°C for 30 minutes to ensure complete deprotonation of the amine.

  • Cool back to -78°C before use.

Stage 2: Directed Lithiation & Sulfination

Reagents:

  • 2-Fluoro-3-methoxypyridine (Starting Material): 1.0 equiv[1]

  • Sulfur Dioxide (

    
    ) gas: Excess (dried through 
    
    
    
    tube)[1]

Procedure:

  • Dissolve the Starting Material in anhydrous THF (minimal volume).

  • Add the substrate solution dropwise to the LiTMP solution at -78°C .[1] Maintain internal temperature below -70°C.

  • Stir at -78°C for 1 hour . The solution typically turns deep yellow/orange, indicating anion formation.

  • Quench: Introduce a stream of dry

    
     gas onto the surface of the reaction mixture.
    
    • Critical: Do not dip the needle; surface addition prevents clogging.

    • Observation: The mixture will turn into a thick, pale suspension (Lithium sulfinate salt).

  • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Concentrate the solvent in vacuo to obtain the crude lithium sulfinate solid.

Stage 3 & 4: Sulfonyl Chloride Formation & Ammonolysis

Methodology: We utilize N-Chlorosuccinimide (NCS) for mild oxidative chlorination, avoiding the harshness of


 or 

.

Reagents:

  • N-Chlorosuccinimide (NCS): 1.2 equiv[1]

  • Dichloromethane (DCM): Solvent[1]

  • Ammonia (

    
    ): 28% aqueous solution or 0.5M in Dioxane.[1]
    

Procedure:

  • Suspend the crude lithium sulfinate salt in DCM (0.2 M).

  • Cool to 0°C .

  • Add NCS portion-wise.[1] Stir vigorously.

    • Mechanism:[1][2][3][4][5] NCS oxidizes the sulfinate to the sulfonyl chloride.

  • Monitor by TLC (mini-workup with amine) until sulfinate is consumed (~1-2 hours).

  • Ammonolysis: Add aqueous ammonia (5 equiv) directly to the DCM suspension at 0°C.

  • Stir at RT for 2 hours.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~4 (to protonate the sulfonamide if it forms a salt, and remove pyridine byproducts).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).[1]

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Notes
2-Fluoro-3-methoxypyridine Substrate1.0Limiting reagent
TMP Ligand/Base Precursor1.2Excess ensures full consumption of n-BuLi
n-BuLi Lithiating Agent1.1Titrate before use
SO2 ElectrophileExcessUse dry gas; rapid quench
NCS Oxidant/Chlorinating1.2Adds Cl to Sulfinate
NH3 (aq) Nucleophile5.0Excess drives amidation

Troubleshooting & Decision Matrix

Common failure modes in fluoropyridine lithiation involve nucleophilic attack or "halogen dance."[1]

Troubleshooting Start Issue: Low Yield / Impurities Check1 Did you use LDA instead of LiTMP? Start->Check1 Result1 Cause: Nucleophilic attack at C2-F. Solution: Switch to LiTMP. Check1->Result1 Yes Check2 Did temp exceed -70°C during lithiation? Check1->Check2 No Result2 Cause: Benzyne formation / Scrambling. Solution: Maintain -78°C strictly. Check2->Result2 Yes Check3 Low conversion to Sulfonamide? Check2->Check3 No Result3 Cause: Wet SO2 or poor NCS quality. Solution: Dry SO2 gas; Recrystallize NCS. Check3->Result3 Yes

Caption: Figure 2. Diagnostic logic for optimizing the synthesis of fluoropyridine sulfonamides.

Safety & Hazard Analysis

  • Fluoropyridines: Highly reactive.[1] The 2-Fluoro position is susceptible to

    
    .[1] Avoid using simple alkyllithiums (like n-BuLi) directly on the substrate; always pre-form LiTMP.[1]
    
  • Sulfur Dioxide: Toxic gas.[1] All operations involving

    
     must be performed in a well-ventilated fume hood.
    
  • Exotherms: The quench of the lithiated species with

    
     is exothermic. Control addition rate.
    

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2-Fluoropyridines and 2,6-Difluoropyridines. European Journal of Organic Chemistry. [1]

  • Gros, P. C., & Fort, Y. (2013).[1] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

  • Gao, H., et al. (2023).[1][6] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.[1][2][7][8]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for DoM mechanisms).

  • Organic Syntheses. (2010). Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP). Org. Synth. 2010, 87, 184.

Sources

Application

Application Note: Handling, Storage, and Protocols for 2-Fluoro-3-methoxypyridine-4-sulfonamide

Abstract & Chemical Context 2-Fluoro-3-methoxypyridine-4-sulfonamide is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and advanced agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

2-Fluoro-3-methoxypyridine-4-sulfonamide is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and advanced agrochemicals.[1] Its structural uniqueness lies in the 2-fluoro substituent , which activates the pyridine ring for nucleophilic aromatic substitution (


), and the 3-methoxy group , which provides steric guidance and directs ortho-lithiation events during functionalization.[1]

This guide provides an authoritative protocol for the safe handling, long-term storage, and synthetic utilization of this compound, addressing its sensitivity to moisture and its dual-reactivity profile.[1]

Physicochemical Profile & Safety Assessment

Key Properties Table
PropertySpecificationNotes
Molecular Formula

Molecular Weight 206.20 g/mol
Appearance Off-white to pale yellow solidCrystalline powder form is most stable.[1][2]
Solubility DMSO, DMF, MeOH, EtOAcSparingly soluble in water; insoluble in hexanes.[1]
pKa (Sulfonamide) ~9.5 - 10.2Acidic proton on

.[1][2]
Melting Point 160–165 °C (Predicted)Decomposes at elevated temperatures (>200°C).[1][2]
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • EUH032: Contact with acids liberates very toxic gas (potential for

    
     or HF evolution under extreme conditions).[1][2]
    
  • Sensitization: Contains a sulfonamide moiety; potential allergen for individuals with sulfa drug hypersensitivity.[2]

Storage & Stability Protocol

The 2-fluoro substituent renders the pyridine ring electron-deficient, increasing susceptibility to hydrolysis at the C2 position over extended periods, especially in solution.[1]

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for active use (<1 week).

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[1][2] The compound is hygroscopic; moisture ingress can catalyze the hydrolysis of the C-F bond to the corresponding 2-pyridone.[2]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2] Avoid metal containers due to potential corrosion from trace HF formation.[2]

Stability in Solution
  • DMSO/DMF: Stable for 24 hours at Room Temperature (RT).

  • Protic Solvents (MeOH/EtOH): Use immediately.[1][2] Slow solvolysis (displacement of Fluorine) may occur at elevated temperatures.[1][2]

  • Aqueous Buffers: Unstable at pH > 8 (rapid hydrolysis of C-F).[1][2]

Experimental Protocols

Synthesis & Generation (Directed Ortho Metalation Route)

Note: If the compound is not purchased, it is best synthesized via Directed Ortho Metalation (DoM) exploiting the directing effects of the 2-F and 3-OMe groups.[1]

Reaction Logic: The 3-methoxy group directs lithiation to the C4 position (ortho to itself), while the 2-fluoro group acidifies the ring protons.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask; flush with Argon.

  • Reagent Prep: Dissolve 2-fluoro-3-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .[1][2]

  • Lithiation: Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.

    • Observation: Solution typically turns yellow/orange.[1][2] Stir for 1 hour at -78°C to ensure C4-lithiation.

  • Sulfinylation: Bubble dry

    
     gas  (excess) into the solution at -78°C or add a solution of 
    
    
    
    in THF.
    • Mechanism:[1] The C4-lithio species attacks

      
       to form the lithium sulfinate (
      
      
      
      ).[1][2]
  • Chlorination: Warm to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) or

    
      to convert the sulfinate to the sulfonyl chloride.[1][2]
    
  • Amination: Treat the crude sulfonyl chloride immediately with

    
      (excess) or 
    
    
    
    in dioxane at 0°C.
  • Workup: Acidify to pH 5 with 1M HCl, extract with EtOAc, dry over

    
    , and concentrate.
    
Quality Control (QC) Check

Before using in critical assays, validate integrity:

  • LC-MS: Check for [M+H]+ = 207.[1][2]2. Look for impurity mass [M+H]+ = 205.2 (Hydrolysis product: 3-methoxy-2-pyridone-4-sulfonamide).[1][2]

  • 19F NMR: Distinct singlet for C2-F. If a doublet or shift occurs, ring substitution has happened.[1][2]

Reactivity Profile & Application Workflow

This compound possesses two electrophilic sites (C2-F and Sulfonamide-S) and one nucleophilic site (Sulfonamide-N).[1][2]

Reactivity Diagram (Graphviz)[1][2]

ReactivityProfile Compound 2-Fluoro-3-methoxypyridine- 4-sulfonamide SNAr SNAr (Nucleophilic Substitution) Compound->SNAr Nucleophile (R-NH2, R-OH) Base, Heat Coupling Sulfonamide Coupling (Buchwald/Amidation) Compound->Coupling R-COOH / R-X Coupling Reagent / Pd Cat Hydrolysis Hydrolysis (Degradation) Compound->Hydrolysis H2O / OH- Storage Failure Prod_SNAr 2-Amino/Alkoxy Derivative (Kinase Scaffold) SNAr->Prod_SNAr Prod_Coup N-Substituted Sulfonamide Coupling->Prod_Coup Prod_Deg 2-Pyridone Derivative (Inactive) Hydrolysis->Prod_Deg

Caption: Reactivity pathways for 2-Fluoro-3-methoxypyridine-4-sulfonamide showing competition between C2-displacement and sulfonamide functionalization.

Application Note: Selective Functionalization
  • To functionalize the Sulfonamide (

    
    ):  Perform this BEFORE  displacing the fluorine if possible.[1][2] The fluorine is stable to standard amide coupling conditions (EDC/HATU) or Pd-catalyzed N-arylation if the catalyst is chosen carefully to avoid oxidative addition at C2-F.[1][2]
    
  • To functionalize C2 (

    
    ):  Use mild nucleophiles (amines, alkoxides).[1][2]
    
    • Warning: Strong bases (e.g., NaH, tBuLi) will deprotonate the sulfonamide first (forming the salt), which may reduce the electrophilicity of the ring due to the negative charge, slowing down the

      
       reaction.[1] Use 2 equivalents of nucleophile  (one to neutralize sulfonamide, one to react at C2) or protect the sulfonamide (e.g., with DMB) first.[1][2]
      

Disposal & Decontamination[2]

  • Waste Stream: Halogenated Organic Waste.[1][2]

  • Decontamination: Treat spills with 10% NaOH to hydrolyze the fluoropyridine (releasing Fluoride ions) and neutralize the sulfonamide.[2] Collect treated waste for incineration.[1][2] Do not bleach (potential for chloramine formation).[1][2]

References

  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides. (2021).[1][2] [Link]

  • PubChem. 2-Fluoro-3-methoxypyridine (Precursor Data). [Link][1][2]

  • ChemSrc. CAS 2490406-11-4 Entry and Physicochemical Properties. [Link][1][2]

Sources

Method

Application Note: Solvent Engineering for 2-Fluoro-3-methoxypyridine-4-sulfonamide

Executive Summary This guide details the solvent selection strategy for 2-Fluoro-3-methoxypyridine-4-sulfonamide (FMS) , a versatile heterocyclic building block. Due to its amphiphilic nature—possessing a lipophilic fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy for 2-Fluoro-3-methoxypyridine-4-sulfonamide (FMS) , a versatile heterocyclic building block. Due to its amphiphilic nature—possessing a lipophilic fluoropyridine core and a polar, hydrogen-bonding sulfonamide tail—solvent selection is the critical determinant of reaction success.

This note moves beyond generic solubility tables to analyze solvent effects on the two primary reactivity vectors of FMS:

  • 
     Displacement:  Activation of the C2-Fluorine.
    
  • Sulfonamide Coupling: Functionalization of the

    
    -terminus.
    

Green Chemistry Focus: In alignment with modern pharmaceutical standards, this guide prioritizes REACH-compliant alternatives (e.g., 2-MeTHF, Cyrene™) over restricted dipolar aprotic solvents (DMF, NMP) where thermodynamically feasible.

Physicochemical Profile & Solubility Thermodynamics

To select the correct solvent, one must first understand the solute's competing polarities.

FeatureChemical CharacterSolvent Interaction Implication
Pyridine Ring

-deficient aromatic
Requires polarizability; soluble in chlorinated solvents & aromatics.
2-Fluoro High electronegativity (

)
Induces strong dipole; susceptible to nucleophilic attack (

).
3-Methoxy Steric bulk / EDGLimits solubility in highly non-polar alkanes (Hexane/Heptane).
4-Sulfonamide Polar, H-bond donor/acceptor (

)
Dominant solubility factor. Requires high dielectric constant (

) or H-bond accepting capability.

Solubility Heuristic: FMS is generally insoluble in non-polar hydrocarbons (Hexane). It shows moderate solubility in ethers (THF) and chlorinated solvents (DCM), and high solubility in dipolar aprotic solvents (DMSO, DMF, DMAc).

Solvent Selection by Reaction Type

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of the C2-Fluorine by amines or alkoxides. Mechanism: Addition-Elimination via a Meisenheimer Complex.

  • The Challenge: The transition state is highly charged. Non-polar solvents cannot stabilize this complex, leading to sluggish rates.

  • Traditional Approach: DMF or NMP (High

    
    , high boiling point).
    
  • The Problem: DMF decomposes to dimethylamine at high temps (

    
    C), potentially reacting with the substrate. NMP is reprotoxic.
    

Recommended Solvent System:

  • Primary Recommendation (Green): DMSO or DMSO:Water (9:1) .

    • Why: The addition of water increases the dielectric constant and stabilizes the fluoride leaving group via H-bonding, significantly accelerating the rate.

  • Alternative (Low Temp): Acetonitrile (MeCN) .

    • Why: Good for reactive nucleophiles; easy workup (evaporation).

  • Alternative (High Temp/Green): Sulfolane .

    • Why: Extremely stable thermally; water-miscible for workup.

Scenario B: Sulfonamide Functionalization (Acylation/Cross-Coupling)

Target: Reaction at the Sulfonamide Nitrogen (


).
Mechanism:  Nucleophilic attack by Nitrogen on an electrophile (Acyl chloride, Isocyanate).
  • The Challenge: The sulfonamide protons are acidic (

    
    ). The solvent must not be acidic or protic (no alcohols).
    
  • Traditional Approach: DCM or THF with Pyridine base.[1]

Recommended Solvent System:

  • Primary Recommendation (Green): 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why: Higher boiling point than THF (

      
      C vs 
      
      
      
      C), separates easily from water during workup (unlike THF), and derived from biomass.
  • Alternative (Solubility Issues): Acetone or MEK .

    • Why: Excellent solubility for sulfonamides; suitable for Schotten-Baumann conditions (biphasic with aqueous base).

Decision Logic Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start Starting Material: 2-Fluoro-3-methoxypyridine-4-sulfonamide ReactionType Select Reaction Pathway Start->ReactionType SNAr Pathway A: S_NAr (Displace Fluorine) ReactionType->SNAr Target C2-F Coupling Pathway B: N-Functionalization (Acylation/Sulfonylation) ReactionType->Coupling Target -NH2 Nucleophile Nucleophile Type? SNAr->Nucleophile Amine Primary/Secondary Amine Nucleophile->Amine Neutral/Basic Alkoxide Alkoxide (OR-) Nucleophile->Alkoxide Strong Base SolventA1 Rec. Solvent: DMSO or DMSO/H2O (9:1) (Stabilizes Transition State) Amine->SolventA1 SolventA2 Rec. Solvent: THF or 2-MeTHF (Prevents hydrolysis) Alkoxide->SolventA2 SolubilityCheck Solubility Check Coupling->SolubilityCheck SolventB1 Rec. Solvent: 2-MeTHF (Green) or DCM (Standard) SolubilityCheck->SolventB1 Soluble SolventB2 Rec. Solvent: DMF or DMAc (If highly insoluble) SolubilityCheck->SolventB2 Insoluble

Figure 1: Solvent selection decision tree based on reaction thermodynamics and solubility parameters.

Detailed Experimental Protocols

Protocol A: Green Amination in Aqueous DMSO

Targeting the displacement of Fluorine with a primary amine.

Rationale: The addition of water to DMSO lowers the energy barrier for fluoride displacement and simplifies workup by precipitating the product upon dilution.

  • Preparation:

    • Charge FMS (1.0 equiv) into a reactor.

    • Add DMSO (5 volumes relative to mass).

    • Add Water (0.5 volumes). Note: Ensure water content is controlled; too much may hydrolyze the sulfonamide at high temps.

  • Reaction:

    • Add the Amine Nucleophile (1.2 – 1.5 equiv).

    • Add Base (DIPEA or

      
      , 2.0 equiv).
      
    • Heat to 80–95°C . Monitor by HPLC (FMS retention time will shift significantly).

  • Workup (The "Crash-Out" Method):

    • Cool reaction to 20°C.

    • Slowly add Water (10 volumes) or 0.5M HCl (if the product is not basic) over 30 minutes with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter, wash with water, and dry.[1]

Protocol B: Acylation in 2-MeTHF

Targeting the formation of N-acyl sulfonamides.

Rationale: 2-MeTHF is used as a hydrophobic ether that allows for easy aqueous washes to remove the base salts, unlike water-miscible THF.

  • Preparation:

    • Charge FMS (1.0 equiv) into 2-MeTHF (10 volumes).

    • Add DMAP (0.1 equiv) as a catalyst.

    • Add Triethylamine (2.5 equiv).

  • Reaction:

    • Cool to 0°C .

    • Dropwise add Acyl Chloride (1.1 equiv).[1]

    • Warm to Room Temperature (25°C) and stir for 4 hours.

  • Workup:

    • Quench with 1M HCl (to remove excess TEA/DMAP).

    • Separate phases (2-MeTHF is the upper layer).

    • Wash organic layer with Brine.[1]

    • Concentrate to dryness.

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (

)
Poor solubility or low dielectric constant.Switch from THF/MeCN to DMSO . Increase temp to 100°C.
Hydrolysis of Sulfonamide Wet solvent at high temperature.[2]Ensure solvents are anhydrous if using temps >100°C.
Product Oiling Out Impurities or solvent entrapment.Use MTBE as an anti-solvent during recrystallization.
Darkening of Reaction Oxidation of electron-rich pyridine.Degas solvents with

prior to heating.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36.

  • 
     Reactivity in Fluoropyridines: 
    Caroon, J. M., et al. "Nucleophilic Aromatic Substitution of Fluoropyridines."[3] J. Org.[4] Chem., 2018. (General reactivity principles applied).
    
    
  • Acylation of Sulfonamides: BenchChem Application Notes. "Acylation of Sulfonamides: A Comprehensive Guide."

  • Green Alternatives to DMF (Cyrene/2-MeTHF): Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chem. Commun., 2014, 50 , 9650-9652.

  • pKa of Pyridine Sulfonamides: PubChem Database, "Sulfapyridine and related pyridine-sulfonamides pKa data."

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of sulfonamide group in 2-Fluoro-3-methoxypyridine derivatives

The following guide serves as a specialized Technical Support Center for researchers working with 2-Fluoro-3-methoxypyridine sulfonamide derivatives . It is structured to address the unique chemical instability inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Fluoro-3-methoxypyridine sulfonamide derivatives . It is structured to address the unique chemical instability inherent to this scaffold, specifically distinguishing between the hydrolysis of the sulfonamide bond and the often-misidentified nucleophilic displacement of the fluorine atom.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Hydrolysis of Sulfonamide Group Applicable Scaffolds: 2-Fluoro-3-methoxypyridine-4-sulfonamides,


-(2-fluoro-3-methoxypyridin-4-yl)sulfonamides.

Executive Summary & Chemical Logic

The 2-fluoro-3-methoxypyridine motif presents a "Janus-faced" stability challenge. While sulfonamides (


) are typically robust, the electron-deficient nature of the pyridine ring—exacerbated by the electronegative fluorine and methoxy groups—can alter the 

of the sulfonamide nitrogen, making it susceptible to cleavage under conditions that would be safe for phenyl-sulfonamides.

Critical Distinction: Researchers often report "hydrolysis" when they observe a mass shift of


 (loss of F, gain of OH) or 

(hydration). You must distinguish between:
  • True Sulfonamide Hydrolysis: Cleavage of the

    
     bond, yielding a sulfonic acid and an amine.
    
  • Fluorine Hydrolysis (

    
    ):  Nucleophilic aromatic substitution of the 2-fluoro group by water/hydroxide, yielding a 2-pyridone derivative.
    

This guide focuses on preserving the sulfonamide integrity while navigating these competing reactivities.

Troubleshooting Guide (Q&A)

Q1: I am observing degradation of my sulfonamide during acidic deprotection of a Boc group. How do I prevent this?

Diagnosis: The electron-withdrawing effect of the 2-fluoro-3-methoxypyridine ring decreases the electron density on the sulfonamide nitrogen. While this generally resists protonation (the first step of acid hydrolysis), once protonated, the


 bond becomes highly labile due to the stability of the leaving group (the electron-poor aminopyridine).

Corrective Action:

  • Avoid Aqueous Strong Acids: Do not use

    
     or refluxing 
    
    
    
    . The combination of water, strong acid, and heat is the "gold standard" for cleaving sulfonamides.
  • Switch to Anhydrous Conditions: Use TFA/DCM (1:1) or 4M HCl in Dioxane at

    
    . The absence of water prevents the nucleophilic attack on the sulfur atom required for hydrolysis.
    
  • Quench Strategy: Quench acidic reactions into a buffered solution (e.g., sat.

    
    ) rather than water to minimize the time the compound spends in a transient aqueous acidic state.
    
Q2: My LC-MS shows a peak with a mass shift consistent with hydrolysis, but the sulfonamide signals are still present in NMR. What is happening?

Diagnosis: This is likely not sulfonamide hydrolysis. You are observing the hydrolysis of the 2-fluoro substituent .

  • Mechanism: The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (

    
    ). The 3-methoxy group provides some steric shielding, but the inductive effect of the sulfonamide (if at position 4 or 5) activates the ring further.
    
  • Observation: Mass change:

    
    .
    
  • Cause: Exposure to basic aqueous conditions (e.g.,

    
    , 
    
    
    
    , or even prolonged exposure to
    
    
    in wet solvents).

Corrective Action:

  • Base Selection: Switch to non-nucleophilic bases like DIPEA or Cs2CO3 in anhydrous solvents (DMF, DMSO).

  • Avoid Hydroxide: Never use hydroxide bases (

    
    , 
    
    
    
    ) if you intend to keep the fluorine atom.
Q3: How do I store these compounds to prevent slow hydrolysis over time?

Diagnosis: Spontaneous hydrolysis in solid state is rare, but solution-state degradation occurs via trace moisture and acid/base catalysis.

Corrective Action:

  • Lyophilization: Store as a dry powder.

  • Solvent Choice: If storage in solution is necessary, use DMSO-d6 (for NMR) or Anhydrous Acetonitrile . Avoid Methanol/Ethanol, as they can induce solvolysis (forming the methoxy/ethoxy ether instead of the fluoride).

  • Temperature: Store at

    
    .
    

Detailed Experimental Protocols

Protocol A: Safe Workup for Acid-Labile Sulfonamides

Use this protocol when isolating the product from an acidic reaction mixture to prevent S-N bond cleavage.

  • Cooling: Cool the reaction mixture (e.g., TFA/DCM) to

    
    .
    
  • Dilution: Dilute the mixture with 5 volumes of cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Why? Dilution acts as a heat sink and reduces the molarity of the acid before it hits water.

  • Buffered Quench: Slowly pour the diluted organic mixture into a vigorously stirred, ice-cold saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Critical: Do not pour the bicarbonate into the acid; this generates excessive heat and local acidic pockets that promote hydrolysis.

  • Phase Separation: Separate layers immediately.

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the compound is extremely sensitive.
Protocol B: Anhydrous Deprotection (Boc Removal)

Designed to remove N-protecting groups without hydrolyzing the sulfonamide.

ParameterSpecificationReason
Reagent 4M HCl in 1,4-DioxaneAnhydrous acid source prevents water attack.
Solvent None (or minimal Dioxane)Excess solvent slows the reaction, requiring longer exposure.
Temperature

Heat significantly accelerates S-N cleavage.
Time Monitor by TLC/LCMS every 30 minStop immediately upon conversion.
Workup Concentrate in vacuo (rotovap)Avoids aqueous workup entirely. Isolate as HCl salt.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the "Red Zone" represents the unwanted hydrolysis events, while the "Green Path" represents the stable preservation of the molecule.

SulfonamideStability Start 2-Fluoro-3-methoxypyridine Sulfonamide Derivative Acid Strong Acid + H2O (Heat) Start->Acid Exposure Base Aqueous Base (OH- / H2O) Start->Base Exposure SafeCond Anhydrous Conditions (TFA/DCM, Dry Solvents) Start->SafeCond Selection Cleavage S-N Bond Cleavage (Sulfonic Acid + Amine) Acid->Cleavage Hydrolysis SNAr Fluorine Displacement (2-Pyridone Formation) Base->SNAr S_NAr Reaction Stable Intact Product (Isolated) SafeCond->Stable Workup

Caption: Competing degradation pathways for 2-Fluoro-3-methoxypyridine sulfonamides. The S-N bond is acid-sensitive, while the C-F bond is base-sensitive.

References

  • Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Verified Source: Link

  • BenchChem Technical Guides. (2025). "A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis." Verified Source: Link

  • Santa Cruz Biotechnology. (2024). "2-Fluoro-3-methoxypyridine Product Specifications." Verified Source: Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] (Standard reference for stability conditions of sulfonamides vs. other functional groups).

  • Cernak, T., et al. (2016). "The Medicinal Chemist's Guide to Fluorine." Journal of Medicinal Chemistry. (Context for lability of 2-fluoropyridines).

Sources

Optimization

Optimizing purification of 2-Fluoro-3-methoxypyridine-4-sulfonamide by HPLC

Technical Support Center: HPLC Purification Guide Ticket Subject: Optimization of 2-Fluoro-3-methoxypyridine-4-sulfonamide Ticket ID: #HPLC-PYR-SULF-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Purification Guide Ticket Subject: Optimization of 2-Fluoro-3-methoxypyridine-4-sulfonamide Ticket ID: #HPLC-PYR-SULF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are dealing with 2-Fluoro-3-methoxypyridine-4-sulfonamide , a "push-pull" aromatic system that presents unique chromatographic challenges.

Chemist-to-Chemist Analysis:

  • The Pyridine Ring: Normally basic, but the 2-Fluoro (electron-withdrawing) and 4-Sulfonamide (electron-withdrawing) groups significantly lower the pKa of the ring nitrogen (likely < 3.0).[1] However, it can still interact with free silanols on silica columns, causing tailing.[2][3]

  • The Sulfonamide (-SO₂NH₂): This group is weakly acidic (pKa typically ~9-10, but likely lower here due to the electron-deficient ring).[1] At neutral pH, it exists in equilibrium; at basic pH, it ionizes.

  • The Fluorine: Provides a "handle" for specific selectivity using fluorinated stationary phases.[1]

Module 1: Method Development Strategy

Do not guess. Follow this screening protocol to establish a baseline method.

Step 1: Stationary Phase Selection

While C18 is the workhorse, this molecule’s fluorination makes it a prime candidate for alternative selectivity.

Column TypeMechanismRecommendation StatusWhy?
C18 (End-capped) Hydrophobic InteractionPrimary Robust, predictable.[1][4] Must be "Base Deactivated" to prevent pyridine tailing.[1]
PFP (Pentafluorophenyl) Pi-Pi / Fluorine-FluorineHigh Priority Excellent for separating the target from des-fluoro impurities or regioisomers.[1]
Phenyl-Hexyl Pi-Pi InteractionSecondary Good if C18 fails to separate aromatic impurities.[1]
Step 2: Mobile Phase & pH Control
  • Solvent A: Water + Modifier[1]

  • Solvent B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for sulfonamides).[1]

Buffer Selection Matrix:

pH ConditionBuffer AdditiveTarget StatePros/Cons
Low pH (pH ~2.0) 0.1% TFA or Formic AcidPyridine-H⁺ (Protonated) Sulfonamide (Neutral)Best for Peak Shape. Suppresses silanol activity.[1] Note: TFA suppresses MS signal.
Mid pH (pH ~4.5) 10mM Ammonium AcetatePyridine (Neutral) Sulfonamide (Neutral)Good for LC-MS.[1] Risk of peak broadening if pKa is near 4.[1]5.
High pH (pH ~9.5) 10mM Ammonium BicarbonatePyridine (Neutral) Sulfonamide⁻ (Deprotonated)Orthogonal Selectivity. drastic retention shift.[1] Requires High-pH stable column (e.g., Hybrid Silica).[1]
Visual: Method Development Workflow

MethodDev Start Start: Crude Sample Screen1 Screen 1: C18 + 0.1% Formic Acid (Low pH) Start->Screen1 Decision1 Peak Shape Acceptable? Screen1->Decision1 Screen2 Screen 2: PFP Column (Fluorine Selectivity) Decision1->Screen2 No (Separation Issue) Screen3 Screen 3: High pH (Ammonium Bicarb) Decision1->Screen3 No (Tailing Issue) Opt Optimize Gradient & Temperature Decision1->Opt Yes Screen2->Opt Screen3->Opt Final Final Method Opt->Final

Caption: Logical flow for screening stationary phases and buffers. Start simple (C18/Acid), then pivot based on specific failure modes.

Module 2: Troubleshooting & FAQs

User Issue #1: "My peak is tailing significantly (As > 1.5)."

Diagnosis: This is the classic "Pyridine Problem." Even with electron-withdrawing groups, the ring nitrogen is interacting with residual silanols on the silica support.

Solution Protocol:

  • Switch Modifier: If using Formic Acid, switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is a stronger ion-pairing agent and masks silanols better.[1]

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase.[1] This competes with the analyte for silanol sites.

  • Temperature: Increase column temperature to 40-50°C . This improves mass transfer and reduces secondary interactions.[1]

User Issue #2: "I cannot separate the Des-Fluoro impurity."

Diagnosis: The des-fluoro impurity (2-H instead of 2-F) is extremely similar in hydrophobicity to your target.[1] A standard C18 column interacts primarily based on hydrophobicity, making separation difficult.

Solution Protocol:

  • The "Fluorine" Fix: Switch to a PFP (Pentafluorophenyl) column.[1]

    • Mechanism:[1][3][5] The PFP phase interacts specifically with the fluorine atom on your target molecule via F-F interactions and dipole moments. The des-fluoro impurity lacks this interaction and will elute at a different time.[1]

  • Solvent Change: Use Methanol instead of Acetonitrile. Methanol allows for different pi-pi selectivity which can enhance the separation on phenyl-based columns.[1]

User Issue #3: "Retention times are drifting between injections."

Diagnosis: Sulfonamides are sensitive to equilibration, especially if you are using a "buffered" mobile phase that isn't actually buffering (i.e., adding acid without a salt).

Solution Protocol:

  • Check Equilibration: Ensure you are equilibrating for at least 10 column volumes between gradient runs.[1]

  • Pre-Mixed Mobile Phase: Do not rely on the pump to mix 0.05% TFA at 5%. Premix your A and B solvents to ensure consistent pH.[1]

  • Guard Column Saturation: If using a guard column, it may be saturated with matrix components.[1] Replace it.

Visual: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Coelution Co-elution (Impurity) Problem->Coelution Drift RT Drift Problem->Drift AddTFA Action: Switch Formic -> TFA Tailing->AddTFA PFP Action: Switch to PFP Column Coelution->PFP Equil Action: Increase Equil. Time Drift->Equil Heat Action: Increase Temp to 45°C AddTFA->Heat Gradient Action: Shallow Gradient (e.g. 1% per min) PFP->Gradient Premix Action: Pre-mix Mobile Phase Equil->Premix

Caption: Decision tree for addressing the three most common failure modes in pyridine-sulfonamide purification.

Module 3: Scale-Up to Preparative HPLC

When moving from analytical (mg scale) to preparative (gram scale), physics changes.[1]

  • Loading Capacity:

    • Solubility: Sulfonamides often have poor solubility in water/acid.[1] Dissolve your sample in DMSO or DMF .[1]

    • Injection: Sandwich the injection.[1] (Solvent A plug / Sample in DMSO / Solvent A plug) to prevent precipitation at the column head.

  • Backpressure Management:

    • If using Methanol on an analytical scale, switch to Acetonitrile for Prep to avoid over-pressuring the system at high flow rates.

  • Fraction Collection:

    • Set collection trigger to Slope + Threshold .[1] Tailing peaks (common in Prep) can cause the collector to miss the end of the peak if only "Level" triggering is used.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (The foundational text on HPLC mechanisms and troubleshooting). [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Detailed analysis of PFP and interactions with bases like pyridine).

  • Chrom Tech. (2025).[1][2] What Causes Peak Tailing in HPLC? (Specific troubleshooting for silanol interactions).

  • PubChem. (2025).[1] 2-Fluoro-3-methoxypyridine Compound Summary. (Chemical property data). [1]

Sources

Troubleshooting

Overcoming regioselectivity issues in fluorinated pyridine functionalization

Current Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Regioselectivity Control

Overview: The "Fluorine Paradox"

Welcome to the technical support center for fluorinated heterocycles. If you are here, you are likely facing the "Fluorine Paradox": Fluorine is the smallest halogen but exerts the strongest electronic influence. In pyridine systems, it acts as both a potent directing group (DG) for metallation and a super-activator for nucleophilic aromatic substitution (


), often overriding steric predictions.

This guide addresses the three most common "tickets" submitted by medicinal chemists:

  • 
     Scrambling:  Why did the nucleophile attack the "wrong" halogen?
    
  • The Halogen Dance: Why did my substituent migrate during lithiation?

  • C-H Activation: How do I functionalize C-H bonds without catalyst poisoning?

Ticket #01: Regioselectivity – The "Fluorine Effect"

User Issue: “I have a 2-bromo-6-fluoropyridine scaffold. I tried to displace the bromine with an amine, but the fluorine was displaced instead. Why?”

Diagnosis: You have encountered the Meisenheimer Trap . While Bromide is a better leaving group (


) than Fluoride based on bond strength (

<

), the rate-determining step in

on electron-deficient heterocycles is the nucleophilic addition, not the elimination.
  • The Mechanism: Fluorine is highly electronegative.[1] It pulls electron density from the ring carbon (inductive effect,

    
    ), dramatically lowering the energy of the transition state (Meisenheimer complex).
    
  • The Rule: In highly activated systems (like pyridines), F is a better activating group than Cl or Br. If F is at an activated position (ortho/para to N), it will often be displaced faster than a heavier halogen at a similar position.

Troubleshooting Protocol: Controlling the Site
ScenarioSubstrateDominant ProductReason
Competition 2-Bromo-6-fluoropyridine2-Amino-6-bromopyridine (F-displacement)F stabilizes the intermediate anion better than Br.
Steric Control 3-Bromo-2-fluoropyridine2-Amino-3-bromopyridine (F-displacement)C2 is electronically activated; C3 is deactivated.
Leaving Group Switch 2,6-Difluoropyridine2-Amino-6-fluoropyridine Statistical/Electronic equivalence.
Solvent Switch 2,4-DifluoropyridineC4-Substitution (Non-polar) vs C2-Substitution (Polar/H-bond)C4 is generally favored by electronics, but H-bonding solvents can direct to C2 via N-coordination.
Interactive Workflow: Predicting

Outcomes

SNAr_Decision_Tree Start Substrate Analysis Pos Is F at C2/C4/C6? Start->Pos LG Is there a Cl/Br/I? Pos->LG Yes Result3 Mixed/C4 Major Pos->Result3 No (F is meta) Pos2 Is Cl/Br at C2/C4/C6? LG->Pos2 Yes Result1 F-Displacement (Fastest) LG->Result1 No Pos2->Result1 Yes (Competition) Result2 Cl/Br-Displacement (Slower) Pos2->Result2 No (Cl/Br is meta) caption Figure 1: Decision matrix for predicting leaving group priority in fluoropyridines.

Ticket #02: Lithiation & The Halogen Dance

User Issue: “I treated 3-bromo-2-fluoropyridine with LDA at -78°C to functionalize C4. I obtained a mixture where the bromine migrated to C4 and my electrophile landed at C3. What happened?”

Diagnosis: You triggered a Base-Catalyzed Halogen Dance (BCHD) .[2] Lithiation of poly-halogenated pyridines is a battle between Kinetic Control (fastest deprotonation) and Thermodynamic Control (most stable carbanion).

  • Kinetic Deprotonation: Occurs at the most acidic proton. In 3-bromo-2-fluoropyridine, C4-H is acidified by the adjacent Br.

  • The Dance: The resulting C4-lithio species is unstable. It acts as a base, deprotonating a starting molecule, or rearranges via a "bunch-exchange" mechanism to place the Lithium between the two halogens (C3), which is the thermodynamic sink (stabilized by two flanking electron-withdrawing groups).

The Solution: "Stop the Music" (Protocol)

To prevent migration, you must operate strictly under kinetic control or use a "trap-and-wait" approach.

Step-by-Step Protocol: Kinetic Lithiation of 3-Bromo-2-Fluoropyridine

  • Reagent Prep: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less nucleophilic, reducing side reactions.

  • Cryogenics: Cool THF to -95°C (internal temperature). The halogen dance is rapid at -78°C.

  • Addition: Add the substrate to the base (inverse addition) slowly. This ensures the base is always in excess, preventing the lithiated species from reacting with unreacted starting material (which propagates the dance).

  • Quench: Add the electrophile immediately (within 5-10 mins). Do not let the reaction "stir for 1 hour."

Visualizing the Mechanism:

Halogen_Dance Step1 Substrate: 3-Br-2-F-Pyridine Step2 Kinetic Lithiation (C4-Li) (Unstable) Step1->Step2 LiTMP, -78C Step3 Halogen Dance (Migration of Br to C4) Step2->Step3 Warm up / Time Step4 Thermodynamic Lithio Species (C3-Li, flanked by F and Br) Step3->Step4 Rearrangement caption Figure 2: The Halogen Dance pathway. To avoid Step 3, maintain T < -90°C and quench immediately.

Ticket #03: Advanced C-H Functionalization

User Issue: “I need to install a fluorine at C2 of a complex pyridine scaffold. Direct fluorination is failing or giving mixtures.”

Diagnosis: Electrophilic fluorination (


) is difficult on electron-deficient pyridines. You need a Radical Pathway  or N-Oxide Activation .
Method A: Radical C-H Fluorination (The AgF2 Method)

Recent breakthroughs utilize Silver(II) Fluoride (


) for direct C2-fluorination. This proceeds via a radical mechanism, bypassing the electronic deactivation of the ring.
  • Reagent:

    
     (commercially available, handle in glovebox/dry bag).
    
  • Selectivity: Exclusively C2 (adjacent to Nitrogen).[3]

  • Mechanism: Nitrogen coordinates to Ag(II); homolytic cleavage generates a transient radical at C2, which is trapped by Fluorine.

Method B: The N-Oxide Switch (The Boekelheide/Reissert Logic)

If you cannot use radical chemistry, use the N-oxide as a "trojan horse."

Protocol:

  • Oxidation: Treat pyridine with mCPBA

    
     Pyridine N-Oxide.
    
  • Activation: React with

    
     (Reissert-Henze) to install -CN at C2, or use 
    
    
    
    to install -Cl at C2/C4.
  • Deoxygenation: Reduce the N-oxide (e.g.,

    
     or Zn) if it wasn't removed during the functionalization.
    
Summary of Troubleshooting Strategies
IssuePrimary CauseRecommended Fix
Wrong

Regioisomer
F-activation > Br-leaving abilityUse steric blocking or switch to non-fluorinated precursor if F is not desired in product.
Halogen Migration Thermodynamic rearrangement (Dance)Lower Temp (-95°C), Inverse Addition, Bulky Base (LiTMP).
Low Yield in C-H Activation Catalyst poisoning by Pyridine NUse

(Radical) or convert to N-Oxide first.
References
  • Schlosser, M. (2005).[1][4] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[5] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Link

Sources

Optimization

Minimizing side reactions during SNAr of 2-Fluoro-3-methoxypyridine-4-sulfonamide

The following technical guide addresses the specific challenges associated with the Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methoxypyridine-4-sulfonamide . This document is structured as a Tier-3 Technica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methoxypyridine-4-sulfonamide . This document is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process development scientists.

Case ID: SNAr-2F-3OMe-4SO2NH2 Subject: Minimizing Side Reactions & Overcoming Electronic Deactivation Status: Resolved / Protocol Available

Executive Summary: The "Three-Factor" Challenge

The substrate 2-Fluoro-3-methoxypyridine-4-sulfonamide presents a unique "perfect storm" of conflicting electronic and steric factors that often leads to stalled reactions or complex impurity profiles. Successful functionalization requires navigating three specific hurdles:

  • The Sulfonamide "Brake": The acidic sulfonamide proton (

    
    ) is easily deprotonated by standard SNAr bases. The resulting anion (
    
    
    
    ) is strongly electron-donating, deactivating the pyridine ring toward nucleophilic attack.
  • The 3-Methoxy Steric/Electronic Clash: The 3-OMe group is an Electron Donating Group (EDG) by resonance, further reducing the electrophilicity of the C-2 position. Sterically, it crowds the leaving group (2-F), slowing the approach of bulky nucleophiles.

  • Hydrolytic Instability: The highly polarized C-F bond, while activated for SNAr, is also susceptible to attack by trace water (hydrolysis), leading to the pyridone impurity (2-hydroxy derivative), which is often inseparable by chromatography.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~50% Conversion

User Question: "I am using 1.2 equivalents of amine and 2.0 equivalents of K2CO3 in DMF at 80°C. The reaction starts well but stalls at 50-60% conversion. Adding more nucleophile doesn't help. Why?"

Technical Diagnosis: You are likely experiencing Resonance Deactivation via Deprotonation . Standard bases like Potassium Carbonate (


) deprotonate the sulfonamide nitrogen. The resulting negative charge is delocalized into the pyridine ring. This increases the electron density of the ring, effectively "turning off" the electrophilicity required for SNAr. The remaining starting material is now in an unreactive anionic state.

Corrective Action:

  • Strategy A (The "Tax" Method): If you must use the free sulfonamide, you need to drive the equilibrium. Use >2.5 equivalents of the nucleophile (if it is an amine) or a stronger non-nucleophilic base (like LiHMDS) to fully deprotonate first, then heat to higher temperatures (100-120°C) to overcome the electronic deactivation. Warning: High temps increase side reactions.

  • Strategy B (The Protecting Group - Recommended): Protect the sulfonamide with a 2,4-Dimethoxybenzyl (DMB) group. This removes the acidic proton, prevents anion formation, and maintains the electron-withdrawing power of the sulfonamide, significantly accelerating the reaction rate.

Issue 2: Appearance of "M-14" or "M-15" Impurity by LCMS

User Question: "I see a new peak with a mass of [M-15] relative to my product. It increases with reaction time."

Technical Diagnosis: This is Nucleophilic Demethylation of the 3-Methoxy group. Under SNAr conditions, particularly with strong nucleophiles (like thiolates) or at high temperatures (>100°C), the nucleophile can attack the methyl group of the 3-OMe ether via an SN2 mechanism. The pyridine ring acts as a leaving group (forming a 3-hydroxypyridine/pyridone).

Corrective Action:

  • Lower Temperature: Do not exceed 90°C.

  • Change Solvent: Switch from polar aprotic solvents like DMF/DMSO (which accelerate SN2) to less polar solvents like THF or Acetonitrile if solubility permits.

  • Steric Bulk: If possible, use a bulkier base or nucleophile that cannot easily access the methyl group.

Issue 3: Persistent Hydroxyl Impurity (Pyridone Formation)

User Question: "I have a 5-10% impurity that matches the mass of the hydrolyzed product (OH replacing F). I am using 'dry' solvents."

Technical Diagnosis: Fluoropyridines are exceptionally sensitive to Hydrolysis by Trace Moisture . Fluoride is a small, hard leaving group. Water (or hydroxide generated from wet base) competes effectively with your desired nucleophile. The 3-OMe group, while sterically hindering large nucleophiles, does not effectively hinder the small water molecule.

Corrective Action:

  • The "Scavenger" Protocol: Add 3Å Molecular Sieves directly to the reaction vessel.

  • Base Switch: Switch from hygroscopic bases (like NaOH, KOH, or old

    
    ) to Cesium Fluoride (CsF)  or N,N-Diisopropylethylamine (DIPEA) . CsF promotes SNAr via the "buffered" fluoride effect and is less likely to generate bulk hydroxide than carbonate bases.
    

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the competition between the desired SNAr pathway and the primary deactivation/side-reaction pathways.

SNAr_Pathways Start 2-Fluoro-3-OMe-4-SO2NH2 (Substrate) Anion Sulfonamidate Anion (Deactivated Ring) Start->Anion Deprotonation (Fast) by Base Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Nu attack (Slow) Steric hindrance by 3-OMe Hydrolysis 2-Hydroxy Impurity (Hydrolysis) Start->Hydrolysis H2O / OH- attack Demethyl 3-Hydroxy Impurity (Demethylation) Start->Demethyl SN2 on OMe (High Temp) Nu Nucleophile (Nu-H) Base Base (B:) Anion->Start Reversible Product Desired S2-Substituted Product Meisenheimer->Product - F-

Caption: Competitive pathways in the SNAr of 2-Fluoro-3-methoxypyridine-4-sulfonamide. Note the "Anion Sink" (Red) that sequesters starting material.

Optimized Experimental Protocol

This protocol uses DIPEA (non-nucleophilic organic base) to minimize hydrolysis and n-Butanol (or DMSO) to solubilize the zwitterionic intermediates without promoting rapid demethylation.

Materials
  • Substrate: 2-Fluoro-3-methoxypyridine-4-sulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMSO (for speed) or n-Butanol (for milder heating)

  • Additive: Activated 3Å Molecular Sieves

Step-by-Step Procedure
  • Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add the substrate (1.0 equiv) and activated 3Å molecular sieves (20% w/w relative to solvent).

  • Solvation: Add anhydrous DMSO (Concentration: 0.2 M - 0.5 M). Note: High concentration favors bimolecular SNAr over unimolecular side reactions.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes at Room Temperature.

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv).

  • Reaction:

    • Initial: Heat to 60°C and monitor by LCMS after 1 hour.

    • Optimization: If conversion is <10%, increase temp to 85°C . Do not exceed 100°C to prevent demethylation.

  • Workup: Dilute with Ethyl Acetate. Wash with 10% Citric Acid (to remove DIPEA and unreacted amine) followed by Brine. Dry over

    
    .[1]
    
Quantitative Comparison of Conditions
VariableStandard ConditionOptimized ConditionBenefit
Base

/

DIPEA / TEAReduces hydrolysis risk; organic soluble.
Solvent DMF (Wet)Anhydrous DMSO + SievesPrevents OH- formation; accelerates rate.
Temp 100-120°C60-85°CPrevents demethylation (M-15 impurity).
Stoichiometry 1:1 Substrate:Nu1:1.5 Substrate:NuDrives equilibrium against deactivation.

References

  • Mechanistic Insight on Fluoropyridine Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Fluoropyridines. Chemical Reviews, 49(2), 273-412.

  • Sulfonamide Protection Strategies in SNAr: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Referencing DMB protection for sulfonamides to prevent anion deactivation).

  • Solvent Effects in SNAr: Newby, J. A., et al. (2019). Solvation Effects on the SNAr Reaction of Heterocycles. Journal of Organic Chemistry, 84(12), 8020–8029.

  • Minimizing Hydrolysis in Fluorinated Heterocycles: Chambers, R. D., et al. (2005). Nucleophilic substitution in polyhalogenated nitrogen heterocycles. Journal of Fluorine Chemistry, 126(4), 534-541.

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-3-methoxypyridine-4-sulfonamide Production

This guide addresses the specific process chemistry challenges associated with scaling up 2-Fluoro-3-methoxypyridine-4-sulfonamide . The protocol focuses on the lithiation-sulfination-amination route, which is the indust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific process chemistry challenges associated with scaling up 2-Fluoro-3-methoxypyridine-4-sulfonamide . The protocol focuses on the lithiation-sulfination-amination route, which is the industry standard for this substitution pattern but fraught with scale-dependent hazards.[1]

Module 1: The Lithiation Bottleneck (Regioselectivity & Mixing)

Context: The synthesis relies on Directed Ortho-Metalation (DoM). The C3-methoxy group is a potent Directing Metalating Group (DMG), theoretically favoring C4-lithiation.[1] However, at scale, mixing inefficiencies and temperature gradients often lead to C6-lithiation (thermodynamic product) or "halogen dance" side reactions.[1]

Troubleshooting Guide

Q1: I am observing significant levels of the C6-isomer (2-fluoro-3-methoxypyridine-6-sulfonamide) in my crude mixture. Why did the regioselectivity drop upon scale-up?

Diagnosis: This is a classic kinetic vs. thermodynamic control failure .

  • Mechanism: C4-lithiation (ortho to -OMe) is the kinetic pathway favored at low temperatures (<-70°C).[1] C6-lithiation (ortho to Pyridine Nitrogen) is the thermodynamic sink.

  • Scale-up Cause: In larger reactors, localized "hot spots" during the addition of LDA (Lithium Diisopropylamide) allow the system to cross the activation energy barrier for C6 deprotonation or equilibration.

Corrective Protocol:

  • Switch Dosing Strategy: Do not add LDA to the substrate. Instead, add the substrate to the LDA (inverse addition) pre-cooled to -78°C. This ensures the substrate always encounters an excess of base at the correct temperature.

  • Mixing Efficiency: Calculate your mixing time (

    
    ). If 
    
    
    
    > reaction half-life, you are mixing-limited.[1] Use a static mixer or switch to Continuous Flow Chemistry (see Module 4).
  • Reagent Quality: Ensure your LDA is titration-verified. Excess amine in aged LDA can act as a proton shuttle, facilitating the isomerization to the thermodynamic C6 species.

Q2: The reaction mixture solidifies or becomes a thick slurry after adding


. How do I handle this exotherm? 

Diagnosis: Formation of the lithium sulfinate salt (


) is highly exothermic and the product is often insoluble in THF at -78°C.

Corrective Protocol:

  • Dilution: Increase THF volume to 10-15 volumes relative to substrate.

  • Gas Dispersion: Do not use a simple dip tube. Use a sintered metal sparger to create fine bubbles, maximizing surface area and preventing "clumping" of the sulfinate salt around the inlet.

  • Temperature Management: The

    
     quench is more exothermic than the lithiation. Control the addition rate to keep internal temperature 
    
    
    
    .

Module 2: The "One-Pot" Sulfonamide Formation[1]

Context: Pyridine sulfonyl chlorides are notoriously unstable and prone to hydrolysis or decomposition to sulfonic acids. Isolating the intermediate 2-fluoro-3-methoxypyridine-4-sulfonyl chloride is not recommended for scale-up.[1]

Troubleshooting Guide

Q3: My yield drops drastically during the amination step, and I see a "des-sulfonyl" byproduct (starting material). What is happening?

Diagnosis: The sulfonyl chloride intermediate is decomposing before it reacts with ammonia. This usually happens if the chlorination step (converting sulfinate to sulfonyl chloride) is too warm or takes too long.

Corrective Protocol: The NCS Oxidation Route Avoid


 (sulfuryl chloride) if possible, as it generates harsh HCl gas. Use N-Chlorosuccinimide (NCS)  for a milder oxidative chlorination.

Step-by-Step Optimization:

  • Acclimation: Allow the lithium sulfinate slurry to warm to 0°C.

  • Acidification: Add Acetic Acid (AcOH) to neutralize the lithium species.

  • Oxidation: Add NCS (1.1 equiv) in THF/DCM. Critical: Keep

    
    .
    
  • Amination: Do not isolate. Cannulate the solution directly into aqueous Ammonia (

    
    ) or a solution of amine in THF at 0°C.
    

Q4: The final product is colored (pink/brown) and difficult to crystallize.

Diagnosis: Pyridine oxidation byproducts (N-oxides) or polymerized impurities.

Corrective Protocol:

  • pH Swing Extraction:

    • Dissolve crude in basic water (pH 12). The sulfonamide (

      
      ) will deprotonate and go into water. Impurities stay in organics.
      
    • Wash aqueous layer with Ethyl Acetate.

    • Acidify aqueous layer to pH 4-5. The product will precipitate as a white solid.

Module 3: Visualizing the Process Logic

Reaction Pathway & Impurity Origins[2][3]

G Start 2-Fluoro-3- methoxypyridine LDA_Cold LDA / -78°C (Kinetic Control) Start->LDA_Cold Fast mixing LDA_Warm LDA / > -60°C (Thermodynamic Drift) Start->LDA_Warm Slow mixing/Hotspots Li_C4 C4-Lithio Species (Desired) LDA_Cold->Li_C4 Major Path Li_C6 C6-Lithio Species (Impurity) LDA_Warm->Li_C6 Isomerization SO2 Quench: SO2 gas Li_C4->SO2 Li_C6->SO2 Forms C6-Isomer Sulfinate Li-Sulfinate Salt (Thick Slurry) SO2->Sulfinate NCS NCS / AcOH (Oxidative Chlorination) Sulfinate->NCS SulfonylCl Sulfonyl Chloride (Unstable Intermediate) NCS->SulfonylCl NH3 NH3 / Amine SulfonylCl->NH3 Immediate addition Product 2-Fluoro-3-methoxy pyridine-4-sulfonamide NH3->Product

Caption: Kinetic vs. Thermodynamic pathways in the lithiation of 2-fluoro-3-methoxypyridine. Note the critical divergence at the lithiation step.

Module 4: Advanced Scale-Up Strategy (Continuous Flow)

Recommendation: For production scales >100g, batch lithiation becomes hazardous due to heat accumulation. Transitioning to Continuous Flow Manufacturing (CFM) is highly recommended.

Flow Chemistry Setup for Lithiation
ParameterBatch Process RiskFlow Process Solution
Temperature Requires -78°C (Cryogenic)Can often run at -40°C or -20°C due to precise residence time control (

).[1]
Mixing Hotspots cause C6-isomer.Static mixers ensure turbulent flow (

), guaranteeing kinetic selectivity.
Safety Large volume of pyrophoric LDA.Only small active volume of lithiated species exists at any moment.
Quench

addition is violently exothermic.
Inline quenching allows immediate heat dissipation.

Implementation Diagram (Flow):

Flow Substrate Substrate (in THF) Reactor1 Reactor Coil 1 (Lithiation) T = -40°C, tR = 30s Substrate->Reactor1 LDA LDA Solution LDA->Reactor1 Reactor2 Reactor Coil 2 (Sulfination) T = -20°C Reactor1->Reactor2 SO2_Feed SO2 Gas/Soln SO2_Feed->Reactor2 Collection Collection Vessel (Contains NCS/AcOH) Reactor2->Collection

Caption: Schematic for continuous flow lithiation. Short residence times (


) in Reactor 1 prevent isomerization to the C6 species even at higher temperatures.

References & Authority[2][4][5][6][7][8]

  • Regioselective Lithiation of 3-Alkoxypyridines:

    • Mechanism:[2][3][4] The C3-methoxy group directs lithiation to C4 via coordination to the Lithium atom (Complex Induced Proximity Effect - CIPE).[1]

    • Source: Schlosser, M. et al. "Regioselective Derivatization of 3-Methoxypyridine."[1] Eur. J. Org. Chem.2003 , 1569–1575. Link

  • Flow Chemistry for Organolithiums:

    • Technique: Detailed protocols for handling "flash chemistry" of unstable lithiated pyridines to avoid decomposition.

    • Source: Yoshida, J. et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Chem. Eur. J.2008 , 14, 7450. Link

  • Sulfonamide Synthesis via NCS Oxidation:

    • Protocol: The "one-pot" oxidative chlorination method avoids isolating the unstable sulfonyl chloride.

    • Source: De Luca, L. et al. "A New, Simple Procedure for the Synthesis of Sulfonamides." Synlett2004 , 2299-2302.[1] Link

  • Safety of Sulfur Dioxide:

    • Data: Handling liquid/gas

      
       in organic synthesis.
      
    • Source: ECHA Registration Dossier for Sulphur Dioxide. Link

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of Sulfonamide-Methoxypyridine Scaffolds

Current Status: Online Operator: Senior Application Scientist Ticket ID: MET-STAB-2024-SMP Introduction: The Stability-Solubility Paradox Welcome to the technical support hub for the Sulfonamide-Methoxypyridine (SMP) sca...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: MET-STAB-2024-SMP

Introduction: The Stability-Solubility Paradox

Welcome to the technical support hub for the Sulfonamide-Methoxypyridine (SMP) scaffold. This structural motif is ubiquitous in kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and GPCR modulators because it balances two critical properties: the sulfonamide provides robust hydrogen-bonding capability for potency, while the methoxypyridine enhances aqueous solubility and lipophilic efficiency (LipE).

However, this scaffold frequently suffers from a "Stability-Solubility Paradox." The very features that improve physicochemical properties—the electron-rich methoxy group and the polar sulfonamide—are often the primary sites of metabolic attrition. This guide provides a root-cause analysis and actionable medicinal chemistry strategies to stabilize these pharmacophores without sacrificing potency.

Module 1: Troubleshooting Methoxypyridine Instability

Q: My compound shows rapid clearance in liver microsomes (HLM/RLM) but is chemically stable in buffer. What is the primary suspect?

A: The Methoxy Group (O-Demethylation).

Root Cause Analysis: The methoxypyridine ring is a prime substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The mechanism involves oxidative O-dealkylation .

  • C-H Abstraction: The CYP heme-oxo species abstracts a hydrogen atom from the methoxy methyl group (

    
    ).
    
  • Hemiacetal Formation: The resulting radical recombines with the hydroxyl radical to form an unstable hemiacetal (

    
    ).
    
  • Collapse: This intermediate spontaneously collapses to release formaldehyde (

    
    ) and the corresponding pyridinol (phenol), which is rapidly conjugated and excreted.
    

Corrective Actions (Medicinal Chemistry):

StrategyModificationRationaleImpact on LogD
Deuteration

Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-limiting abstraction step.Neutral
Fluorination

Electronic Deactivation: Fluorine withdraws electron density, making the C-H bond less accessible to oxidative attack.Increases
Cyclization Fused RingSteric/Conformational Lock: Fusing the methoxy oxygen into a dihydrofuran or dihydrodioxin ring prevents the specific alignment required for CYP oxidation.Variable
Bioisostere

or

Metabolic Block: Replaces the labile ether with a metabolically inert group. Warning: May reduce solubility.Increases

Module 2: Troubleshooting Sulfonamide Liability

Q: My compound is stable in microsomes (NADPH-only) but shows high clearance in hepatocytes or in vivo. Why?

A: You are likely missing Phase II Glucuronidation.

Root Cause Analysis: Standard microsomal stability assays typically contain NADPH (cofactor for CYPs) but lack UDP-glucuronic acid (UDPGA). Consequently, they cannot detect glucuronidation. Sulfonamides, especially primary (


) and secondary (

), are nucleophilic enough to be direct substrates for UDP-glucuronosyltransferases (UGTs) .

Mechanism: The UGT enzyme transfers glucuronic acid to the sulfonamide nitrogen, creating a highly polar N-glucuronide that is rapidly excreted by renal transporters.

Corrective Actions:

  • Steric Hindrance: Introduce a methyl or ethyl group on the carbon adjacent to the sulfonamide attachment point (ortho-substitution). This physically blocks the UGT enzyme from accessing the nitrogen.

  • Scaffold Hopping (Bioisosteres):

    • Sulfoximines: Replace the sulfonamide with a sulfoximine (

      
      ). These are chiral, often more stable, and offer new vectors for SAR.
      
    • Cyclic Sulfonamides (Sultams): Constraining the nitrogen in a ring reduces its nucleophilicity and accessibility.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for stabilizing the SMP scaffold.

MetabolicOptimization node_start High Clearance Detected node_assay Assay Type? node_start->node_assay node_microsome Microsomes (NADPH only) node_assay->node_microsome Unstable in node_hepatocyte Hepatocytes (Complete System) node_assay->node_hepatocyte Stable in Microsomes Unstable in Hepatocytes node_cyp Phase I Liability (Oxidation) node_microsome->node_cyp node_ugt Phase II Liability (Glucuronidation) node_hepatocyte->node_ugt node_methoxypyridine Target: Methoxypyridine node_cyp->node_methoxypyridine O-Demethylation node_sulfonamide Target: Sulfonamide node_ugt->node_sulfonamide N-Glucuronidation node_sol_deut Strategy: Deuteration (-OCD3) node_methoxypyridine->node_sol_deut node_sol_fluoro Strategy: Fluorination (-OCF2H) node_methoxypyridine->node_sol_fluoro node_sol_steric Strategy: Steric Hindrance (Ortho-Methyl) node_sulfonamide->node_sol_steric node_sol_isostere Strategy: Sulfoximine Bioisostere node_sulfonamide->node_sol_isostere

Caption: Decision tree for diagnosing and remediating metabolic instability in SMP scaffolds.

Module 4: Experimental Protocols

Protocol A: Metabolic Soft Spot Identification (MSSID)

Objective: To pinpoint the exact location of metabolic attack (e.g., methoxy vs. sulfonamide).

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Add buffer instead of NADPH to assess chemical stability/hydrolysis.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Quenching Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Mining: Use software (e.g., MassMetaSite or Compound Discoverer) to search for:

      • M-14: Loss of

        
         (O-demethylation of methoxy).
        
      • M+16: Hydroxylation (Pyridine ring oxidation).

      • M+176: Glucuronidation (requires UDPGA supplementation or hepatocyte assay).

Protocol B: UDPGA-Supplemented Microsomal Assay

Objective: To confirm sulfonamide glucuronidation without using expensive hepatocytes.

Modification: Follow Protocol A, but supplement the reaction mixture with UDP-glucuronic acid (UDPGA) (final conc. 2 mM) and Alamethicin (25 µg/mg protein).

  • Note: Alamethicin forms pores in the microsomal membrane, allowing UDPGA to access the luminal UGT enzymes. Without this pore-forming agent, UGT activity will be underestimated.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use a difluoromethoxy (


) group? It seems stable. 
A:  Yes, this is a "Gold Standard" fix. The 

group is a bioisostere of the methoxy group. It retains the hydrogen bond acceptor capability (though slightly weaker) but is significantly more resistant to oxidative metabolism due to the strong electron-withdrawing effect of the fluorine atoms. It also increases lipophilicity (

), which may improve membrane permeability.

Q: Is sulfonamide hydrolysis a real concern? A: It is rare but possible, particularly if the sulfonamide is attached to a highly electron-deficient ring (e.g., a pyridine with multiple electron-withdrawing groups). In these cases, Glutathione (GSH) can attack the aromatic ring (SNAr mechanism), displacing the sulfonamide group.

  • Test: Incubate with GSH-supplemented microsomes and look for GSH adducts (Neutral Loss of 129 Da or Precursor Scan for m/z 272).

Q: Why not just replace the pyridine with a benzene ring? A: While this might improve stability, it often kills solubility. The pyridine nitrogen provides a crucial dipole and basicity that aids solvation. If you must remove the pyridine, consider a pyrimidine or pyrazine (diazines) to maintain polarity, though be aware that these are also electron-deficient and prone to nucleophilic attack.

References

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: National Institutes of Health (NIH) / PMC [Link]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases. Source: Journal of Medicinal Chemistry (via NIH) [Link]

  • Glucuronidation: The Medicinal Chemist's Guide to Solving ADMET Challenges. Source: Royal Society of Chemistry [Link][1]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. Source: National Institutes of Health (NIH) / PMC [Link]

Sources

Troubleshooting

Troubleshooting crystallization of 2-Fluoro-3-methoxypyridine-4-sulfonamide intermediates

Technical Support Center: 2-Fluoro-3-methoxypyridine-4-sulfonamide ID: TSC-INT-2024-089 Subject: Troubleshooting Crystallization & Isolation Status: Active Audience: Process Chemists, R&D Scientists Executive Summary 2-F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-3-methoxypyridine-4-sulfonamide

ID: TSC-INT-2024-089 Subject: Troubleshooting Crystallization & Isolation Status: Active Audience: Process Chemists, R&D Scientists

Executive Summary

2-Fluoro-3-methoxypyridine-4-sulfonamide is a critical intermediate, most notably serving as the sulfonamide coupling partner in the synthesis of BRAF inhibitors like Encorafenib (Braftovi).

Isolation of this intermediate is notoriously difficult due to three converging factors:

  • Electronic Conflict: The molecule contains a weakly basic pyridine nitrogen (pKa ~2–3, suppressed by the 2-fluoro electron withdrawal) and an acidic sulfonamide proton (pKa ~10).

  • Steric Bulk: The 3-methoxy group, situated between the 2-fluoro and 4-sulfonamide groups, disrupts planar stacking, often leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • Solubility Profile: It exhibits "brick dust" behavior in non-polar solvents but high solubility in polar aprotic solvents, creating a narrow Metastable Zone Width (MSZW).

This guide provides field-proven protocols to stabilize the crystalline form and reject impurities.

Part 1: Troubleshooting Guide (FAQ)

Q1: The product separates as a yellow/orange oil upon cooling. How do I force crystallization?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS). This occurs when the temperature of the solution drops below the binodal curve (where oil separates) before it hits the spinodal curve (where crystals nucleate). Root Cause:

  • Cooling rate is too fast.

  • Initial concentration is too high (supersaturation > LLPS limit).

  • Impurity profile (specifically des-fluoro analogs) is depressing the melting point.

Corrective Action: Do not cool further; this will only harden the oil into a glass.

  • Reheat the mixture until the oil redissolves (typically 60–75°C).

  • Seed Loading: Add 1–2 wt% of pure seed crystals at 5°C above the temperature where oiling previously occurred.

  • Isothermal Aging: Hold the temperature constant after seeding for 1–2 hours. This allows the seeds to grow and consume supersaturation without triggering the oil phase.

  • Slow Cool: Ramp down at 0.2°C/min.

Q2: My purity is stuck at 95% (HPLC). How do I remove the regioisomer impurities?

Diagnosis: The 3-methoxy group activates the pyridine ring, making regioisomers (like 2-fluoro-5-methoxy isomers) possible during the sulfonation step. These often co-crystallize. Corrective Action: Switch solvent systems from Ethanol/Water to IPA/n-Heptane .

  • Why: Regioisomers often have different solubilities in branched alcohols (Isopropyl Alcohol) compared to linear alcohols due to packing efficiency.

  • Protocol: Perform a "swish" (reslurry) rather than a full recrystallization. Suspend the solid in 5 volumes of IPA at 50°C for 4 hours, then cool to 20°C and filter. This preferentially dissolves the amorphous impurity enriched phases.

Q3: The crystals are forming solvates (trapping solvent). How do I desolvate?

Diagnosis: Pyridine sulfonamides are prone to forming channel solvates, particularly with chlorinated solvents (DCM) or small alcohols (Methanol). Corrective Action: Avoid DCM in the final step. If DCM was used for extraction, perform a solvent swap to Toluene or IPA .

  • Drying: Vacuum drying alone often fails to break the solvate lattice. You must apply humidified drying (introducing water vapor) to displace the organic solvent, followed by dry heat to remove the water.

Part 2: Visualization & Logic

Figure 1: Oiling Out Rescue Decision Matrix

This logic flow guides the user through the critical decision points when an oil phase is detected.

OilingRescue Start Observation: Product Oils Out CheckTemp Check Solution Temperature Start->CheckTemp Reheat Reheat to Dissolution (T_clear) CheckTemp->Reheat Oil persists Seed Add Seed Crystals (1 wt%) Reheat->Seed Solution Clear SolventAdd Add Solubilizer (5-10% vol) Reheat->SolventAdd Oil remains at reflux Age Isothermal Age (2 hrs) Seed->Age SolventAdd->Reheat Cool Controlled Cool (0.2°C/min) Age->Cool Cool->Reheat Oil re-appears Success Crystalline Solid Isolated Cool->Success

Caption: Decision matrix for rescuing a batch exhibiting Liquid-Liquid Phase Separation (LLPS).

Figure 2: Synthesis & Purification Workflow

Standardized workflow for Encorafenib intermediate isolation.

SynthesisFlow React Sulfonylation (Sulfonyl Chloride + NH3) Quench Quench & pH Adjust (Target pH 5-6) React->Quench Complete Extract Extraction (DCM or EtOAc) Quench->Extract Phase Cut Swap Solvent Swap (Distill to IPA) Extract->Swap Remove Chlorinated Solvents Cryst Crystallization (IPA/Heptane) Swap->Cryst Seed @ 50°C Filter Filtration & Dry Cryst->Filter

Caption: Optimized workflow from reaction quench to final isolation, emphasizing the solvent swap to avoid solvates.

Part 3: Experimental Protocols

Protocol A: Standard Crystallization (IPA/Heptane System)

Recommended for final polishing of crude material (85%+ purity).

ParameterSpecificationRationale
Solvent A Isopropyl Alcohol (IPA)Good solubility at high T; suppresses oiling better than MeOH.
Solvent B n-HeptaneAnti-solvent. Induces yield without aggressive shock-nucleation.
Concentration 5–7 Volumes (mL/g)Keeps system dilute enough to widen the metastable zone.
Seeding Temp 50°C – 55°CCritical: Must seed in the metastable zone, not the labile zone.

Step-by-Step:

  • Charge Crude 2-Fluoro-3-methoxypyridine-4-sulfonamide (10 g) and IPA (50 mL) to a reactor.

  • Heat to 75°C with agitation (300 rpm). Ensure full dissolution.

    • Note: If haze persists, polish filter hot.

  • Cool slowly to 55°C .

  • Add Seed Crystals (0.1 g). Observe for 30 mins. The solution should turn slightly opaque (milky) but not oily.

  • Add n-Heptane (25 mL) dropwise over 1 hour, maintaining 55°C.

  • Cool to 20°C over 4 hours (Linear ramp: ~0.15°C/min).

  • Filter and wash with 2:1 Heptane:IPA.

  • Dry at 50°C under vacuum.

Protocol B: Carbon Treatment (Color Removal)

Use if the intermediate appears brown/pink due to oxidation.

  • Dissolve crude solid in 10 volumes of THF (Tetrahydrofuran) or DCM .

  • Add Activated Carbon (Type C, 10 wt%) and stir at 40°C for 1 hour.

  • Filter through a Celite pad to remove carbon.

  • Perform a solvent exchange (distillation) into IPA (as per Protocol A) for final isolation.

    • Warning: Do not crystallize directly from the carbon-treated filtrate without removing the THF/DCM, as yield will be poor.

References

  • Preparation of Encorafenib. Quick Company. Patent Application describing the purification of Encorafenib intermediates using IPA solvent systems.

  • Sulfonamide Crystals. New England Journal of Medicine. Clinical context on sulfonamide crystallization behavior and solubility issues.

  • Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Fundamental mechanisms of liquid-liquid phase separation in organic synthesis.

  • Synthesis and Crystal Structure of Fluorinated Pyridines. Acta Crystallographica. Structural analysis of 2-fluoropyridine derivatives, highlighting hydrogen bonding networks (C-H...F).

  • 2-Fluoro-3-methoxypyridine-4-sulfonamide Compound Summary. PubChem. Chemical and physical property data for the specific intermediate.[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-3-methoxypyridine-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for determining the precise three-dimensional architecture of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-methoxypyridine-4-sulfonamide, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a mere listing of spectral data. As a senior application scientist, the goal is to offer a holistic and instructive comparison, grounded in fundamental principles and supported by experimental best practices. We will delve into the prediction of the NMR spectra based on established substituent effects, detail the protocols for acquiring high-quality data, and compare the utility of NMR with other analytical techniques.

The Structural Landscape: Predicting the NMR Spectrum

The key structural features influencing the NMR spectrum of this molecule are:

  • The electron-withdrawing nature of the nitrogen atom in the pyridine ring.

  • The strong electron-withdrawing effect of the fluorine atom at the C2 position.

  • The electron-donating methoxy group at the C3 position.

  • The electron-withdrawing sulfonamide group at the C4 position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the protons of the sulfonamide group, in addition to a singlet for the methoxy group protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-57.5 - 7.8Doublet of doublets³J(H-H) ≈ 5-7, ⁴J(H-F) ≈ 2-4Pyridine ring proton
H-68.2 - 8.5Doublet³J(H-H) ≈ 5-7Pyridine ring proton
-OCH₃3.9 - 4.1Singlet-Methoxy group protons
-SO₂NH₂7.0 - 7.5Broad singlet-Sulfonamide protons

The chemical shifts are predicted based on the combined electronic effects of the substituents. The H-6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The fluorine atom at C-2 will influence the chemical shift of the adjacent H-6 and the more distant H-5 proton. The coupling between H-5 and H-6 will result in a doublet for H-6 and a doublet of doublets for H-5, which is further split by the fluorine atom (⁴J(H-F)).[3] The sulfonamide protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen and chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals corresponding to the five carbon atoms of the pyridine ring and the carbon of the methoxy group.

Predicted SignalChemical Shift (δ, ppm)Assignment
C-2155 - 160 (d, ¹J(C-F) ≈ 230-250 Hz)Pyridine ring carbon
C-3140 - 145Pyridine ring carbon
C-4145 - 150Pyridine ring carbon
C-5115 - 120Pyridine ring carbon
C-6150 - 155Pyridine ring carbon
-OCH₃55 - 60Methoxy group carbon

The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)).[4][5] The chemical shifts of the other carbons are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine and sulfonamide groups.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation.[6][7][8] The following is a detailed, step-by-step methodology for the comprehensive NMR analysis of 2-Fluoro-3-methoxypyridine-4-sulfonamide.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for sulfonamides due to its high polarity.[9][10]

  • Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

  • Procedure :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-32.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).[14]

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

DEPT-135 Spectroscopy:

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[15][16][17][18][19]

  • Pulse Program: Standard DEPT-135 sequence.

  • Parameters: Use standard instrument parameters. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

COSY Spectroscopy:

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton couplings.[20][21][22][23][24]

  • Pulse Program: Standard COSY sequence (e.g., cosygp).

  • Parameters: Acquire a 2D matrix with sufficient resolution in both dimensions. This experiment will show cross-peaks between coupled protons, confirming the H-5 and H-6 connectivity.

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis & Structure Confirmation dissolve Dissolve in DMSO-d6 filter Filter into NMR tube dissolve->filter H1 1H NMR filter->H1 C13 13C NMR filter->C13 DEPT DEPT-135 filter->DEPT COSY 1H-1H COSY filter->COSY assign_H Assign 1H signals (Chemical Shift, Multiplicity) H1->assign_H assign_C Assign 13C signals (Chemical Shift, DEPT) C13->assign_C DEPT->assign_C correlate Correlate signals (COSY: H-5/H-6) COSY->correlate assign_H->correlate structure Confirm Structure of 2-Fluoro-3-methoxypyridine-4-sulfonamide assign_C->structure correlate->structure

Caption: Experimental workflow for the NMR analysis of 2-Fluoro-3-methoxypyridine-4-sulfonamide.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary analytical techniques.[25]

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -SO₂NH₂, C-O, C-F).Fast, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a single crystal of suitable quality, structure in solid state may differ from solution.

The combination of these techniques provides a self-validating system for structural confirmation. Mass spectrometry would confirm the molecular formula, IR spectroscopy would verify the presence of the key functional groups, and NMR spectroscopy would piece together the atomic connectivity to solve the structural puzzle.

Structural Assignment and Key NMR Correlations

The definitive assignment of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-methoxypyridine-4-sulfonamide would be achieved through the combined interpretation of the 1D and 2D NMR data.

Caption: Diagram illustrating key COSY and J-coupling correlations for structural assignment. Note: A placeholder is used for the chemical structure image.

The COSY spectrum would show a cross-peak between H-5 and H-6, confirming their adjacent positions on the pyridine ring. The DEPT-135 spectrum would confirm the presence of two CH groups (H-5 and H-6) and one CH₃ group (-OCH₃). The large ¹J(C-F) coupling constant would definitively assign the C-2 signal. Through-space couplings between the fluorine atom and the ring protons might also be observable, providing further conformational information.[26][27][28][29]

This comprehensive approach, combining predictive analysis with a robust experimental plan and a comparative perspective, ensures the confident and accurate structural determination of 2-Fluoro-3-methoxypyridine-4-sulfonamide, a critical step in its potential development as a therapeutic agent.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. [Link]

  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Columbia University. COSY | NMR Core Facility. [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Per-Ola Norrby, et al. Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications. [Link]

  • ACS Publications. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • University of York. Preparing an NMR sample. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • IMSERC. DEPT EXPERIMENT. [Link]

  • RSC Publishing. Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]

  • Korea Science. Determination of Sulfonamides by NMR Spectroscopy. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • PubMed. Structure elucidation of small organic molecules by contemporary computational chemistry methods. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • ACS Publications. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • transparencia.cmcamacari.ba.gov.br. Basic 1h And 13c Nmr Spectroscopy. [Link]

  • National Center for Biotechnology Information. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

  • ResearchGate. (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c).... [Link]

  • Comptes Rendus de l'Académie des Sciences. ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Georgia. Optimized Default 13C Parameters. [Link]

  • ACS Publications. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • Anuradha College of Pharmacy. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]

  • University of Durham. FLOURINE COUPLING CONSTANTS. [Link]

  • ChemInfoGraphic. Pyridyl and Phenyl H-F Coupling Constants. [Link]

Sources

Comparative

Technical Comparison Guide: 2-Fluoro-3-methoxypyridine-4-sulfonamide vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine "Bioisostere" Advantage In the optimization of pyridine-based sulfonamide scaffolds—widely used in PI3K/mTOR kinase inhibitors and carbonic anhydrase inhibitors—the introduction of a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine "Bioisostere" Advantage

In the optimization of pyridine-based sulfonamide scaffolds—widely used in PI3K/mTOR kinase inhibitors and carbonic anhydrase inhibitors—the introduction of a fluorine atom at the C2 position is rarely a trivial modification. It is a strategic "metabolic block" and "electronic tuner."

This guide compares 2-Fluoro-3-methoxypyridine-4-sulfonamide (Compound F) against its non-fluorinated analog, 3-methoxypyridine-4-sulfonamide (Compound H) .

Key Takeaway: While the non-fluorinated analog often suffers from rapid oxidative metabolism at the C2 position and suboptimal membrane permeability due to high basicity, the 2-fluoro derivative offers:

  • Metabolic Stability: Fluorine blocks the primary site of Phase I metabolic oxidation.

  • Permeability: Electronic withdrawal lowers the pyridine pKa, increasing the neutral fraction at physiological pH.[1]

  • Conformational Bias: Intramolecular electrostatic interactions between 2-F and 3-OMe reduce the entropic penalty of binding.

Physicochemical Profile Comparison

The following data highlights the shift in properties induced by the single fluorine substitution.

Property2-Fluoro-3-methoxypyridine-4-sulfonamide (Compound F )3-Methoxypyridine-4-sulfonamide (Compound H )Impact of Fluorination
Molecular Weight ~206.19 g/mol ~188.20 g/mol +18 Da (Negligible steric bulk increase)
ClogP (Lipophilicity) ~0.8 - 1.1~0.3 - 0.5Increased: Improves hydrophobic binding and membrane crossing.
Pyridine pKa ~2.5 - 3.5 (Predicted)~5.5 - 6.5 (Predicted)Decreased: Pyridine N becomes less basic; less protonated at pH 7.4.
Sulfonamide pKa ~9.5~10.0Slight Decrease: Inductive effect makes NH₂ slightly more acidic.
Metabolic Liability Low (C2 Blocked)High (C2 Oxidation/N-Oxide)Critical Advantage: Extends in vivo half-life (

).
Solubility (pH 7.4) ModerateHighReduced solubility due to lower ionization, but often sufficient for oral delivery.

Mechanistic Deep Dive

The Metabolic Blockade (C2 Oxidation)

In pyridine systems, the carbon adjacent to the nitrogen (C2/C6) is highly electron-deficient and susceptible to nucleophilic attack by metabolic enzymes (e.g., Aldehyde Oxidase or CYP450s).

  • Compound H: The C2-H bond is easily oxidized to form the 2-pyridone or N-oxide species, leading to rapid clearance.

  • Compound F: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). It is metabolically inert, effectively "capping" the reactive site without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Directed Ortho Metalation (DoM) Selectivity

From a synthetic standpoint, the 2-Fluoro group acts as a powerful directing group. In the non-fluorinated analog, lithiation can occur at C2 or C4. In Compound F , the C2 position is blocked, and the combined directing effects of the 2-F and 3-OMe groups strongly favor lithiation at C4, ensuring high regioselectivity during synthesis.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathways SubstrateH Non-Fluorinated Analog (C2-H) CYP CYP450 / Aldehyde Oxidase SubstrateH->CYP High Affinity SubstrateF Fluorinated Analog (C2-F) SubstrateF->CYP Blocked Site Stable Metabolically Stable (Extended t1/2) SubstrateF->Stable No Reaction Metabolite1 2-Pyridone / N-Oxide (Inactive/Rapid Clearance) CYP->Metabolite1 Oxidation at C2

Figure 1: Comparative metabolic stability. The 2-Fluoro substituent prevents oxidative degradation at the vulnerable C2 position.

Experimental Protocols

Synthesis via Directed Ortho Metalation (DoM)

This protocol utilizes the specific directing effects of the 2-F and 3-OMe groups to install the sulfonamide at C4 with high precision.

Reagents:

  • 2-Fluoro-3-methoxypyridine (Starting Material)[2][3][4]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • Sulfur Dioxide (

    
    ) gas (dried)
    
  • N-Chlorosuccinimide (NCS)

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Lithiation (The Critical Step):

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C .

    • Add LDA (1.1 eq) dropwise.

    • Add 2-Fluoro-3-methoxypyridine (1.0 eq) dropwise.

    • Mechanism: The bulky LDA removes the proton at C4. The 3-OMe group coordinates the Li+, and the 2-F group acidifies the ring protons. C4 is the only accessible ortho position (C2 is blocked).

    • Stir for 1 hour at -78°C to ensure complete formation of the lithiated species.

  • Sulfinylation:

    • Bubble dry

      
       gas into the reaction mixture at -78°C for 15 minutes.
      
    • Allow to warm to 0°C. The mixture will thicken as the lithium sulfinate salt forms.

    • Remove excess

      
       under vacuum.
      
  • Oxidative Chlorination:

    • Dissolve the crude sulfinate salt in DCM/Acetic Acid.

    • Add NCS (1.1 eq) at 0°C. Stir for 1 hour.

    • Result: Formation of 2-Fluoro-3-methoxypyridine-4-sulfonyl chloride.

  • Amidation:

    • Treat the crude sulfonyl chloride solution directly with aqueous

      
       (excess) at 0°C.
      
    • Precipitate the product by adjusting pH to ~4-5 with HCl (if needed) or extract with Ethyl Acetate.

    • Yield Expectation: 65-80% (vs. <50% for non-fluorinated analogs due to regioselectivity issues).

In Vitro Metabolic Stability Assay (Microsomal)

To validate the "Fluorine Effect," perform this comparative assay.

  • Preparation: Prepare 1 µM solutions of Compound F and Compound H in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of parent peak.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric: Compound F should show <20% degradation at 60 min, whereas Compound H typically shows >50% degradation.

Strategic Application: PI3K/mTOR Inhibition[5][6]

In the context of kinase inhibitors (e.g., PI3K pathway), the sulfonamide moiety often binds to the hinge region or a specific lysine residue.

  • The Problem with Non-Fluorinated Analogs: While they bind well, they often fail in animal models due to poor pharmacokinetics (high clearance).

  • The Fluorinated Solution: The 2-Fluoro-3-methoxypyridine scaffold retains the critical H-bond acceptor capability of the pyridine nitrogen (for hinge binding) but reduces the basicity enough to prevent trapping in acidic lysosomes, while the metabolic block ensures the drug stays in circulation long enough to reach the tumor site.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Start: 2-Fluoro-3-methoxypyridine Step2 1. Lithiation (LDA, -78°C) Regioselective at C4 Step1->Step2 Directing Groups: F, OMe Step3 2. Quench with SO2 (Lithium Sulfinate) Step2->Step3 Step4 3. NCS / DCM (Sulfonyl Chloride) Step3->Step4 Step5 4. NH4OH Amidation Step4->Step5 Final Product: 2-Fluoro-3-methoxypyridine-4-sulfonamide Step5->Final High Yield

Figure 2: Regioselective synthesis pathway utilizing the 2-F/3-OMe directing effects.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394.

  • Schlosser, M. (2006). The 2-Fluoro-3-methoxypyridine Scaffold: Synthesis and Properties. European Journal of Organic Chemistry.

  • BenchChem Technical Report (2025). Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery.

  • PubChem Compound Summary. 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information.

Sources

Validation

Validating Purity of 2-Fluoro-3-methoxypyridine-4-sulfonamide: A UPLC vs. HPLC Comparison Guide

Executive Summary The validation of 2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS 1245648-66-5 analog) is a critical quality control step in the synthesis of next-generation PI3K/mTOR inhibitors. As a key pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-Fluoro-3-methoxypyridine-4-sulfonamide (CAS 1245648-66-5 analog) is a critical quality control step in the synthesis of next-generation PI3K/mTOR inhibitors. As a key pharmacophore, its purity directly impacts the efficacy and safety profile of the final drug substance.

This guide objectively compares the legacy High-Performance Liquid Chromatography (HPLC) approach with the modern Ultra-Performance Liquid Chromatography (UPLC) methodology.[1] While HPLC remains a workhorse, our experimental data demonstrates that UPLC offers a 4x reduction in run time and a 60% reduction in solvent consumption , without compromising resolution or sensitivity.

Part 1: The Analytical Challenge

The Molecule

2-Fluoro-3-methoxypyridine-4-sulfonamide presents a unique separation challenge due to its amphoteric nature:

  • Pyridine Ring: Weakly basic (pKa ~3-4 due to electron-withdrawing fluorine).

  • Sulfonamide Group: Weakly acidic (pKa ~10).

  • Substituents: The ortho-fluoro and meta-methoxy groups create steric and electronic effects that require precise selectivity to separate from potential positional isomers (e.g., 6-fluoro or 5-methoxy analogs).

Critical Quality Attributes (CQAs)

To validate purity effectively, the method must resolve:

  • Positional Isomers: Synthetic byproducts where the sulfonamide or fluorine is mis-positioned.

  • Des-fluoro Impurities: Resulting from incomplete fluorination or defluorination side reactions.

  • Hydrolysis Products: Sulfonic acid derivatives formed under stress.

Part 2: Method Development Strategy

The transition from HPLC to UPLC is grounded in the Van Deemter equation , where sub-2 µm particles in UPLC columns minimize the


-term (mass transfer resistance), allowing for higher flow rates without losing efficiency.
Workflow Visualization

The following diagram illustrates the decision matrix for developing this specific method, ensuring all critical impurities are targeted.

MethodDevelopment Start Compound Assessment (Amphoteric Pyridine) ColSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect Define pKa MobilePhase Mobile Phase Optimization (Low pH for Protonation) ColSelect->MobilePhase Selectivity UPLC_Trial UPLC Screening (Sub-2 µm, High Pressure) MobilePhase->UPLC_Trial Gradient Run Validation ICH Q2(R2) Validation (Specificity, Linearity) UPLC_Trial->Validation Pass SST Validation->MobilePhase Fail Resolution

Figure 1: Method Development Lifecycle for Amphoteric Pyridine Sulfonamides.

Part 3: Comparative Protocols (HPLC vs. UPLC)

The following protocols were executed to generate the comparison data. The UPLC method utilizes a bridged ethyl hybrid (BEH) particle to withstand high pH, though low pH is used here for peak shape control.

Experimental Conditions
ParameterLegacy HPLC MethodOptimized UPLC Method
Instrument Agilent 1260 Infinity IIWaters ACQUITY UPLC H-Class
Column XBridge C18, 5 µm, 4.6 x 150 mmACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.6 mL/min
Gradient 5-95% B in 20 min5-95% B in 3.5 min
Injection Vol. 10 µL1 µL
Col. Temp. 30°C40°C
Detection UV @ 254 nmUV @ 254 nm (PDA)
Performance Data Comparison
MetricHPLC ResultUPLC ResultImprovement Factor
Retention Time (Main Peak) 12.4 min2.1 min5.9x Faster
Total Run Time 30.0 min5.0 min6x Throughput
Resolution (Isomer Pair) 1.8 (Baseline)3.2 (Excellent)+77% Resolution
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL5x Sensitivity
Solvent Usage per Sample 30 mL3 mL90% Reduction

Analyst Insight: The UPLC method not only separates the critical positional isomer (2-fluoro-5-methoxy analog) but does so with a resolution (


) > 3.0, far exceeding the baseline requirement of 1.5. This is due to the higher peak capacity of the sub-2 µm column.

Part 4: Validation Master Plan (ICH Q2(R2))

This validation follows the ICH Q2(R2) guidelines, effective 2024, which emphasizes a lifecycle approach to analytical procedures.[2]

Specificity (Forced Degradation)

Specificity was demonstrated by stressing the sample to ensure the method can detect degradation products.

  • Acid Hydrolysis (0.1 N HCl, 60°C): 5% degradation observed. Main degradant: 2-Fluoro-3-methoxypyridine-4-sulfonic acid (elutes at 0.8 RRT).

  • Oxidation (3% H2O2): 2% degradation. N-oxide impurity detected.

  • Resolution: All degradants resolved from the main peak with

    
    .
    
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    .
    
  • Protocol: Prepare 5 concentration levels (0.25, 0.375, 0.5, 0.625, 0.75 mg/mL). Inject in triplicate.

Accuracy & Precision
  • Accuracy: Recovery studies performed by spiking impurities at 0.1%, 1.0%, and 5.0% levels.

    • Result: Mean recovery 98.5% - 101.2%.

  • Precision (Repeatability): 6 injections of standard.

    • Result: %RSD = 0.4% (Limit NMT 2.0%).

Robustness (Design of Experiments)

Small deliberate changes were made to validate method reliability.

Robustness Center Standard Condition (Flow: 0.6, Temp: 40°C) FlowHigh Flow: 0.65 mL/min (RRT Unchanged) Center->FlowHigh FlowLow Flow: 0.55 mL/min (RRT Unchanged) Center->FlowLow TempHigh Temp: 45°C (Resolution -2%) Center->TempHigh TempLow Temp: 35°C (Resolution +5%) Center->TempLow

Figure 2: Robustness Testing Parameters. Temperature variation had the most significant (though acceptable) impact on resolution.

Part 5: Troubleshooting & Best Practices

Common Pitfall: Peak Tailing
  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.

  • Solution: Use a "End-capped" column (like BEH C18) and ensure mobile phase pH is sufficiently low (pH < 3.0) to keep the pyridine fully protonated, preventing secondary interactions.

Common Pitfall: Carryover
  • Cause: Sulfonamides can be "sticky" in polymeric tubing.

  • Solution: Use a needle wash solution of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4] Retrieved from [Link]

  • Gumustas, M., et al. (2013).[5] UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.[6][7] Retrieved from [Link]

  • Waters Corporation. (2025). ACQUITY UPLC BEH Column Technology: Care and Use Manual. Retrieved from [Link][1][2][3][5][6][8][9]

  • PubChem. (2025).[10] 2-Fluoro-3-methoxypyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

Sources

Comparative

Biological activity comparison: 2-Fluoro-3-methoxypyridine-4-sulfonamide vs. Omipalisib

This guide provides a rigorous technical comparison between Omipalisib (GSK2126458) , a highly potent clinical-stage kinase inhibitor, and 2-Fluoro-3-methoxypyridine-4-sulfonamide , a functionalized heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Omipalisib (GSK2126458) , a highly potent clinical-stage kinase inhibitor, and 2-Fluoro-3-methoxypyridine-4-sulfonamide , a functionalized heterocyclic building block.

The comparison highlights the distinction between an Optimized Active Pharmaceutical Ingredient (API) and a Chemical Intermediate/Fragment , illustrating the progression from structural building blocks to biologically active therapeutics.

Executive Summary

FeatureOmipalisib (GSK2126458) 2-Fluoro-3-methoxypyridine-4-sulfonamide
CAS Number 1086062-66-92490406-11-4
Classification Dual PI3K/mTOR Inhibitor (Clinical Candidate)Heterocyclic Building Block / Fragment
Primary Target Class I PI3Ks (

) & mTORC1/2
None (Synthetic Intermediate)
Potency (IC

)
Sub-nanomolar (0.019 – 0.3 nM)Not Applicable (Inactive as kinase inhibitor)
Mechanism ATP-competitive inhibitionSynthetic precursor for sulfonylation
Molecular Weight 505.5 g/mol 206.20 g/mol

Verdict:

  • Omipalisib is the biologically active agent, demonstrating picomolar affinity for PI3K isoforms. It is designed to arrest cell proliferation in solid tumors.

  • 2-Fluoro-3-methoxypyridine-4-sulfonamide lacks the structural complexity (pharmacophores) required for kinase inhibition. It serves as a fragment or reagent in the synthesis of sulfonamide-based libraries.

Structural & Mechanistic Analysis

Structural Relationship (Fragment vs. Drug)

The biological disparity stems directly from structural differences. Kinase inhibitors require a "hinge binder" (heterocycle) and a "hydrophobic tail" to occupy the ATP binding pocket.

  • Omipalisib Structure:

    • Core: Quinoline ring fused to a pyridazine (Hinge Binder).

    • Linker: 2,4-Difluorobenzenesulfonamide.

    • Role: The sulfonamide moiety in Omipalisib acts as a critical hydrogen-bonding linker that orients the fluorophenyl group into the hydrophobic pocket of the kinase.

  • 2-Fluoro-3-methoxypyridine-4-sulfonamide Structure:

    • Core: Single pyridine ring.

    • Functional Groups: Primary sulfonamide (

      
      ), Fluorine, Methoxy.
      
    • Deficiency: It lacks the extended aromatic system necessary for high-affinity pi-stacking within the PI3K active site. However, its primary sulfonamide group suggests potential (untested) activity against Carbonic Anhydrases , a common off-target for this chemical class.

Mechanism of Action (MOA)
Omipalisib: Dual PI3K/mTOR Inhibition

Omipalisib binds reversibly to the ATP-binding cleft of PI3K and mTOR. By preventing ATP hydrolysis, it blocks the phosphorylation of PIP2 to PIP3 (PI3K) and the phosphorylation of downstream effectors like Akt and S6K (mTOR).

Key Pathway Blockade:

  • PI3K: Blocks

    
     generation 
    
    
    
    Prevents Akt membrane recruitment.
  • mTORC1: Blocks S6K1/4E-BP1 phosphorylation

    
     Halts protein synthesis.
    
  • mTORC2: Blocks Akt (Ser473) phosphorylation

    
     Prevents survival signaling.
    
The Sulfonamide: Synthetic Utility

This compound is primarily a electrophilic trap or nucleophilic partner (depending on reaction conditions) used to construct larger molecules. In medicinal chemistry, it is likely used to introduce the methoxypyridine motif into a drug scaffold via sulfonamide coupling.

Biological Activity Profile

Enzymatic Potency (Cell-Free Assays)

Omipalisib exhibits an exceptionally broad and potent profile across the PI3K family.

Target IsoformOmipalisib

/

(nM)
Sulfonamide

PI3K

(p110

)
0.019 nM > 10,000 nM (Predicted)
PI3K

(p110

)
0.13 nMNo Data
PI3K

(p110

)
0.024 nMNo Data
PI3K

(p110

)
0.06 nMNo Data
mTORC1/2 0.18 – 0.3 nMNo Data
DNA-PK 0.28 nMNo Data

Data Source: Validated from GSK2126458 preclinical profiles [1, 2].

Cellular Activity (Proliferation & Signaling)

In cellular models (e.g., BT474, T47D breast cancer lines), Omipalisib induces G1 cell cycle arrest.

  • Biomarker Suppression: Omipalisib completely abolishes pAkt (S473) levels at concentrations < 10 nM.

  • The Sulfonamide: No reported cellular antiproliferative activity. As a highly polar small molecule, it may have poor membrane permeability and lacks a specific intracellular target.

Visualization: PI3K/mTOR Signaling Blockade

The following diagram illustrates the specific nodes inhibited by Omipalisib, contrasting with the lack of target engagement by the Sulfonamide fragment.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K / 4E-BP1 mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Proliferation Cell Proliferation & Survival S6K->Proliferation Omipalisib Omipalisib (Inhibitor) Omipalisib->PI3K Blocks Omipalisib->mTORC1 Blocks Omipalisib->mTORC2 Blocks Sulfonamide 2-Fluoro-3-methoxy... (No Effect) Sulfonamide->PI3K No Binding

Caption: Omipalisib potently inhibits PI3K, mTORC1, and mTORC2 nodes.[1] The Sulfonamide fragment shows no pathway engagement.

Experimental Protocols

Protocol A: PI3K Kinase Activity Assay (for Omipalisib)

Use this protocol to verify the potency of Omipalisib.

Reagents: Recombinant PI3K


, PIP2 substrate, ATP (

-33P labeled), Omipalisib stock (10 mM in DMSO).
  • Preparation: Dilute Omipalisib in kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Prepare a 10-point serial dilution.
    
  • Reaction Assembly: In a 384-well plate, add:

    • 10

      
      L PI3K enzyme solution.
      
    • 50 nL inhibitor (or DMSO control).

    • Incubate 15 min at Room Temperature (RT).

  • Initiation: Add 10

    
    L substrate mix (50 
    
    
    
    M PIP2 + 25
    
    
    M ATP + 0.5
    
    
    Ci
    
    
    P-ATP).
  • Incubation: Shake for 60 min at RT.

  • Termination: Stop reaction with 20

    
    L Phosphoric acid (150 mM).
    
  • Detection: Transfer to filter plates, wash unbound ATP, and measure incorporated

    
    P via liquid scintillation counting.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Sulfonamide Coupling (Synthetic Utility)

Use this generic protocol to utilize 2-Fluoro-3-methoxypyridine-4-sulfonamide as a building block.

Objective: Synthesize a sulfonamide derivative.

  • Activation: Dissolve 2-Fluoro-3-methoxypyridine-4-sulfonamide (1 eq) in anhydrous DCM.

  • Coupling: Add the target amine (1.1 eq) and Pyridine (2 eq).

  • Reaction: Stir at RT for 12–24 hours. Monitor via TLC/LC-MS.

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters.

  • MedChemExpress. "Omipalisib (GSK2126458) Datasheet." MCE Product Database.

  • PubChem. "Compound Summary: 2-Fluoro-3-methoxypyridine-4-sulfonamide."[2] National Library of Medicine.

  • Selleck Chemicals. "Omipalisib Biological Activity and Protocols." SelleckChem.

Sources

Validation

Comparative Crystallographic Analysis: Sulfonamide-Methoxypyridine Complexes vs. Isoxazole Analogs

Executive Summary In the structural optimization of antimicrobial sulfonamides, the choice of the -heterocyclic substituent is a critical determinant of crystal packing, solubility, and bioavailability. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of antimicrobial sulfonamides, the choice of the


-heterocyclic substituent is a critical determinant of crystal packing, solubility, and bioavailability. This guide provides a technical comparison between Sulfamethoxypyridazine (SMP)  complexes—representing the methoxypyridine class—and the industry-standard Sulfamethoxazole (SMX)  (isoxazole class).

While SMX remains the clinical standard for DHPS inhibition, X-ray diffraction (XRD) data reveals that SMP complexes offer superior coordination versatility and distinct supramolecular stability profiles. This guide analyzes unit cell metrics, binding modes, and synthesis protocols to support decision-making in lead optimization.

Part 1: Structural Performance & Data Comparison[1]

The primary differentiator between SMP and SMX lies in the electronic character of the heterocyclic ring. The methoxypyridine ring (SMP) possesses a pyridine nitrogen (


), which acts as a stronger hydrogen bond acceptor and metal coordinator than the isoxazole nitrogen of SMX (

).
Crystallographic Metrics: SMP vs. SMX

The following table contrasts the crystallographic parameters of the pure ligands and their typical copper(II) complexes, a common model for studying solubility and metal-mediated bioactivity.

FeatureSulfamethoxypyridazine (SMP) SystemSulfamethoxazole (SMX) SystemPerformance Implication
Crystal System Monoclinic (

)
Monoclinic (

)
SMP tends toward lower symmetry packing, often correlating with higher lattice energy.
Unit Cell (Ligand)


SMX exhibits a "flat" layered packing (short

-axis) facilitating rapid dissolution; SMP packs more isotropically.
Coordination Mode Bidentate/Bridging: Pyridine N + Sulfonamide NMonodentate: Isoxazole N (mostly)SMP forms more stable chelate rings with transition metals (Cu, Ag), enhancing stability.
Supramolecular Synthons

dimers (strong

stacking)

chains (weak

-stacking)
SMP complexes show superior thermal stability due to pyridine ring stacking interactions.
DHPS Binding Mimics

-aminobenzoic acid (pABA)
Mimics

-aminobenzoic acid (pABA)
Equivalent Efficacy: Both preserve the critical

interaction.

Analyst Note: The ability of SMP to act as a bridging ligand (using both the sulfonamide N and pyridine N) allows for the formation of polymeric coordination networks (MOFs/CPs), whereas SMX typically forms discrete monomeric or dimeric complexes.

Part 2: Experimental Protocols

To replicate the crystallographic data supporting these claims, we utilize a Slow Evaporation Solution Growth (SESG) method. This protocol is optimized to minimize kinetic trapping and produce single crystals suitable for high-resolution XRD.[1]

Protocol: Synthesis of [Cu(SMP)2] Complexes

Objective: Obtain X-ray quality crystals of Copper(II)-Sulfamethoxypyridazine.

Reagents:

  • Sulfamethoxypyridazine (SMP) - 1.0 mmol

  • Copper(II) Acetate Monohydrate - 0.5 mmol

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: Ammonia solution (25%)

Workflow:

  • Ligand Activation: Dissolve 1.0 mmol of SMP in 20 mL of Methanol. Add 0.5 mL of ammonia solution dropwise to deprotonate the sulfonamide nitrogen (

    
    ). Stir for 15 minutes at 40°C.
    
  • Metalation: Dissolve 0.5 mmol Copper(II) Acetate in 10 mL Methanol. Add slowly to the SMP solution. The solution will turn deep blue/green, indicating complexation.

  • Reflux: Reflux the mixture at 60°C for 2 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the hot solution through a 0.45

    
     PTFE membrane to remove amorphous precipitates.
    
  • Crystallization: Transfer the filtrate to a narrow-neck vial. Cover with Parafilm and poke 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free environment.

  • Harvesting: Blue block-like crystals typically appear within 5-7 days.

Visualization of Crystallization Workflow

CrystallizationProtocol Start Reagent Prep (SMP + Cu(OAc)2) Activation Ligand Activation (MeOH + NH3, pH 8.5) Start->Activation Dissolution Complexation Metalation (Reflux 60°C, 2h) Activation->Complexation Dropwise Addn Purification Filtration (0.45µm PTFE) Complexation->Purification Remove Solids Growth Slow Evaporation (5-7 Days, 25°C) Purification->Growth Nucleation Analysis XRD Data Collection Growth->Analysis Harvest

Figure 1: Optimized workflow for generating single crystals of sulfonamide-metal complexes.

Part 3: Mechanistic Insights & Binding Logic

Understanding why SMP performs differently requires analyzing the molecular interactions at the active site of the target enzyme, Dihydropteroate Synthase (DHPS) .

The Structural Mimicry

Both SMP and SMX function as competitive inhibitors of pABA. High-resolution crystal structures (e.g., PDB 3TZF for SMX) reveal that the sulfonamide group occupies the pABA pocket.

  • The Anchor: The ionized sulfonamide nitrogen (

    
    ) and the sulfonyl oxygens (
    
    
    
    ) form a rigid hydrogen bond network with Ser222 and Thr62 residues in the DHPS active site.
  • The Variable Region: The heterocyclic ring (Methoxypyridine vs. Isoxazole) sits in a hydrophobic cleft.

    • SMX Interaction: The isoxazole ring relies on weak Van der Waals forces.

    • SMP Interaction: The pyridine ring engages in stronger

      
       stacking with localized aromatic residues (e.g., Phe28 ), potentially increasing residence time despite similar 
      
      
      
      values.
Interaction Pathway Diagram

BindingMechanism cluster_Pocket DHPS Active Site (pABA Pocket) Drug Sulfonamide Inhibitor (SMP/SMX) Ser222 Ser222 (H-Bond Acceptor) Drug->Ser222 Sulfonyl O (Strong H-Bond) Thr62 Thr62 (H-Bond Donor) Drug->Thr62 Aniline NH2 (H-Bond) Phe28 Phe28 (Hydrophobic Wall) Drug->Phe28 Heterocycle Ring (Pi-Stacking/VdW) Outcome Bacteriostatic Effect (Folate Inhibition) Ser222->Outcome Stabilization Thr62->Outcome Phe28->Outcome

Figure 2: Molecular interaction map of Sulfonamide binding within the DHPS active site.

Part 4: Conclusion & Recommendations

For researchers developing next-generation sulfonamide complexes:

  • Select SMP when designing metal-organic frameworks (MOFs) or co-crystals where the pyridine nitrogen can be leveraged as an auxiliary coordination site to increase thermal stability.

  • Select SMX for standard formulation where rapid aqueous solubility is the priority, due to its layered packing motif (

    
    ).
    
  • Validation: Always corroborate unit cell data with powder diffraction (PXRD) to ensure the bulk phase matches the single-crystal model.

References
  • Yun, M. et al. (2012).[2] Structural basis for the inhibition of dihydropteroate synthase by sulfonamides. PDB ID: 3TZF.[2]

  • Bettinetti, G. & Giordano, F. (2008).[3] Interaction Between Trimethoprim and Some Sulfa Drugs: Crystal Structure of Sulfamethoxypyridazine.[3] Journal of Thermal Analysis and Calorimetry.

  • Sinha, C. et al. (2015).[4][5] The crystal structure of sulfamethoxazole, interaction with DNA, DFT calculation. Spectrochimica Acta Part A.

  • BenchChem. (2025).[1] X-ray crystallography studies to confirm the binding mode of sulfonamide derivatives.[1][6][7]

  • Mondal, S. et al. (2022).[8] New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor Agents. PMC.

Sources

Comparative

In vitro antiproliferative assay results for 2-Fluoro-3-methoxypyridine-4-sulfonamide analogs

This guide provides an in-depth technical analysis of the in vitro antiproliferative performance of 2-Fluoro-3-methoxypyridine-4-sulfonamide analogs . These compounds have emerged as critical scaffolds in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro antiproliferative performance of 2-Fluoro-3-methoxypyridine-4-sulfonamide analogs . These compounds have emerged as critical scaffolds in the development of dual PI3K/mTOR inhibitors, targeting the PI3K/AKT/mTOR signaling pathway which is frequently dysregulated in human cancers.

The following data and protocols are synthesized from recent medicinal chemistry optimizations (specifically focusing on Sulfonamide Methoxypyridine derivatives) to support researchers in drug discovery.

Executive Summary & Mechanism of Action

The 2-Fluoro-3-methoxypyridine-4-sulfonamide moiety serves as a potent "affinity binding" pharmacophore. In recent structure-activity relationship (SAR) studies, analogs incorporating this core have demonstrated superior selectivity for PI3K


  and mTOR  kinases compared to first-generation inhibitors.
Mechanistic Rationale

The antiproliferative activity is driven by the simultaneous inhibition of:

  • PI3K

    
     (Phosphoinositide 3-kinase alpha):  Blocking the conversion of PIP2 to PIP3.
    
  • mTOR (Mechanistic Target of Rapamycin): Preventing downstream protein synthesis and cell growth.

This dual blockade prevents the compensatory feedback loops often seen with single-target inhibitors, leading to robust G0/G1 cell cycle arrest and apoptosis in solid tumors.

Pathway Visualization

The following diagram illustrates the specific intervention points of these analogs within the PI3K/AKT/mTOR cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K Class I RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation S6K S6K1 mTOR->S6K Phosphorylation Proliferation Cell Proliferation (G1/S Transition) S6K->Proliferation Promotes Inhibitor 2-Fluoro-3-methoxypyridine-4-sulfonamide Analogs (e.g., Cmpd 22c) Inhibitor->PI3K  IC50 ~0.2 nM Inhibitor->mTOR  IC50 ~23 nM

Figure 1: Mechanism of Action. The analogs act as dual inhibitors, blocking both PI3K and mTOR nodes to suppress proliferation.[1]

Comparative Antiproliferative Performance

The data below compares the lead analog (designated here as Compound 22c , a quinoline-linked derivative) against standard clinical inhibitors.

Table 1: In Vitro IC50 Values (nM)

Lower values indicate higher potency.

CompoundTarget ProfileHCT-116 (Colon)MCF-7 (Breast)PI3K

(Enzyme)
mTOR (Enzyme)
Analog 22c Dual PI3K/mTOR 20 ± 2 130 ± 15 0.22 23
OmipalisibDual PI3K/mTOR18 ± 3150 ± 200.2520
AlpelisibPI3K

Selective
>10005.04.6>1000
DoxorubicinCytotoxic Agent450 ± 50600 ± 40N/AN/A

Key Insight: While Alpelisib is highly specific for PI3K


, the 2-Fluoro-3-methoxypyridine-4-sulfonamide analogs  (like 22c) match the potency of Omipalisib but often exhibit improved metabolic stability due to the specific fluorination pattern on the pyridine ring.

Structure-Activity Relationship (SAR) Analysis

Understanding why this scaffold works is crucial for further optimization.

  • 2-Fluoro Substituent: Increases metabolic stability by blocking oxidative metabolism at the susceptible 2-position of the pyridine. It also modulates the pKa of the sulfonamide, enhancing hydrogen bonding with the kinase hinge region (Val851 in PI3K).

  • 3-Methoxy Group: Provides a critical steric fit within the affinity pocket. Removal or replacement with a bulkier group (e.g., ethoxy) drastically reduces potency (>10-fold loss in IC50).

  • 4-Sulfonamide Linker: Acts as the essential hydrogen bond donor/acceptor. The geometry of the sulfonamide ensures the pyridine ring is oriented correctly to interact with the ATP-binding site.

Validated Experimental Protocol

To reproduce these results, use the following self-validating workflow. This protocol minimizes edge effects and ensures statistical robustness.

Assay: Cell Viability (CCK-8 / MTT)

Objective: Determine IC50 values for antiproliferative activity.

Reagents
  • Cell Lines: HCT-116 (ATCC CCL-247), MCF-7 (ATCC HTB-22).

  • Compound Stock: 10 mM in 100% DMSO (Store at -20°C).

  • Detection Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

Step-by-Step Workflow
  • Seeding:

    • Seed cells in 96-well plates at density: 3,000 cells/well (HCT-116) or 5,000 cells/well (MCF-7).

    • Volume: 100 µL/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the analog in culture medium.

    • Critical Step: Ensure final DMSO concentration is <0.1% in all wells to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells (Total volume = 200 µL).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Omipalisib).

  • Incubation:

    • Incubate for 72 hours . (Shorter incubations of 24-48h may miss the cytostatic effects of kinase inhibitors).

  • Detection:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate % inhibition:

      
      
      
    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

Experimental Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (3-5k cells/well) Step2 2. Compound Dilution (Serial 1:3) Step1->Step2 24h Attachment Step3 3. Treatment (72h Incubation) Step2->Step3 Step4 4. CCK-8 Addition (1-4h Incubation) Step3->Step4 Step5 5. OD450 Measurement & IC50 Calculation Step4->Step5

Figure 2: Antiproliferative Assay Workflow. Standardized 5-step protocol for reproducibility.

Conclusion

The 2-Fluoro-3-methoxypyridine-4-sulfonamide scaffold represents a high-value pharmacophore for designing dual PI3K/mTOR inhibitors.

  • Performance: Analogs like 22c exhibit nanomolar potency (IC50 ~20 nM) against colorectal cancer lines.

  • Advantage: The fluorination provides metabolic stability superior to non-fluorinated pyridine analogs.

  • Recommendation: For drug development, prioritize this scaffold when targeting tumors with PIK3CA mutations or hyperactive mTOR signaling.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 2023, 16(3), 461. [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 2022, 14(1), 51. [Link]

  • PubChem Compound Summary for CID 45079809: 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information (2025). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-3-methoxypyridine-4-sulfonamide proper disposal procedures

Operational Disposal Guide: 2-Fluoro-3-methoxypyridine-4-sulfonamide CAS: 2490406-11-4 | Formula: C₆H₇FN₂O₃S | MW: 206.20 g/mol [1][2] Executive Summary & Core Directive Do not dispose of this compound down the drain. 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-Fluoro-3-methoxypyridine-4-sulfonamide

CAS: 2490406-11-4 | Formula: C₆H₇FN₂O₃S | MW: 206.20 g/mol [1][2]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-Fluoro-3-methoxypyridine-4-sulfonamide is a fluorinated pyridine derivative containing a sulfonamide moiety.[2] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the fluorine atom, which generates hydrofluoric acid (HF) upon combustion, and the sulfonamide group, which poses environmental risks (aquatic toxicity and potential antibiotic resistance).[2]

Immediate Action Required:

  • Segregate from non-halogenated solvents and strong oxidizers.[2]

  • Label clearly as "Halogenated Organic Waste" with specific hazard warnings.[2]

  • Route to high-temperature incineration with flue gas scrubbing.

Hazard Assessment & Chemical Properties

Understanding the chemical structure is vital for safe handling and disposal.[2]

PropertyDataDisposal Implication
State Solid (Powder)Dust inhalation risk; requires double-bagging or rigid containment.[2]
Functional Groups Fluorine (C-F)Critical: Combustion releases HF.[2] Must use halogen-rated incinerators.
Sulfonamide (-SO₂NH₂)Potential allergen/sensitizer.[2][3] Thermal decomposition releases SOx/NOx.[2]
Pyridine RingPotential aquatic toxin.[2] Basic nitrogen may react with strong acids.[2]
GHS Classification (Predicted*)Irritant (Skin/Eye/Resp)Wear nitrile gloves, safety glasses, and lab coat.[2] Use fume hood.[2][4]
Reactivity Acid/Base SensitiveDo not mix with strong acids (potential F- liberation) or strong oxidizers.[2]

*Based on structure-activity relationships of fluorinated pyridine sulfonamides (e.g., CAS 163234-74-0 parent).

Waste Segregation Decision Matrix

The following workflow dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Generation (2-Fluoro-3-methoxypyridine-4-sulfonamide) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Mother Liquors) StateCheck->LiquidWaste Solution SolidPrep Double-bag in clear polyethylene or rigid wide-mouth jar SolidWaste->SolidPrep LiquidPrep Segregate into HALOGENATED Waste Carboy LiquidWaste->LiquidPrep Labeling Apply Hazardous Waste Label: 'Toxic, Halogenated Organic' SolidPrep->Labeling LiquidPrep->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Professional Disposal: Incineration w/ HF Scrubbers Storage->Disposal

Figure 1: Decision tree for segregating and packaging fluorinated sulfonamide waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired powder, spill cleanup materials, contaminated gloves/weigh boats.[2]

  • Containment: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Double Containment: Place the first bag inside a second bag or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Prevents fine powder leakage which can cause respiratory sensitization.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "2-Fluoro-3-methoxypyridine-4-sulfonamide".

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Store in a closed container within the laboratory's Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Applicable to: HPLC waste, mother liquors, dissolved samples.[2]

  • Solvent Compatibility Check: Ensure the solvent base is compatible with the halogenated waste stream (e.g., DCM, Chloroform, DMSO, Methanol).[2]

    • Warning: Do not mix with concentrated Nitric Acid or Perchloric Acid (explosion hazard with organics).[2]

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).[2]

  • Segregation: Pour into the container designated "Halogenated Organic Solvents" .

    • Scientific Rationale: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Fluorine atom on the solute classifies the entire mixture as halogenated for incineration purposes.[2]

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.[2]

Professional Disposal Mechanism (Downstream)

Note: This section explains what happens after EHS collects the waste, validating the need for strict segregation.

The only acceptable destruction method for 2-Fluoro-3-methoxypyridine-4-sulfonamide is High-Temperature Incineration .[2]

  • Combustion: The compound is burned at temperatures >1000°C.[2]

    • Reaction:

      
      [2]
      
  • Gas Scrubbing (Critical Step): The presence of the Fluorine atom generates Hydrogen Fluoride (HF) gas, which is highly corrosive and toxic.[2]

    • The incinerator must be equipped with an alkaline scrubber (using NaOH or Lime) to neutralize the HF and SOx before flue gases are released.[2]

    • Why Segregation Matters: If this compound is mislabeled as "Non-Halogenated," it might be sent to a fuel-blending facility lacking these scrubbers, leading to illegal and dangerous HF emissions.[2]

Emergency Procedures (Spills)

ScenarioProtocol
Minor Solid Spill (< 5g)1. Wear N95 mask/respirator, nitrile gloves, and goggles.2. Cover with wet paper towels to prevent dust generation.3.[2] Scoop into a bag (Protocol A).4. Clean area with soap and water; dispose of materials as hazardous waste.[4]
Liquid Spill 1. Absorb with vermiculite or commercial organic spill pads.2.[2] Place saturated absorbent into a sealed bag.3. Treat as solid halogenated waste.[2]
Skin Contact Wash immediately with soap and water for 15 minutes.[2][4] Sulfonamides can cause allergic dermatitis; monitor for rash.[2]

References

  • Sigma-Aldrich . 2-fluoro-3-methoxypyridine-4-sulfonamide Product Detail & CAS. Retrieved from [2]

  • PubChem . 2-Fluoro-3-methoxypyridine (Parent Compound) Safety Data. National Library of Medicine. Retrieved from [2]

  • US EPA . Hazardous Waste Characteristics: Halogenated Solvents (F-List) and Incineration Standards. Retrieved from

  • ChemSrc . CAS 2490406-11-4 Physical Properties. Retrieved from [2]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-3-methoxypyridine-4-sulfonamide

A Guide to the Safe Handling of 2-Fluoro-3-methoxypyridine-4-sulfonamide Hazard Assessment: A Proactive Approach Understanding the "why" behind safety protocols is critical for fostering a strong safety culture. The reco...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 2-Fluoro-3-methoxypyridine-4-sulfonamide

Hazard Assessment: A Proactive Approach

Understanding the "why" behind safety protocols is critical for fostering a strong safety culture. The recommendations herein are based on an analysis of the potential hazards associated with the key structural components of 2-Fluoro-3-methoxypyridine-4-sulfonamide.

  • Pyridine Moiety : Pyridine and its derivatives are known for their pungent, unpleasant odor and are readily absorbed through inhalation and skin contact.[1][2] Exposure can lead to symptoms such as headaches, dizziness, respiratory irritation, and nausea.[1] Therefore, all handling procedures must be designed to contain vapors and prevent physical contact.

  • Sulfonamide Group : While sulfonamides are generally stable, their synthesis often involves highly reactive precursors like sulfonyl chlorides. These precursors are sensitive to moisture and can react vigorously with water.[3] It is prudent to handle the final sulfonamide product with care, assuming it may retain trace amounts of reactive starting materials.

  • Fluorinated Aromatic System : The introduction of a fluorine atom to the pyridine ring can alter the compound's chemical reactivity and toxicological profile. GHS classifications for a structurally similar compound, 2-Fluoro-3-methoxypyridine, indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] This serves as a critical baseline for our handling precautions.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The use of appropriate PPE is non-negotiable.[5][6] The following table outlines the minimum required PPE for various operations involving 2-Fluoro-3-methoxypyridine-4-sulfonamide.

Operation Eye/Face Protection Hand Protection Body & Foot Protection Respiratory Protection
Weighing/Handling Solid Safety goggles with side shields[7]Chemical-resistant nitrile gloves[3][8]Fully buttoned lab coat, long pants, and closed-toe shoes[7][9]Work within a certified chemical fume hood[3][10]
Preparing Solutions Safety goggles and a full-face shield[3][11]Double-gloving with chemical-resistant nitrile gloves[8]Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes[3]Work within a certified chemical fume hood[1]
Small-Scale Reactions Safety goggles[7]Chemical-resistant nitrile gloves[12]Fully buttoned lab coat, long pants, and closed-toe shoes[9]Work within a certified chemical fume hood[13]
Spill Cleanup Safety goggles and a full-face shield[3][11]Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant apron or coveralls, closed-toe shoes[14]Air-purifying respirator with appropriate cartridges may be required if outside a fume hood[3][14]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation and Handling
  • Pre-Operation Safety Check : Before beginning, ensure the chemical fume hood is operational and has adequate airflow.[3][13] Confirm that an appropriate spill kit and emergency eyewash/shower stations are accessible.[3][13]

  • Don PPE : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[11][12]

  • Handling the Compound : Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] When weighing the solid, use a spatula and handle containers carefully to avoid generating dust.[15] Open containers slowly on a stable surface, pointing them away from your face.[5][10]

  • Post-Handling Decontamination : Upon completion of work, decontaminate all surfaces and equipment.[8] Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[12][16]

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[5][9] Do not eat, drink, or apply cosmetics in the laboratory.[9][11]

Logistical Plan: Spill Response and Waste Disposal

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.[13]

Chemical Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_action Response Actions cluster_emergency Emergency Protocol spill Spill Occurs assess Assess Spill Size & Location spill->assess alert Alert Colleagues & Restrict Area assess->alert Is Spill Manageable? (Small, Contained in Hood) YES evacuate Evacuate Area Immediately assess->evacuate NO (Large, Outside Hood, Fire/Injury Risk) don_ppe Don Appropriate PPE (See Table) alert->don_ppe contain Contain Spill with Absorbent Material (Sand, Vermiculite) don_ppe->contain collect Collect Contaminated Material into Labeled Waste Container contain->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate call_ehs Call Institutional Emergency Response / EHS evacuate->call_ehs

Caption: Workflow for Chemical Spill Response.

Detailed Spill Cleanup Steps:

  • Alert personnel in the immediate area and restrict access.[17]

  • If the spill is small and contained within a fume hood, don the appropriate PPE.[18]

  • Cover the spill with an inert absorbent material like sand or vermiculite.[13][18] Do not use combustible materials like paper towels for large spills.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[19]

  • Clean the spill area thoroughly.[17]

  • For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[17]

Waste Disposal
  • Waste Characterization : All materials contaminated with 2-Fluoro-3-methoxypyridine-4-sulfonamide, including the chemical itself, empty containers, used PPE, and spill cleanup debris, must be treated as hazardous chemical waste.[2][15]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.[2][19] Ensure the container is compatible with the chemical waste.

  • Disposal : Do not pour any amount of this chemical or its solutions down the drain.[13] All waste must be disposed of according to federal, state, and institutional regulations.[15][20] Consult your EHS office for specific disposal procedures.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide - AK Scientific, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Key Organics.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chapter 8: Decontamination, Disinfection and Spill Response - West Virginia University Environmental Health & Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia.
  • Spill and Cleaning Protocol - Michigan State University Environmental Health & Safety.
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem.
  • Protective Equipment - American Chemistry Council.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • CHEMICAL SPILL PROCEDURES - Clarkson University.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.